molecular formula C18H18F3NO3 B051151 4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol CAS No. 681482-81-5

4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol

Cat. No.: B051151
CAS No.: 681482-81-5
M. Wt: 353.3 g/mol
InChI Key: KXHMPYHAQBAPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol is a sophisticated chemical building block of significant interest in medicinal chemistry and pharmacological research. This compound features a piperidine core symmetrically substituted with a trifluoromethoxy-phenoxy group and a benzenol (phenol) moiety, a structural motif commonly associated with high bioactivity and target affinity. Its primary research value lies in its potential as a key intermediate or precursor in the synthesis of novel compounds targeting the central nervous system (CNS), particularly as a modulator of sigma receptors or other G-protein coupled receptors (GPCRs). The presence of the trifluoromethoxy group enhances metabolic stability and influences lipophilicity, which is crucial for blood-brain barrier penetration, while the phenolic hydroxyl group provides a versatile handle for further chemical derivatization. Researchers utilize this compound to develop and investigate new therapeutic agents for a range of disorders, including neuropathic pain, psychiatric conditions, and neurodegenerative diseases. It serves as an indispensable tool for structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity in drug discovery programs.

Properties

IUPAC Name

4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3/c19-18(20,21)25-17-7-5-15(6-8-17)24-16-9-11-22(12-10-16)13-1-3-14(23)4-2-13/h1-8,16,23H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHMPYHAQBAPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470098
Record name SS-3227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681482-81-5
Record name SS-3227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a viable synthetic pathway for 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol, a molecule of interest for researchers and professionals in drug development. The proposed synthesis is grounded in established chemical principles and leverages well-documented reactions to ensure reproducibility and scalability.

Introduction

This compound is a complex molecule featuring a central piperidine ring linking a benzenol (phenol) moiety and a trifluoromethoxy-substituted phenoxy group. The trifluoromethoxy group is a common substituent in medicinal chemistry, often used to enhance metabolic stability and lipophilicity, thereby improving the pharmacokinetic profile of drug candidates. The piperidine and phenol motifs are also prevalent in pharmacologically active compounds. This guide details a logical and efficient multi-step synthesis designed for clarity and successful implementation in a laboratory setting.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The key disconnections are at the C-N bond of the tertiary amine and the C-O ether linkage on the piperidine ring. This leads to three primary building blocks: 4-aminophenol, a protected 4-hydroxypiperidine, and 1-fluoro-4-(trifluoromethoxy)benzene.

Retrosynthesis target This compound disconnection1 C-N Bond Formation (Buchwald-Hartwig Amination) target->disconnection1 intermediate1 4-[4-(trifluoromethoxy)phenoxy]piperidine disconnection1->intermediate1 building_block1 4-Aminophenol disconnection1->building_block1 disconnection2 C-O Ether Formation (Nucleophilic Aromatic Substitution) intermediate1->disconnection2 intermediate2 N-Protected 4-hydroxypiperidine disconnection2->intermediate2 building_block2 1-Fluoro-4-(trifluoromethoxy)benzene disconnection2->building_block2

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway

The forward synthesis will proceed in three main stages:

  • Stage 1: Synthesis of the key intermediate, 4-[4-(trifluoromethoxy)phenoxy]piperidine.

  • Stage 2: Protection of the piperidine nitrogen.

  • Stage 3: Coupling of the protected piperidine with a protected 4-aminophenol derivative, followed by deprotection.

An alternative and more direct final step involves the direct coupling of 4-[4-(trifluoromethoxy)phenoxy]piperidine with a suitably activated 4-halophenol derivative. This guide will focus on a robust pathway involving a well-established cross-coupling reaction.

Stage 1: Synthesis of 4-[4-(trifluoromethoxy)phenoxy]piperidine via Nucleophilic Aromatic Substitution

The formation of the diaryl ether linkage is a critical step. A nucleophilic aromatic substitution (SNAr) reaction is a suitable choice, where the oxygen nucleophile of 4-hydroxypiperidine attacks an electron-deficient aromatic ring. The trifluoromethoxy group, while electron-withdrawing, may not sufficiently activate the ring for substitution with a less reactive leaving group like chlorine or bromine. Therefore, using a highly activated substrate such as 1-fluoro-4-(trifluoromethoxy)benzene is advantageous, as fluoride is an excellent leaving group in SNAr reactions.[1][2]

Experimental Protocol

Reaction: N-Boc-4-hydroxypiperidine with 1-fluoro-4-(trifluoromethoxy)benzene

  • Materials:

    • N-Boc-4-hydroxypiperidine

    • 1-fluoro-4-(trifluoromethoxy)benzene

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

    • Add 1-fluoro-4-(trifluoromethoxy)benzene (1.1 equivalents) to the reaction mixture.

    • Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-Boc-4-[4-(trifluoromethoxy)phenoxy]piperidine.

Deprotection of the Boc Group
  • Materials:

    • N-Boc-4-[4-(trifluoromethoxy)phenoxy]piperidine

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-Boc-protected intermediate in DCM.

    • Add an excess of TFA or a solution of HCl in dioxane.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM (3 x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield 4-[4-(trifluoromethoxy)phenoxy]piperidine.

Stage 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] In this step, the secondary amine of 4-[4-(trifluoromethoxy)phenoxy]piperidine is coupled with a protected 4-halophenol, such as 4-bromo-1-(tert-butyldimethylsilyloxy)benzene. The use of a bulky, electron-rich phosphine ligand is crucial for the efficiency of this reaction.

Experimental Protocol

Reaction: 4-[4-(trifluoromethoxy)phenoxy]piperidine with 4-bromo-1-(tert-butyldimethylsilyloxy)benzene

  • Materials:

    • 4-[4-(trifluoromethoxy)phenoxy]piperidine

    • 4-bromo-1-(tert-butyldimethylsilyloxy)benzene

    • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • A suitable phosphine ligand (e.g., Xantphos, RuPhos)[4]

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene or dioxane

    • Deionized water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a reaction vessel, combine 4-[4-(trifluoromethoxy)phenoxy]piperidine (1.0 equivalent), 4-bromo-1-(tert-butyldimethylsilyloxy)benzene (1.1 equivalents), the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and sodium tert-butoxide (1.4 equivalents).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) several times.

    • Add anhydrous toluene or dioxane via syringe.

    • Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to yield the silyl-protected intermediate.

Final Deprotection
  • Materials:

    • Silyl-protected intermediate

    • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

    • Tetrahydrofuran (THF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the silyl-protected intermediate in THF.

    • Add TBAF solution (1.2 equivalents) at room temperature.

    • Stir the reaction and monitor by TLC.

    • Once the reaction is complete, quench with water.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Alternative Strategies and Considerations

  • Ullmann Condensation: An Ullmann-type reaction could be employed for both the C-O and C-N bond formations, typically using a copper catalyst.[5][6] These reactions often require higher temperatures compared to palladium-catalyzed methods.[5]

  • Protecting Groups: The choice of protecting groups for the piperidine nitrogen and the phenolic hydroxyl group is critical to the success of the synthesis. The Boc group is a common choice for amines due to its stability and ease of removal under acidic conditions. Silyl ethers are frequently used for protecting phenols and are readily cleaved by fluoride sources.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₈H₁₈F₃NO₃353.34[7]
4-[4-(trifluoromethoxy)phenoxy]piperidineC₁₂H₁₄F₃NO249.24
N-Boc-4-hydroxypiperidineC₁₀H₁₉NO₃201.26
1-fluoro-4-(trifluoromethoxy)benzeneC₇H₄F₄O180.10
4-bromo-1-(tert-butyldimethylsilyloxy)benzeneC₁₂H₁₉BrOSi287.27

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: C-N Coupling start1 N-Boc-4-hydroxypiperidine + 1-fluoro-4-(trifluoromethoxy)benzene step1 Nucleophilic Aromatic Substitution (NaH, DMF) start1->step1 intermediate1 N-Boc-4-[4-(trifluoromethoxy)phenoxy]piperidine step1->intermediate1 step2 Boc Deprotection (TFA or HCl) intermediate1->step2 product1 4-[4-(trifluoromethoxy)phenoxy]piperidine step2->product1 start2 4-[4-(trifluoromethoxy)phenoxy]piperidine + 4-bromo-1-(tert-butyldimethylsilyloxy)benzene product1->start2 step3 Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) start2->step3 intermediate2 Silyl-protected intermediate step3->intermediate2 step4 Silyl Deprotection (TBAF) intermediate2->step4 final_product This compound step4->final_product

Sources

physicochemical properties of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol

Abstract

This technical guide provides a comprehensive analysis of the core (CAS No. 681482-81-5), a key intermediate in the synthesis of the anti-tuberculosis drug Delamanid.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of these properties is not merely academic; it is fundamental to process optimization, quality control, and the successful development of safe and effective active pharmaceutical ingredients (APIs). This document delineates the compound's structural and physical characteristics and provides detailed, field-proven experimental protocols for their determination. By explaining the causality behind experimental choices, this guide aims to equip scientists with the practical knowledge required for robust and reliable physicochemical characterization.

Introduction and Strategic Importance

This compound is a complex organic molecule whose significance is intrinsically linked to its role in pharmaceutical manufacturing.[1] Specifically, it serves as a critical building block in the synthesis of Delamanid, a vital medication for treating multidrug-resistant tuberculosis.[1][2] In this context, the compound serves a dual purpose: it is a primary reactant and an invaluable reference standard for impurity profiling and quality assurance in the final drug product.[1]

The physicochemical properties of an API intermediate like this are paramount. They govern reaction kinetics, purification strategies, and formulation development.[3] Properties such as solubility directly influence bioavailability, while lipophilicity (logP) is a key determinant of membrane permeability and overall drug disposition.[3][4][5] Therefore, a precise and comprehensive characterization of these attributes is an indispensable step in the drug development pipeline, ensuring process control and the ultimate safety and efficacy of the therapeutic agent.[1]

Core Physicochemical Properties

The foundational step in characterizing any chemical entity is the precise determination of its identity and core physical properties.

Chemical Identity and Structure

The unambiguous identification of this compound is established by its CAS number, molecular formula, and molecular weight.

Caption: Chemical structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of the compound. It is important to note that some values, such as boiling point and pKa, are often predicted via computational models for complex molecules at the intermediate stage and should be confirmed experimentally.

PropertyValueSource
CAS Number 681482-81-5[1][6][7]
Molecular Formula C₁₈H₁₈F₃NO₃[6][7]
Molecular Weight 353.34 g/mol [6][7]
Appearance White to light yellow powder/crystal[8]
Melting Point 71-73 °C (for the related piperidine precursor)[8]
Boiling Point 292.2 ± 40.0 °C (Predicted for a related precursor)[8]
Density 1.230 ± 0.06 g/cm³ (Predicted for a related precursor)[8]
pKa 9.65 ± 0.10 (Predicted for a related precursor)[8]

Experimental Methodologies for Physicochemical Characterization

The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols used for its determination. The following sections detail gold-standard methodologies for key parameters.

Aqueous Solubility Determination

Causality: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[9] The equilibrium shake-flask method is considered the definitive standard as it measures the thermodynamic solubility, representing the true saturation point of the compound in a specific medium at equilibrium.[9]

G start Start: Excess solid compound + Aqueous buffer agitate Agitate at constant temp (e.g., 37°C) for 24-72h to reach equilibrium start->agitate Incubation separate Separate solid & liquid (Centrifugation/Filtration) agitate->separate Phase Separation analyze Analyze supernatant concentration (Validated HPLC/UPLC method) separate->analyze Quantification end Result: Equilibrium Solubility (mg/mL or µM) analyze->end

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of this compound to a series of vials containing the desired aqueous media (e.g., pH 1.2, 4.5, 6.8, and 7.4 buffers) to mimic physiological conditions. The visible presence of undissolved solid is crucial.[9]

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (typically 37 ± 1 °C for biological relevance).[10] Agitate the samples until equilibrium is reached, which must be determined experimentally by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution plateaus.[9][10]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is achieved by high-speed centrifugation, followed by filtering the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.[9]

  • Analysis: Accurately dilute an aliquot of the clear, filtered supernatant with a suitable solvent.

  • Quantification: Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9] The experiment must be performed in at least triplicate for each condition to ensure statistical validity.

pKa Determination

Causality: The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH.[5] This is critical because the ionized state affects a drug's solubility, lipophilicity, and ability to cross biological membranes.[5] For poorly soluble compounds, methods that can handle low concentrations or co-solvent mixtures are necessary.[11][12]

G start Start: Compound in co-solvent/water titrate Titrate with standardized acid/base start->titrate measure Record pH after each titrant addition titrate->measure plot Plot pH vs. Volume of titrant added measure->plot determine Determine inflection point(s) (pKa = pH at half-equivalence point) plot->determine end Result: Experimental pKa value(s) determine->end

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system. For poorly water-soluble compounds, a co-solvent system like methanol-water is often used.[11]

  • Calibration: Calibrate a pH meter using standard buffers at the experimental temperature.

  • Titration: Place the sample solution in a thermostatted vessel and titrate with a standardized solution of acid (e.g., HCl) or base (e.g., KOH), depending on the nature of the analyte.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point. For data obtained in co-solvent mixtures, Yasuda-Shedlovsky or similar extrapolation methods can be used to determine the aqueous pKa.[12]

Lipophilicity (logP) Determination

Causality: The n-octanol/water partition coefficient (logP) is the industry standard for measuring a compound's lipophilicity.[13] This parameter is a key indicator of a drug's ability to permeate lipidic barriers like cell membranes, and it influences absorption, distribution, metabolism, and excretion (ADME) properties.[4][13] The shake-flask method is the traditional and most reliable technique for direct measurement.[14]

G start Start: Compound in octanol/water mixture equilibrate Shake vigorously to partition compound between phases start->equilibrate separate Centrifuge to achieve clean phase separation equilibrate->separate sample Sample aliquots from both octanol and aqueous layers separate->sample analyze Measure concentration in each phase (HPLC-UV) sample->analyze calculate Calculate logP = log([C]octanol / [C]water) analyze->calculate end Result: logP value calculate->end

Caption: Workflow for logP Determination via Shake-Flask Method.

Step-by-Step Protocol: Shake-Flask Method

  • Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water to create a biphasic system.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add a precise volume of this solution to a vial containing a known volume of the other phase.

  • Equilibration: Seal the vial and shake it for a sufficient period (e.g., several hours) at a constant temperature to allow the compound to partition between the two immiscible layers until equilibrium is established.[14]

  • Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the n-octanol and aqueous layers.[14]

  • Quantification: Carefully withdraw an aliquot from each phase. Measure the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method, such as HPLC-UV.[13][14]

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value: logP = log([Concentration]octanol / [Concentration]water).

Conclusion

The are foundational to its effective use as a pharmaceutical intermediate. This guide has provided a summary of its key characteristics and detailed the authoritative experimental protocols required for their validation. Adherence to these robust methodologies is not merely a matter of procedural compliance but a prerequisite for ensuring the scientific integrity of the drug development process. By rigorously characterizing intermediates, researchers and developers can mitigate risks, optimize manufacturing processes, and ultimately contribute to the production of high-quality, safe, and effective medicines.

References

  • Ensuring Drug Efficacy: The Role of 4-[4-[4-(Trifluoromethoxy)phenoxy]piperidin-1-yl]phenol as a Reference Standard . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]

  • CAS No. 681482-81-5, this compound . (n.d.). 001Chemical. Retrieved January 21, 2026, from [Link]

  • Annex 4 - World Health Organization (WHO) . (n.d.). Retrieved January 21, 2026, from [Link]

  • CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents. (n.d.).
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System . (n.d.). Agilent. Retrieved January 21, 2026, from [Link]

  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC - NIH . (2019, September 15). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Development of Methods for the Determination of pKa Values - PMC - NIH . (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety | Chemical Research in Toxicology . (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Phenol, 4-[4-[4-(trifluoroMethoxy)phenoxy]-1-piperidinyl]-, 4-Methylbenzenesulfonate (salt) . (n.d.). Retrieved January 21, 2026, from [Link]

  • Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation - Dipòsit Digital de la Universitat de Barcelona . (2022, February 22). Universitat de Barcelona. Retrieved January 21, 2026, from [Link]

  • Chapter 1: Physicochemical Properties - Books - The Royal Society of Chemistry . (2023, February 3). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • CN107406386B - Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof - Google Patents. (n.d.).
  • What is pKa and how is it used in drug development? . (2023, December 13). Pion Inc. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Phenol-Piperidine Class Compounds as GluN2B-Selective NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The compound 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol (CAS 681482-81-5) is a sophisticated organic molecule characterized by a phenol-piperidine scaffold. While this specific chemical is noted as a key intermediate in the synthesis of pharmaceuticals like the anti-tuberculosis drug Delamanid, its structural motif is highly representative of a class of pharmacologically active compounds that exhibit a distinct and potent mechanism of action within the central nervous system (CNS)[1]. This guide will delve into the core mechanism of action of this structural class, focusing on its well-researched members, Ifenprodil and Ro 25-6981, as archetypes. These compounds are potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit[2][3].

NMDA receptors are critical glutamate-gated ion channels that play a pivotal role in synaptic plasticity, a fundamental process for learning and memory[4][5]. However, their overactivation can lead to excitotoxicity and neuronal damage, implicating them in a variety of neurological and psychiatric disorders[4][6]. The development of subunit-selective antagonists, like those of the phenol-piperidine class, represents a significant therapeutic strategy. By selectively inhibiting GluN2B-containing receptors, these compounds can modulate pathological glutamatergic signaling while potentially minimizing the side effects associated with non-selective NMDA receptor blockade[6][7][8]. This guide will provide a comprehensive overview of the molecular interactions, signaling pathways, and experimental validation of this important class of neuroactive compounds.

Molecular Target and Binding Profile: The GluN2B Subunit

The primary molecular target for Ifenprodil and its analogs is the NMDA receptor, a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits[6]. The specific subtype of the GluN2 subunit (GluN2A-D) dictates the receptor's functional properties and its localization within the brain[6].

Ifenprodil and Ro 25-6981 exhibit remarkable selectivity for NMDA receptors containing the GluN2B subunit [2][5][9]. This selectivity is the cornerstone of their mechanism of action and therapeutic potential.

Binding Site and Allosteric Modulation: These compounds act as non-competitive antagonists. They do not bind to the glutamate (agonist) binding site on the GluN2B subunit or the glycine (co-agonist) binding site on the GluN1 subunit. Instead, they bind to a distinct, allosteric site located at the interface of the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits[7][8]. This binding event induces a conformational change in the receptor, which reduces the probability of the ion channel opening without completely blocking it, thereby negatively modulating its activity[4].

CompoundTargetAffinity (IC₅₀)Selectivity
Ifenprodil GluN1/GluN2B~0.34 µM~400-fold vs. GluN2A
Ro 25-6981 GluN1/GluN2B~0.009 µM>5000-fold vs. GluN2A

This table summarizes the binding affinities of Ifenprodil and Ro 25-6981 for NMDA receptor subtypes, highlighting their high selectivity for GluN2B-containing receptors. Data sourced from[9][10].

This allosteric inhibition is also described as "activity-dependent," meaning the antagonist's effect can be influenced by the activation state of the receptor[2].

Mechanism of Action and Downstream Signaling

The binding of a phenol-piperidine antagonist to the GluN2B-NTD initiates a cascade of intracellular events by preventing the excessive influx of Calcium (Ca²⁺) ions, which is the primary trigger for excitotoxicity.

Core Mechanism:

  • Antagonist Binding: The compound binds to the allosteric site on the GluN1/GluN2B NTD interface.

  • Conformational Change: This binding stabilizes a closed or non-conductive state of the NMDA receptor ion channel.

  • Inhibition of Ca²⁺ Influx: The probability of the channel opening in response to glutamate and glycine binding is significantly reduced, leading to a decrease in postsynaptic Ca²⁺ influx[5].

  • Neuroprotection: By mitigating excessive Ca²⁺ influx, the antagonist prevents the activation of downstream neurotoxic pathways, including the activation of proteases (calpains), endonucleases, and nitric oxide synthase, thus protecting the neuron from excitotoxic damage[4][8].

This targeted action on GluN2B subunits is particularly relevant in conditions like ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's, where excitotoxicity is a key pathological feature[4][8][11].

Signaling Pathway Diagram

The following diagram illustrates the mechanism of GluN2B-selective antagonism.

GluN2B_Antagonism_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor GluN1 GluN2B Glutamate->NMDAR:GluN2B Binds Glycine Glycine Glycine->NMDAR:GluN1 Binds Ifenprodil Ifenprodil / Ro 25-6981 (Antagonist) Ifenprodil->NMDAR Allosteric Binding (Inhibition) Ca_ion Ca²⁺ Excitotoxicity Excitotoxicity (Neuronal Damage) Ifenprodil->Excitotoxicity Prevents Neuroprotection Neuroprotection Ifenprodil->Neuroprotection Promotes NMDAR->Ca_ion Channel Opening Ca_ion->Excitotoxicity Excessive Influx Leads to

Caption: Allosteric inhibition of GluN2B-containing NMDA receptors.

Key Experimental Validation

The mechanism of action of GluN2B antagonists has been elucidated through a series of key in vitro and in vivo experiments. Understanding these protocols is essential for appreciating the scientific basis of these compounds.

A. In Vitro Electrophysiology: Xenopus Oocyte Expression System

Causality and Rationale: To precisely determine the subunit selectivity and inhibitory concentration (IC₅₀) of a compound, it is crucial to test it on homogenous populations of receptors. The Xenopus oocyte system allows for the expression of specific, cloned NMDA receptor subunit combinations (e.g., GluN1/GluN2A vs. GluN1/GluN2B). This eliminates the confounding variables present in native neuronal systems. Two-electrode voltage clamp is the gold standard for measuring ion channel currents in this system.

Experimental Protocol:

  • cRNA Preparation: Synthesize capped RNA (cRNA) for GluN1, GluN2A, and GluN2B subunits from their respective cDNA clones.

  • Oocyte Injection: Microinject a precise ratio of GluN1 cRNA with either GluN2A or GluN2B cRNA into mature Xenopus laevis oocytes.

  • Incubation: Incubate the oocytes for 2-4 days to allow for receptor expression on the cell membrane.

  • Two-Electrode Voltage Clamp (TEVC):

    • Place an oocyte in a recording chamber continuously perfused with a buffer solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Receptor Activation: Apply a solution containing glutamate and glycine to activate the expressed NMDA receptors, and record the resulting inward current.

  • Antagonist Application: Co-apply the agonist solution with varying concentrations of the antagonist (e.g., Ro 25-6981).

  • Data Analysis: Measure the peak current response at each antagonist concentration. Plot the percentage of inhibition against the antagonist concentration and fit the data to a sigmoid curve to determine the IC₅₀ value. This procedure is repeated for both GluN1/GluN2A and GluN1/GluN2B expressing oocytes to demonstrate selectivity[10].

B. In Vivo Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) Model

Causality and Rationale: To assess the therapeutic potential of a neuroprotective agent, an in vivo model of ischemic stroke is essential. The MCAO model in rodents mimics the pathophysiology of human stroke by inducing a focal ischemic event. The efficacy of the GluN2B antagonist is then measured by its ability to reduce the volume of brain tissue damaged by the ischemic insult.

Experimental Workflow:

  • Animal Preparation: Anesthetize a rodent (rat or mouse) and monitor its physiological parameters (temperature, heart rate).

  • Surgical Procedure (Intraluminal Filament Model):

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a nylon monofilament through the ECA into the ICA until its tip occludes the origin of the middle cerebral artery (MCA).

  • Occlusion Period: Maintain the occlusion for a set period (e.g., 60-90 minutes) to induce ischemia.

  • Drug Administration: Administer the GluN2B antagonist (e.g., Ifenprodil) either before (pre-treatment), during, or after (post-treatment) the ischemic event.

  • Reperfusion: Withdraw the filament to allow blood flow to return to the MCA territory.

  • Neurological Assessment: After 24-48 hours, assess the animal's neurological deficits using a standardized scoring system.

  • Infarct Volume Analysis:

    • Euthanize the animal and harvest the brain.

    • Slice the brain into coronal sections.

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted (damaged) tissue remains white.

    • Quantify the infarct volume using image analysis software. A significant reduction in infarct volume in the drug-treated group compared to the vehicle control group demonstrates neuroprotection[8].

Workflow Diagram

Experimental_Workflow cluster_invitro A. In Vitro Selectivity Assay cluster_invivo B. In Vivo Neuroprotection Model cRNA 1. cRNA Synthesis (GluN1, GluN2A, GluN2B) Inject 2. Oocyte Microinjection cRNA->Inject Express 3. Receptor Expression Inject->Express TEVC 4. Two-Electrode Voltage Clamp Express->TEVC IC50 5. IC₅₀ Determination (Selectivity Confirmed) TEVC->IC50 MCAO 1. MCAO Surgery (Induce Ischemia) Drug 2. Drug Administration MCAO->Drug Reperfuse 3. Reperfusion Drug->Reperfuse Assess 4. Neurological Assessment Reperfuse->Assess TTC 5. TTC Staining & Infarct Analysis Assess->TTC

Caption: Key experimental workflows for validating GluN2B antagonists.

Conclusion

The phenol-piperidine class of compounds, typified by Ifenprodil and Ro 25-6981, represents a highly specific and potent tool for modulating CNS function. Their mechanism of action is centered on the selective, allosteric antagonism of GluN2B-containing NMDA receptors. By binding to the N-terminal domain interface of the receptor, these compounds prevent excessive calcium influx, thereby providing robust neuroprotection against excitotoxic insults. This precise mechanism, validated through rigorous in vitro and in vivo experimentation, underscores their therapeutic potential for a range of neurological disorders, including stroke, chronic pain, and depression[2][6][8]. The continued exploration of this and other subunit-selective NMDA receptor modulators remains a promising frontier in neuropharmacology.

References

  • Williams K. (2001). Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action. Current drug targets, 2(3), 285–298. [Link]

  • Shabanzadeh, A. P., et al. (2015). GluN2B subunit-containing NMDA receptor antagonists prevent Aβ-mediated synaptic plasticity disruption in vivo. Proceedings of the National Academy of Sciences, 112(32), 10037-10042. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ifenprodil Tartrate?. Patsnap. [Link]

  • ScienceDirect. (2025). Ifenprodil, a Novel NMDA Receptor Antagonist : Site and Mechanism of Action. ScienceDirect Topics. [Link]

  • National Center for Biotechnology Information. (n.d.). Ifenprodil. PubChem Compound Summary for CID 3689. [Link]

  • Patsnap Synapse. (2024). What is Ifenprodil Tartrate used for?. Patsnap. [Link]

  • Mony, L., et al. (2009). A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists. Molecular pharmacology, 76(5), 1018–1028. [Link]

  • Scilit. (n.d.). GluN2B subunit-containing NMDA receptor antagonists prevent Aβ-mediated synaptic plasticity disruption in vivo. Scilit. [Link]

  • Monostori, P., et al. (2021). The Selective NMDA Receptor GluN2B Subunit Antagonist CP-101606 with Antidepressant Properties Modulates Cytochrome P450 Expression in the Liver. International journal of molecular sciences, 22(20), 10986. [Link]

  • Patsnap Synapse. (2025). What GluN2B antagonists are in clinical trials currently?. Patsnap. [Link]

  • Patsnap Synapse. (2025). What are the therapeutic applications for GluN2B antagonists?. Patsnap. [Link]

  • Li, N., et al. (2010). mTOR-Dependent Synapse Formation Underlies the Rapid Antidepressant Effects of NMDA Antagonists. Science, 329(5994), 959-964. [Link]

Sources

The Structural Elucidation of a Key Delamanid Intermediate: A Technical Guide to CAS 681482-81-5

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the synthesis of active pharmaceutical ingredients (APIs) is a meticulously designed process, where the purity and structural integrity of each intermediate are paramount. This guide focuses on the structural elucidation of the compound identified by CAS number 681482-81-5, a critical intermediate in the synthesis of Delamanid, an important drug for the treatment of multidrug-resistant tuberculosis.[1] The chemical name for this intermediate is 4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl]phenol.[2][3] Its molecular formula is C₁₈H₁₈F₃NO₃, with a molecular weight of approximately 353.34 g/mol .[1]

This document provides an in-depth analysis of the synthetic pathways leading to this molecule and a detailed, predictive exploration of the analytical techniques used to verify its complex structure. For professionals in drug development, understanding the structural journey of such a key intermediate offers critical insights into process control, impurity profiling, and ultimately, the quality of the final therapeutic agent.

I. The Synthetic Rationale: Building the Molecular Framework

The structure of 4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl]phenol is a composite of several key functional groups: a phenol, a piperidine ring, and a trifluoromethoxy-substituted phenoxy group. The synthetic strategies outlined in the patent literature logically assemble these fragments. A common approach involves the coupling of two primary building blocks: a protected aminophenol or a derivative, and a pre-formed 4-(4-(trifluoromethoxy)phenoxy)piperidine moiety.

A representative synthetic approach can be visualized as a multi-step process, often commencing with the synthesis of the 4-(4-(trifluoromethoxy)phenoxy)piperidine fragment. This itself can be prepared through various methods, including the reaction of a protected 4-hydroxypiperidine with 4-(trifluoromethoxy)phenol. Subsequently, this piperidine derivative is coupled with a suitable phenol-containing fragment to yield the final intermediate.

Experimental Protocol: A Plausible Synthetic Route

The following is a generalized, illustrative protocol based on common organic synthesis methodologies for similar structures.

Step 1: Synthesis of 4-[4-(trifluoromethoxy)phenoxy]piperidine

  • Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine and 4-(trifluoromethoxy)phenol in an appropriate aprotic solvent (e.g., tetrahydrofuran or dichloromethane), add a coupling reagent such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) at 0 °C. This is a classic Mitsunobu reaction.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield N-Boc-4-[4-(trifluoromethoxy)phenoxy]piperidine.

  • Deprotection: The Boc-protecting group is then removed using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield the free amine, 4-[4-(trifluoromethoxy)phenoxy]piperidine.

Step 2: Coupling to form 4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl]phenol

  • Reaction Setup: The 4-[4-(trifluoromethoxy)phenoxy]piperidine is then coupled with a protected p-aminophenol derivative, such as 1,4-benzoquinone. This reaction can be carried out in a suitable solvent like ethanol or methanol.

  • Reaction Execution: The reaction mixture is typically stirred at room temperature or with gentle heating for several hours.

  • Work-up and Purification: The resulting product, 4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl]phenol, is then isolated and purified, often by recrystallization or column chromatography, to yield a solid, typically beige or off-white in appearance.

G cluster_0 Fragment 1 Synthesis cluster_1 Fragment 2 cluster_2 Final Coupling N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-[4-(trifluoromethoxy)phenoxy]piperidine N-Boc-4-[4-(trifluoromethoxy)phenoxy]piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-[4-(trifluoromethoxy)phenoxy]piperidine Mitsunobu Reaction 4-(trifluoromethoxy)phenol 4-(trifluoromethoxy)phenol 4-(trifluoromethoxy)phenol->N-Boc-4-[4-(trifluoromethoxy)phenoxy]piperidine 4-[4-(trifluoromethoxy)phenoxy]piperidine 4-[4-(trifluoromethoxy)phenoxy]piperidine N-Boc-4-[4-(trifluoromethoxy)phenoxy]piperidine->4-[4-(trifluoromethoxy)phenoxy]piperidine Deprotection (Acid) Final_Product 4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl]phenol (CAS 681482-81-5) 4-[4-(trifluoromethoxy)phenoxy]piperidine->Final_Product Coupling 1,4-Benzoquinone 1,4-Benzoquinone 1,4-Benzoquinone->Final_Product

Caption: Synthetic pathway for CAS 681482-81-5.

II. Structural Verification: A Multi-Technique Approach

The confirmation of the structure of 4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl]phenol relies on a combination of modern analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating confirmation of the molecule's identity. While a specific Certificate of Analysis with spectral data is not publicly available, we can predict the expected results based on the known structure.

A. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide information about its elemental composition and fragmentation patterns.

  • Expected Outcome:

    • Molecular Ion Peak (M⁺): In a high-resolution mass spectrum (HRMS), the primary peak would correspond to the molecular ion. For C₁₈H₁₈F₃NO₃, the expected exact mass would be approximately 353.1239 m/z. The presence of this peak confirms the molecular formula.

    • Isotopic Pattern: The isotopic distribution pattern would be consistent with the presence of 18 carbon atoms.

    • Fragmentation: Key fragment ions would be expected from the cleavage of the ether linkage, the piperidine ring, or the bond between the piperidine nitrogen and the phenol ring.

Technique Expected Result Interpretation
HRMS (ESI+) [M+H]⁺ ion at m/z ≈ 354.1317Confirms the molecular weight and elemental composition.
MS/MS Fragmentation pattern showing losses of key moieties.Provides evidence for the connectivity of the fragments.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • ¹H NMR Spectroscopy (Predicted Chemical Shifts in CDCl₃ or DMSO-d₆):

    • Aromatic Protons: The spectrum would show distinct signals for the protons on the two aromatic rings. The protons on the phenol ring would likely appear as two doublets in the range of δ 6.7-7.0 ppm. The protons on the trifluoromethoxy-substituted ring would also appear as two doublets, likely in the range of δ 6.9-7.2 ppm.

    • Piperidine Protons: The protons on the piperidine ring would exhibit more complex splitting patterns. The proton at the C4 position (adjacent to the ether oxygen) would likely be a multiplet around δ 4.4-4.6 ppm. The axial and equatorial protons on the other carbons of the piperidine ring would appear as multiplets in the upfield region of the spectrum, typically between δ 1.8-3.5 ppm.

    • Phenolic Proton: A broad singlet corresponding to the hydroxyl proton would be observed, with its chemical shift being concentration and solvent-dependent (typically δ 8.5-9.5 ppm in DMSO-d₆).

  • ¹³C NMR Spectroscopy (Predicted Chemical Shifts):

    • Aromatic Carbons: The spectrum would display signals for the 12 aromatic carbons. The carbon bearing the trifluoromethoxy group and the carbons of the ether linkages would have characteristic chemical shifts. The trifluoromethoxy carbon itself would appear as a quartet due to coupling with the fluorine atoms.

    • Piperidine Carbons: The four distinct carbon environments of the piperidine ring would be visible in the aliphatic region of the spectrum (typically δ 30-70 ppm).

    • Carbonyl Carbon (of the trifluoromethoxy group): The carbon of the -OCF₃ group would have a distinct chemical shift, influenced by the three fluorine atoms.

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

  • Expected Key Absorption Bands:

    • O-H Stretch (Phenol): A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

    • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region would indicate the presence of the aromatic rings.

    • C-O Stretch (Ether and Phenol): Strong absorptions in the 1200-1300 cm⁻¹ region would correspond to the C-O stretching of the aryl ethers and the phenol.

    • C-F Stretch: Strong absorption bands in the 1000-1100 cm⁻¹ region would be indicative of the C-F bonds of the trifluoromethoxy group.

G cluster_analytical Analytical Verification CAS_681482_81_5 CAS 681482-81-5 (Proposed Structure) Mass_Spec Mass Spectrometry (Molecular Weight & Formula) CAS_681482_81_5->Mass_Spec Confirms NMR_Spec NMR Spectroscopy (Connectivity & Environment) CAS_681482_81_5->NMR_Spec Confirms IR_Spec IR Spectroscopy (Functional Groups) CAS_681482_81_5->IR_Spec Confirms Elucidated_Structure Elucidated Structure

Caption: Multi-technique approach to structural elucidation.

III. Conclusion

The structural elucidation of 4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl]phenol (CAS 681482-81-5) is a process rooted in the logical design of its synthesis and confirmed through a suite of complementary analytical techniques. While direct, publicly accessible spectral data is limited, a thorough understanding of synthetic organic chemistry and spectroscopic principles allows for a confident prediction of the analytical outcomes that would unequivocally verify its structure. For researchers and professionals in drug development, this comprehensive approach to structural elucidation underscores the importance of rigorous analytical characterization in ensuring the quality, safety, and efficacy of life-saving medicines like Delamanid.

References

  • Pharmaffiliates. Delamanid-impurities. [Link]

  • Venkatasai Life Sciences. Delamanid Hydroxy KSM | 681482-81-5. [Link]katasai.com/product/delamanid-hydroxy-ksm/)

Sources

biological activity of trifluoromethoxy phenol piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Trifluoromethoxy Phenol Piperidine Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Convergence of Privileged Scaffolds and Fluorine Chemistry

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a quintessential "privileged structure."[1] Its prevalence in a vast number of FDA-approved drugs and biologically active natural products is a testament to its versatile three-dimensional geometry, which allows for precise orientation of substituents to engage with biological targets.[1][2] When this remarkable scaffold is functionalized with a trifluoromethoxy (-OCF₃) group, a powerful synergy emerges. The -OCF₃ group is not merely a decorative element; it is a strategic tool used to enhance critical drug-like properties.[3] Its high electronegativity and metabolic stability can profoundly influence a molecule's lipophilicity, binding affinity, and pharmacokinetic profile, often leading to improved efficacy and a lower propensity for metabolic degradation.[3]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It delves into the synthesis, multifaceted biological activities, and mechanistic underpinnings of trifluoromethoxy phenol piperidine derivatives. Moving beyond a simple recitation of facts, this document explains the causality behind experimental choices and provides robust, self-validating protocols to empower your research and development endeavors.

Core Synthesis Strategies: Building the Molecular Framework

The generation of trifluoromethoxy phenol piperidine derivatives hinges on established and innovative synthetic methodologies. The choice of a specific route is often dictated by the desired substitution pattern, scalability, and cost-effectiveness. A foundational and widely employed method is the Williamson ether synthesis, which is particularly effective for creating the crucial ether linkage.[4]

Williamson Ether Synthesis Protocol

This method involves the reaction of a phenoxide with an alkyl halide. In our context, 4-(trifluoromethoxy)phenol is deprotonated to form a nucleophilic phenoxide, which then displaces a leaving group on a piperidine ring (or vice versa).

Step-by-Step Protocol:

  • Deprotonation: Dissolve 4-(trifluoromethoxy)phenol (1.0 equivalent) in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetone, within a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).[4]

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq.), to the solution.[4] The choice of base depends on the reactivity of the substrate; NaH is stronger and may be required for less acidic phenols.

  • Phenoxide Formation: Stir the mixture at ambient temperature for approximately 30-60 minutes. The completion of the deprotonation can be monitored by the cessation of hydrogen gas evolution if NaH is used.

  • Alkylation: Introduce the substituted piperidine halide (e.g., N-Boc-4-bromopiperidine, 1.1 eq.) to the phenoxide solution.

  • Reaction: Heat the mixture to a temperature appropriate for the specific substrates (typically 60-100 °C) and monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction, filter off inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude product is then purified using column chromatography to yield the desired trifluoromethoxy phenol piperidine derivative.

Causality Insight: The use of an anhydrous polar aprotic solvent like DMF is critical. It effectively solvates the cation of the base (e.g., K⁺) without protonating the highly reactive phenoxide, thereby maximizing its nucleophilicity for the subsequent Sₙ2 reaction.

Spectrum of Biological Activities and Mechanisms of Action

The unique combination of the piperidine core and the trifluoromethoxy moiety endows these derivatives with a broad range of biological activities. Their ability to modulate key biological targets makes them promising candidates in several therapeutic areas.

Antimicrobial Activity: A New Frontier Against Tuberculosis

A significant application of this chemical class is in the development of antitubercular agents. The compound 4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenol serves as a critical intermediate in the synthesis of Delamanid, a drug approved for treating multidrug-resistant tuberculosis (MDR-TB).[5][6]

Mechanism of Action: Delamanid itself acts as a prodrug that, once activated within Mycobacterium tuberculosis, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[6] This disruption leads to cell lysis and bacterial death. The trifluoromethoxy phenol piperidine core is integral to the molecule's ability to penetrate the complex cell wall of the bacterium and achieve the necessary stability and conformation to be activated.

Neuropharmacology: Modulating Central Nervous System Targets

Piperidine derivatives are well-known for their activity in the central nervous system (CNS). The incorporation of trifluoromethoxy groups can fine-tune their interaction with various receptors and ion channels.[7]

  • NMDA Receptor Antagonism: Certain 3,4-disubstituted piperidines have shown potent N-methyl-D-aspartate (NMDA) receptor antagonism, with IC₅₀ values in the nanomolar range.[8] This activity is crucial for developing treatments for neurological conditions characterized by excitotoxicity, such as stroke and neurodegenerative diseases.

  • Sigma-1 Receptor (S1R) Agonism: S1R is an intracellular chaperone protein implicated in cellular stress responses and neuroplasticity. Piperidine derivatives have been developed as potent S1R agonists, which is a promising strategy for treating neuropathic pain and depression.[8]

  • α7 Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Piperidine-spirooxadiazole derivatives have been identified as selective α7 nAChR antagonists.[9] Given the role of this receptor in inflammation and cognitive processes, these compounds are valuable tools for research into inflammatory diseases and cognitive disorders.[9]

Signaling Pathway: NMDA Receptor Antagonism

The diagram below illustrates the mechanism by which a piperidine derivative can act as a non-competitive antagonist at the NMDA receptor, preventing excessive calcium influx and subsequent excitotoxicity.

NMDA_Antagonism cluster_neuron Postsynaptic Neuron NMDA_Receptor NMDA Receptor Ca_Channel Ion Channel (Blocked) Ca_Channel->Calcium Derivative Trifluoromethoxy Phenol Piperidine Derivative Derivative->Ca_Channel Blocks Glutamate Glutamate Glutamate->NMDA_Receptor Binds Excitotoxicity Excitotoxicity & Neuronal Damage

Caption: NMDA receptor antagonism by a piperidine derivative.

Anticancer Potential

The piperidine scaffold is a common feature in molecules designed to combat cancer.[1] These compounds can induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis and interference with cell cycle progression. The lipophilicity conferred by the trifluoromethoxy group can enhance the ability of these compounds to cross cell membranes and reach intracellular targets.[3]

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activity of representative piperidine derivatives against several human cancer cell lines, demonstrating their potential as anticancer agents.

Compound ClassCancer Cell LineCell TypeIC₅₀ (µM)Reference
N-benzyl PiperidiniumA549Lung32.43[8]
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[1]
DTPEPMDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17aPC3Prostate0.81[1]

Note: Data represents general piperidine derivatives to illustrate the potential of the scaffold.

Key Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of novel trifluoromethoxy phenol piperidine derivatives, a tiered screening approach employing validated assays is essential. The following protocols provide detailed, step-by-step methodologies for core functional assessments.

General Workflow for Biological Screening

The logical flow from initial cytotoxicity screening to specific target identification is crucial for efficient drug discovery.

Screening_Workflow Start Synthesized Derivative MTT Cell Viability Assay (e.g., MTT) Start->MTT Cytotoxic Compound is Cytotoxic? MTT->Cytotoxic ReceptorAssay Target-Specific Assay (e.g., Radioligand Binding) Cytotoxic->ReceptorAssay Yes Discard Discard or Modify Cytotoxic->Discard No (for anticancer) or proceed to other assays FunctionalAssay Functional Assay (e.g., TEVC, Reporter Gene) ReceptorAssay->FunctionalAssay Binding Affinity Confirmed Lead Lead Compound Identification FunctionalAssay->Lead

Caption: A general workflow for biological screening of novel compounds.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is a primary screen to assess a compound's effect on cell metabolic activity, which serves as an indicator of cell viability.[8]

Principle: Metabolically active cells utilize the enzyme mitochondrial reductase to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Data Acquisition: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[1]

Receptor Binding Affinity (Radioligand Binding Assay)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[8]

Principle: A fixed concentration of a radiolabeled ligand ([³H]-ligand) is incubated with a receptor preparation. The unlabeled test compound is added in increasing concentrations, and its ability to displace the radioligand from the receptor is measured.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., NMDA receptor) from cultured cells or brain tissue homogenates.

  • Assay Setup: In a 96-well filter plate, add the assay buffer, the cell membrane preparation, the radiolabeled ligand (e.g., [³H]-dextromethorphan for NMDA receptors), and varying concentrations of the unlabeled test compound.

  • Control Wells:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a known unlabeled ligand.

  • Incubation: Incubate the plate at an appropriate temperature for a set duration to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of the plate through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀, which can then be converted to a binding affinity constant (Ki).

Conclusion and Future Perspectives

Trifluoromethoxy phenol piperidine derivatives represent a highly promising class of compounds with a rich and diverse pharmacological profile. Their modular synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their properties for specific biological targets.[9] The strategic incorporation of the trifluoromethoxy group consistently proves to be a valuable tactic for enhancing metabolic stability and potency.[3]

Current research has firmly established their potential in antimicrobial and neurological applications.[5][8] Future investigations should focus on expanding the scope of their biological evaluation, particularly in oncology and inflammatory diseases, as predicted by computational studies.[2] The development of more selective and potent analogs, guided by the robust experimental workflows outlined in this guide, will undoubtedly pave the way for the discovery of next-generation therapeutics built upon this versatile and powerful chemical scaffold.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Drug Efficacy: The Role of 4-[4-[4-(Trifluoromethoxy)phenoxy]piperidin-1-yl]phenol as a Reference Standard. [Link]

  • Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • PubMed. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2021). The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. [Link]

  • Reliable Market Insights. (n.d.). 4-[4-(Trifluoromethoxy)phenoxy]piperidine CAS 28033-37-6 Market Trends and Insights. [Link]

  • Frontiers in Chemistry. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. [Link]

  • BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • Google Patents. (n.d.). CN107406386B - Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof.
  • Journal of Clinical Medicine of Kazakhstan. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. [Link]

  • ResearchGate. (n.d.). Structure of trifluoromethyl piperidine derivative. [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PubChem. (n.d.). 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine. [Link]

  • BenchChem. (2025).

Sources

4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) for the molecule this compound. While this compound is recognized as a key intermediate in the synthesis of pharmaceuticals like Delamanid, a drug used to treat tuberculosis, this document will explore its SAR from a medicinal chemistry perspective, treating it as a scaffold for potential drug discovery and optimization.[1] This analysis is built upon established principles of drug design and leverages the known roles of its constituent chemical moieties in bioactive molecules.

Introduction to the Scaffold and Rationale for SAR Exploration

This compound is a complex organic molecule with the chemical formula C18H18F3NO3.[2] Its structure is characterized by a central piperidine ring linking a phenolic group (benzenol) to a phenoxy moiety bearing a trifluoromethoxy substituent. The presence of these specific functional groups—a hydrogen-bonding phenol, a frequently bioactive piperidine core, and an electronically modulating trifluoromethoxy group—makes this scaffold a compelling starting point for medicinal chemistry campaigns.[3][4][5]

The objective of this guide is to dissect the molecule into its core components and systematically explore the potential impact of structural modifications on its biological activity. This hypothetical SAR exploration will provide a framework for designing analogue libraries to probe for novel therapeutic activities.

Molecular Dissection and Analysis of Key Functional Groups

The structure of this compound can be deconstructed into four key regions, each with a putative role in the molecule's overall physicochemical and pharmacological profile.

mol This compound phenol Phenolic Ring (Benzenol) mol->phenol piperidine Central Piperidine Ring mol->piperidine ether Ether Linkage mol->ether phenoxy Trifluoromethoxy-Phenoxy Moiety mol->phenoxy

Caption: Key structural components of the target molecule for SAR analysis.

The Phenolic Hydroxyl Group: A Key Interaction Point

The terminal phenolic hydroxyl group is a critical functional group in many drug molecules due to its ability to act as both a hydrogen bond donor and acceptor.[4][6] This allows for specific interactions with biological targets such as receptors and enzymes.[6] In the context of SAR, the presence and position of this hydroxyl group are primary points for investigation.

The Central Piperidine Ring: A Privileged Scaffold

The piperidine ring is a common heterocyclic scaffold found in a wide array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[3][7][8] Its saturated, non-planar structure provides a three-dimensional framework that can orient substituents in specific vectors to interact with binding pockets. Furthermore, the basic nitrogen atom of the piperidine ring can be protonated at physiological pH, allowing for ionic interactions.

The Ether Linkage: A Conformational Hinge

The ether linkage connects the piperidine ring to the trifluoromethoxy-phenoxy moiety. This linkage is generally stable and provides a degree of conformational flexibility, allowing the connected aromatic ring to adopt various orientations. The oxygen atom can also act as a hydrogen bond acceptor.

The Trifluoromethoxy-Phenoxy Moiety: Modulator of Physicochemical Properties

The trifluoromethoxy (-OCF3) group is a powerful modulator of a molecule's properties. It is highly lipophilic and acts as a strong electron-withdrawing group, which can influence the pKa of the molecule and its metabolic stability. Bioisosteric replacement of such groups is a common strategy in drug optimization to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.[9][10]

Systematic SAR Exploration: A Hypothetical Framework

The following sections outline a systematic approach to probing the SAR of the this compound scaffold. For each key region, a series of modifications are proposed with a clear scientific rationale.

Modifications of the Phenolic Ring

The primary focus here is to understand the role of the hydroxyl group in target binding.

ModificationRationalePredicted Outcome
O-Methylation (Anisole) To eliminate hydrogen bond donating ability and assess the importance of this interaction.Potential decrease in potency if H-bond donation is critical.
Esterification To cap the hydroxyl group with a larger, metabolically labile group. Can act as a prodrug strategy.Loss of activity in vitro, but potential for in vivo activity after hydrolysis.
Positional Isomers (ortho, meta) To investigate the importance of the hydroxyl group's position for optimal interaction.Activity may be highly sensitive to the position, indicating a specific binding pocket geometry.
Replacement with Bioisosteres Replacing -OH with groups like -NH2, -SH, or -CH2OH to probe different hydrogen bonding and electronic properties.Varying levels of activity, providing insight into the electronic and steric requirements of the binding site.
Modifications of the Piperidine Ring

Here, the goal is to explore the impact of the ring's conformation, basicity, and substitution pattern.

ModificationRationalePredicted Outcome
N-Alkylation/Acylation To modify the basicity of the piperidine nitrogen and introduce steric bulk.Likely to significantly impact activity, as the nitrogen is directly involved in linking the two halves of the molecule.
Ring Contraction/Expansion (e.g., pyrrolidine, azepane) To alter the conformational constraints and the orientation of the substituents.Changes in activity will highlight the optimal ring size for fitting into the target's binding site.
Substitution on the Piperidine Ring (e.g., methyl, fluoro) To introduce steric hindrance or alter lipophilicity and explore additional binding interactions.Can lead to improved potency or selectivity by occupying additional pockets or blocking unwanted metabolic pathways.
Replacement with other Heterocycles (e.g., piperazine) To introduce an additional site for substitution and alter the overall physicochemical properties.May lead to new SAR vectors and improved drug-like properties.
Modifications of the Ether Linkage

The aim is to assess the importance of the linkage's length, flexibility, and chemical nature.

ModificationRationalePredicted Outcome
Replacement with Amide To introduce a more rigid linker with hydrogen bonding capabilities.Conformational restriction may increase or decrease activity, indicating the importance of flexibility.
Replacement with Alkyl Chain To remove the hydrogen bond accepting oxygen and increase lipophilicity.A decrease in activity could suggest the importance of the ether oxygen in binding.
Thioether Analogue To replace the oxygen with a sulfur atom, altering the bond angle and lipophilicity.May maintain or alter activity, providing insights into the electronic and steric tolerance of the linker region.
Modifications of the Trifluoromethoxy-Phenoxy Moiety

This exploration focuses on the role of the trifluoromethoxy group and the substitution pattern on the phenyl ring.

ModificationRationalePredicted Outcome
Bioisosteric Replacement of -OCF3 (e.g., -CF3, -NO2, -Cl, -CN) To modulate electronic and lipophilic properties.[11][12][13]Different substituents will fine-tune the molecule's properties, potentially leading to improved potency, selectivity, or metabolic stability.
Positional Isomers of -OCF3 (ortho, meta) To investigate the optimal position for the substituent's electronic and steric effects.Activity is likely to be sensitive to the substituent's position.
Additional Substitution on the Phenyl Ring (e.g., fluoro, chloro, methyl) To probe for additional binding interactions and modulate physicochemical properties.Can enhance potency and selectivity.

Experimental Protocols for SAR Validation

A robust SAR campaign requires a suite of well-defined experimental protocols to synthesize and evaluate the designed analogues.

General Synthetic Scheme

A generalized synthetic route for producing analogues would likely involve the coupling of a substituted phenol with a protected 4-hydroxypiperidine, followed by deprotection and subsequent N-arylation.

cluster_0 Synthesis of Analogues A Substituted Phenol C Coupling Reaction (e.g., Mitsunobu) A->C B Protected 4-Hydroxypiperidine B->C D Protected Intermediate C->D E Deprotection D->E F Piperidine Intermediate E->F H N-Arylation (e.g., Buchwald-Hartwig) F->H G Substituted Aryl Halide G->H I Final Analogue H->I

Caption: A generalized workflow for the synthesis of novel analogues.

In Vitro Biological Assays

The choice of biological assays will depend on the therapeutic target. Given its relationship to Delamanid, initial screening could involve anti-mycobacterial assays. However, for broader drug discovery, a panel of assays would be employed:

  • Receptor Binding Assays:

    • Objective: To determine the binding affinity (Ki) of the analogues for a specific receptor.

    • Method: A radioligand binding assay is a common method. The test compound competes with a radiolabeled ligand for binding to the receptor. The amount of bound radioactivity is measured to determine the test compound's inhibitory constant.

  • Enzyme Inhibition Assays:

    • Objective: To determine the inhibitory potency (IC50) of the analogues against a target enzyme.

    • Method: The assay measures the rate of an enzymatic reaction in the presence of varying concentrations of the test compound. The concentration that inhibits 50% of the enzyme's activity is the IC50.

  • Cell-Based Functional Assays:

    • Objective: To assess the functional activity (e.g., agonism, antagonism) of the analogues in a cellular context.

    • Method: This could involve measuring changes in second messengers (e.g., cAMP, Ca2+), gene expression, or cell viability in response to the compound.

Physicochemical and ADME Profiling

To ensure that potent compounds also have drug-like properties, the following assays are essential:

  • Solubility and Lipophilicity:

    • Objective: To measure the aqueous solubility and the octanol-water partition coefficient (LogP/LogD).

    • Method: Kinetic or thermodynamic solubility assays and shake-flask or HPLC-based methods for LogP/LogD determination.

  • In Vitro Metabolic Stability:

    • Objective: To assess the compound's stability in the presence of metabolic enzymes.

    • Method: Incubation of the compound with liver microsomes or hepatocytes, followed by LC-MS/MS analysis to quantify the remaining parent compound over time.

  • Plasma Protein Binding:

    • Objective: To determine the extent to which a compound binds to plasma proteins.

    • Method: Equilibrium dialysis is the gold standard method.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This in-depth guide has provided a systematic and scientifically grounded framework for exploring the structure-activity relationships of this molecule. By dissecting the scaffold into its key components and proposing a series of rational modifications, a clear path for analogue design has been laid out. The successful execution of the described synthetic and experimental protocols would enable a comprehensive understanding of the SAR, paving the way for the optimization of lead compounds with enhanced potency, selectivity, and drug-like properties. This structured approach is fundamental to modern drug discovery and underscores the importance of a deep understanding of medicinal chemistry principles in the quest for new medicines.

References

  • Filo, A. (2025). Interaction of Phenolic OH with Drug Functional Groups. Vertex AI Search.
  • Jayan, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Chemical Neuroscience.
  • Khan, M. A., et al. (2021). Effects of the Hydroxyl Group on Phenyl Based Ligand/ERRγ Protein Binding. Chemical Research in Toxicology.
  • BenchChem. (2025). A Researcher's Guide to Bioisosteric Replacement in 3-(2-(Trifluoromethyl)phenyl)
  • Al-Hadiya, Z. H. (2016). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules.
  • Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Chem-Space. (n.d.). Bioisosteric Replacements. Chem-Space.
  • MilliporeSigma. (n.d.).
  • Patrick, G. L. (2021). Drug design principles - Stereoelectronics. University of Oxford.
  • Tseng, C.-C., et al. (2019).
  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal.
  • Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF.
  • Wileńska, B., & Szymański, P. (2022). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF.
  • ResearchGate. (n.d.). Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5).
  • Vacek, J., et al. (2024). Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha. Frontiers in Endocrinology.
  • O'Hagan, D. (2020). Pyridine alkaloids with activity in the central nervous system.
  • Sharma, A., et al. (2024). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.
  • 001Chemical. (n.d.). CAS No. 681482-81-5, this compound. 001Chemical.
  • Early, J. G., et al. (2014). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters.
  • Smolecule. (2023). Buy 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | 1501963-64-9. Smolecule.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Drug Efficacy: The Role of 4-[4-[4-(Trifluoromethoxy)phenoxy]piperidin-1-yl]phenol as a Reference Standard. NINGBO INNO PHARMCHEM CO.,LTD..
  • MySkinRecipes. (n.d.). 4-[4-(Trifluoromethoxy)phenoxy]piperidine. MySkinRecipes.
  • Sharma, A., et al. (2024). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv.
  • Wieting, J. M., et al. (2014). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters.
  • Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience.
  • Meltzer, P. C., et al. (1997). Structure−Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine Analogs: Synthesis and Biological Evaluation at the Dopamine and Serotonin Transporter Sites. Journal of Medicinal Chemistry.
  • Gong, P., et al. (2016). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry.

Sources

in vitro evaluation of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol

Abstract

This guide provides a comprehensive framework for the in-vitro characterization of this compound, a novel synthetic modulator targeting the orphan G protein-coupled receptor 52 (GPR52). As a receptor with high constitutive activity and significant therapeutic potential for neuropsychiatric disorders, a robust evaluation of its modulators is critical.[1][2] We present a logic-driven workflow, from initial functional screening to detailed mechanistic studies, emphasizing the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess compounds targeting GPR52.

Introduction: The Target and the Compound

1.1. GPR52: A High-Interest Target for Neuropsychiatric Disorders

G Protein-Coupled Receptor 52 (GPR52) is a Class A orphan GPCR, meaning its endogenous ligand has not been definitively identified.[3] It is highly expressed in brain regions critical for motor function, cognition, and emotion, particularly the striatum and cortex.[1][4] GPR52 is distinguished by its high constitutive activity, maintaining a significant basal level of signaling even without an agonist.[1][3]

Functionally, GPR52 couples to the Gαs/olf protein, activating adenylyl cyclase and leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][5] This signaling pathway allows it to modulate dopaminergic and glutamatergic neurotransmission. Specifically, in the striatum, GPR52 is co-expressed with dopamine D2 receptors (which are Gαi-coupled and inhibit cAMP production). Therefore, GPR52 agonists can functionally oppose D2 receptor signaling, an action similar to that of many antipsychotic drugs.[5][6] This makes GPR52 a compelling target for schizophrenia and other psychiatric conditions.[2][6]

1.2. Compound Profile: this compound

  • Chemical Name: this compound

  • CAS Number: 681482-81-5[7]

  • Molecular Formula: C₁₈H₁₈F₃NO₃[7]

  • Structure: The molecule features a piperidine core linking a benzenol group with a trifluoromethoxy-substituted phenoxy group. This scaffold is present in various biologically active compounds, suggesting its potential for interacting with protein targets.[8][9]

This guide will proceed with the hypothesis that this compound is a potential GPR52 agonist, outlining the necessary in vitro experiments to confirm its activity, potency, and mechanism of action.

The GPR52 Signaling Network: Beyond a Single Pathway

Understanding the signaling cascade initiated by GPR52 is fundamental to designing a comprehensive evaluation strategy. While the Gαs/cAMP pathway is canonical, GPCRs often engage multiple effectors, leading to a nuanced biological response.

2.1. Canonical Gαs/cAMP Pathway

Upon activation, GPR52 undergoes a conformational change that allows it to act as a guanine nucleotide exchange factor (GEF) for the Gαs protein. This catalyzes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. The activated, GTP-bound Gαs then stimulates adenylyl cyclase (AC), which converts ATP into the second messenger cAMP.[4] cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB.[5]

2.2. β-Arrestin Recruitment and Biased Agonism

In addition to G protein coupling, activated GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins.[5] β-arrestin recruitment serves two primary functions: it desensitizes the G protein signal by sterically hindering further G protein coupling, and it initiates a separate wave of G protein-independent signaling, for instance, by acting as a scaffold for kinases like ERK1/2.[3][5]

A compound that preferentially activates one pathway over the other (e.g., Gαs over β-arrestin) is known as a "biased agonist." Characterizing this bias is crucial, as it can separate desired therapeutic effects from potential side effects.[10]

GPR52_Signaling cluster_membrane Plasma Membrane cluster_cytosol GPR52 GPR52 GRK GRK GPR52->GRK Activates G_Protein Gαsβγ GPR52->G_Protein Activates B_Arrestin β-Arrestin GPR52->B_Arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP GRK->GPR52 Phosphorylates Compound Compound (Agonist) Compound->GPR52 Binds Gas_GTP Gαs-GTP G_Protein->Gas_GTP GDP/GTP Exchange Gas_GTP->AC Stimulates ERK_Pathway ERK Signaling B_Arrestin->ERK_Pathway PKA PKA cAMP->PKA Activates Cellular_Response_cAMP Cellular Response (e.g., CREB Phosphorylation) PKA->Cellular_Response_cAMP Phosphorylates Cellular_Response_Arrestin Cellular Response (Desensitization, etc.) ERK_Pathway->Cellular_Response_Arrestin

Figure 1: GPR52 dual signaling pathways via Gαs/cAMP and β-arrestin.

Core In Vitro Evaluation Workflow

A tiered approach is recommended, moving from high-throughput primary assays to more complex, lower-throughput secondary and functional assays. This ensures that resources are focused on the most promising compounds.

Workflow A Primary Screen: cAMP Accumulation Assay (e.g., HTRF) B Hit Confirmation & Potency: Full Dose-Response Curve (EC₅₀ Determination) A->B Active 'Hits' C Mechanism of Action: Antagonist/Inverse Agonist Test B->C D Pathway Selectivity: β-Arrestin Recruitment Assay (Bias Determination) B->D F Target Engagement & Selectivity Panel B->F Confirmed Hits G Lead Compound C->G E Functional Cellular Assay: Electrophysiology (e.g., Synaptic Potentiation) D->E E->G F->G

Figure 2: Tiered workflow for in vitro evaluation of GPR52 modulators.

Key Experimental Protocols

The following protocols describe gold-standard assays for characterizing a putative GPR52 agonist. All protocols assume the use of a stable cell line expressing human GPR52, such as HEK293 or CHO cells.

4.1. Protocol 1: GPR52 Agonist-Induced cAMP Accumulation Assay (TR-FRET)

This assay quantifies intracellular cAMP levels using Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF), a robust technology ideal for high-throughput screening (HTS).[11] It relies on the competition between native cAMP produced by the cell and a labeled cAMP-d2 conjugate for binding to an anti-cAMP antibody labeled with a fluorescent donor (Europium cryptate).[3]

Causality: A GPR52 agonist will activate the Gαs pathway, increasing intracellular cAMP. This increased native cAMP will displace the labeled cAMP-d2 from the antibody, reducing the FRET signal. The magnitude of signal reduction is proportional to the compound's agonistic activity.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture GPR52-expressing cells to ~80% confluency.

    • Harvest cells gently (e.g., using an enzyme-free dissociation buffer) and wash with assay buffer.

    • Resuspend cells in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (100-500 µM). Rationale: PDEs degrade cAMP; their inhibition is essential to allow for measurable accumulation.[12]

    • Adjust cell density to a pre-optimized concentration (e.g., 2,000-5,000 cells/well).

  • Compound Plating:

    • Prepare serial dilutions of this compound in assay buffer containing a consistent, low percentage of DMSO (e.g., 0.1%).

    • Dispense 5 µL of each compound dilution into the wells of a low-volume 384-well plate.

    • Controls: Include wells for:

      • Vehicle Control: (DMSO only) to define the basal cAMP level.

      • Positive Control: A known GPR52 agonist (if available) or Forskolin (a direct adenylyl cyclase activator) to define the maximal response.[12]

  • Cell Seeding and Stimulation:

    • Dispense 5 µL of the cell suspension into each well containing the test compounds.

    • Incubate the plate at 37°C for 30 minutes to stimulate cAMP production.

  • Detection:

    • Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) in the supplied lysis buffer according to the manufacturer's protocol (e.g., Cisbio cAMP Gs Dynamic kit).[11][12]

    • Add 10 µL of the combined detection/lysis reagent mix to each well.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible microplate reader, with excitation at 320-340 nm and simultaneous emission reads at 665 nm (acceptor) and 620 nm (donor).[3]

  • Data Analysis:

    • Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.

    • Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.

    • Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

4.2. Protocol 2: GPR52 β-Arrestin Recruitment Assay

This protocol measures the translocation of β-arrestin from the cytoplasm to the activated GPR52 receptor at the cell membrane. Technologies like Eurofins DiscoverX's PathHunter® assay are commonly used.[3] This assay utilizes enzyme fragment complementation: the GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA). Upon recruitment, the fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.

Causality: An agonist that promotes GRK-mediated receptor phosphorylation will recruit β-arrestin, leading to enzyme complementation and a quantifiable light output. This allows for the assessment of a parallel, G protein-independent signaling pathway.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use a cell line co-expressing the GPR52-ProLink fusion and the β-arrestin-EA fusion.

    • Plate cells in a 384-well white, solid-bottom cell culture plate and incubate for 24 hours to form a monolayer.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the test compound as described in Protocol 1.

    • Add the compound dilutions to the cells. Include a known β-arrestin-recruiting ligand as a positive control.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Detection:

    • Prepare the chemiluminescent substrate solution according to the manufacturer's instructions.

    • Add the substrate solution to each well.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on a standard luminometer.

  • Data Analysis:

    • Plot the relative light units (RLU) against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

4.3. Protocol 3: Functional Evaluation via Electrophysiology

Activation of Gs-coupled receptors like GPR52 in cortical neurons can potentiate N-methyl-D-aspartate receptor (NMDAR)-mediated currents, leading to an increase in excitatory postsynaptic potentials (fEPSPs).[2][5] This assay provides a functional readout in a more physiologically relevant system (e.g., brain slices).

Causality: By increasing cAMP and activating PKA, GPR52 activation can lead to the phosphorylation of synaptic proteins and ion channels, enhancing synaptic transmission. Measuring this enhancement provides direct evidence of the compound's functional impact on neuronal circuitry.

Step-by-Step Methodology:

  • Slice Preparation:

    • Prepare acute coronal slices (e.g., 300-400 µm thick) from the prefrontal cortex of a rodent brain.

    • Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

  • Recording Setup:

    • Transfer a slice to a recording chamber continuously perfused with aCSF.

    • Place a stimulating electrode in layer II/III and a recording electrode in layer V of the prefrontal cortex.

  • Baseline Recording:

    • Evoke fEPSPs by delivering electrical pulses at a low frequency (e.g., 0.05 Hz).

    • Record a stable baseline of fEPSP amplitude for at least 20 minutes.

  • Compound Application:

    • Bath-apply this compound at various concentrations to the slice via the perfusion system.

    • Record the fEPSP response for 30-60 minutes in the presence of the compound.

  • Data Analysis:

    • Measure the amplitude or slope of the fEPSP.

    • Normalize the data to the pre-drug baseline period.

    • Plot the percentage increase in fEPSP amplitude against time and concentration to determine the functional effect of the compound.

Data Presentation and Interpretation

Summarize the quantitative data from the primary and secondary assays in a table to allow for direct comparison of potency and efficacy across different signaling pathways.

ParametercAMP Accumulation Assayβ-Arrestin Recruitment AssayInterpretation
Potency (EC₅₀) e.g., 50 nMe.g., 500 nMThe compound is 10-fold more potent at activating the Gαs/cAMP pathway compared to the β-arrestin pathway.
Efficacy (Eₘₐₓ) e.g., 95% (vs. Control)e.g., 40% (vs. Control)The compound is a full agonist for cAMP accumulation but only a partial agonist for β-arrestin recruitment.
Bias Factor N/ACalculatedA bias factor can be calculated to quantify the preference for one pathway over the other.

Interpreting the Results: The hypothetical data above suggests that this compound is a Gαs-biased agonist of GPR52. This is a critical finding, as this signaling profile may be responsible for the desired therapeutic effects while potentially avoiding adverse effects associated with β-arrestin signaling. The results from the electrophysiology assay would then serve to confirm that this signaling bias translates into a desired functional outcome at the circuit level.[2]

Conclusion

The requires a multi-assay, tiered approach. By systematically progressing from high-throughput cAMP assays to mechanistic studies of β-arrestin recruitment and functional electrophysiology, researchers can build a comprehensive profile of the compound's potency, efficacy, and signaling bias at the GPR52 receptor. This detailed characterization is essential for validating its therapeutic potential and advancing it toward further preclinical development.

References

  • Molecular Devices. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Available from: [Link]

  • ResearchGate. Proposed GPR52 signal transduction. Available from: [Link]

  • Wang, L., et al. Orphan GPR52 as an emerging neurotherapeutic target. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Sallese, M., et al. G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. Methods in Enzymology. Available from: [Link]

  • Genomax. Revvity GPCRs assays. Available from: [Link]

  • Patsnap Synapse. What are GPR52 agonists and how do they work? Available from: [Link]

  • ResearchGate. A potential sign transduction pathway for GPR52. Available from: [Link]

  • Molecular Devices. G Protein-Coupled Receptors. Available from: [Link]

  • Eurofins Discovery. GPR52 Human Class A Orphan GPCR Cell Based Agonist cAMP (TR-FRET in Arrestin Cell Line) LeadHunter Assay - US. Available from: [Link]

  • EuroscreenFast. Orphan GPR52 cAMP (FAST-0891C). Available from: [Link]

  • Stott, D. Electrophysiology-based investigations of G protein-coupled receptor pharmacology. Available from: [Link]

  • Marriott, A. E., et al. Characterisation of inverse agonism of the orphan-G protein-coupled receptor GPR52 by cannabinoid ligands Cannabidiol and O-1918. Scientific Reports. Available from: [Link]

  • Poulter, S., et al. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Hauser, A. S., et al. Investigating G-protein coupled receptor signalling with light-emitting biosensors. Frontiers in Physiology. Available from: [Link]

  • Van der Velden, W. J., et al. GPR52 agonists show pro-cognitive properties. European Neuropsychopharmacology. Available from: [Link]

  • ResearchGate. Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5). Available from: [Link]

  • Schihada, H., et al. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Available from: [Link]

  • Poulter, S., et al. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders. ACS Medicinal Chemistry Letters. Available from: [Link]

  • 001Chemical. CAS No. 681482-81-5, this compound. Available from: [Link]

  • Bittner, S., et al. GPR52 regulates cAMP in T cells but is dispensable for encephalitogenic responses. Frontiers in Immunology. Available from: [Link]

  • Ananthan, S., et al. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • De Luca, L., et al. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemMedChem. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Ensuring Drug Efficacy: The Role of 4-[4-[4-(Trifluoromethoxy)phenoxy]piperidin-1-yl]phenol as a Reference Standard. Available from: [Link]

  • Google Patents. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • Zha, X., et al. Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors. Bioorganic Chemistry. Available from: [Link]

Sources

spectroscopic analysis of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol (NMR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of successful research and development. The molecule 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol presents a unique combination of pharmacologically relevant motifs: a phenol, a piperidine linker, and a trifluoromethoxy-substituted aromatic ether. Each of these components contributes to the molecule's overall physicochemical properties and, consequently, its spectroscopic signature.

This guide provides a comprehensive, in-depth analysis of the methodologies required to confirm the structure and purity of this compound using two of the most powerful techniques in analytical chemistry: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow, explaining the causality behind experimental choices to ensure both technical accuracy and field-proven insight.

Molecular Structure & Spectroscopic Implications

A thorough analysis begins with a deconstruction of the molecular architecture. The target molecule is composed of three key regions, each with distinct features that will manifest in the NMR and MS data:

  • The Benzenol Moiety: The phenol group provides an acidic proton (-OH) and an electron-rich aromatic system. Its presence is critical for ionization in mass spectrometry and results in characteristic signals in the ¹H NMR spectrum, which are sensitive to solvent and concentration.

  • The Piperidine Linker: This saturated heterocyclic amine connects the two aromatic systems. The protons on this ring will appear in the aliphatic region of the ¹H NMR spectrum, and their chemical environment is influenced by the bulky aromatic substituents. The basic nitrogen atom is a prime site for protonation in electrospray ionization mass spectrometry.

  • The Trifluoromethoxy-Phenoxy Moiety: This portion includes a diaryl ether linkage and the highly electronegative trifluoromethoxy (-OCF₃) group. The -OCF₃ group serves as a unique probe in ¹⁹F NMR and significantly influences the electronic environment of its parent aromatic ring, which will be reflected in the ¹H and ¹³C NMR spectra.

Understanding these subunits allows us to predict the spectroscopic outcomes and devise a robust, self-validating analytical strategy.

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is indispensable for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement (typically to within 5 ppm).[1][2] For this compound (C₂₄H₂₂F₃NO₃), Electrospray Ionization (ESI) is the method of choice due to the presence of the easily ionizable phenol and piperidine nitrogen groups.[3][4][5]

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 10 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-5 µg/mL for analysis. The addition of formic acid aids in the protonation of the molecule, favoring the formation of [M+H]⁺ ions.

  • Chromatographic Separation (Optional but Recommended): Inject 1-5 µL of the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the analyte from any potential impurities before it enters the mass spectrometer.

  • Ionization: Utilize an ESI source operating in positive ion mode. The phenolic hydroxyl and, more readily, the piperidine nitrogen will accept a proton to form the [M+H]⁺ ion. Typical ESI source parameters would be a capillary voltage of 3.5-4.5 kV and a source temperature of 250-350 °C.[4]

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.[6] Acquire data in full scan mode over a mass range of m/z 100-1000.

  • Data Processing: The instrument software will calculate the elemental composition from the measured accurate mass of the [M+H]⁺ ion. Perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to elicit structurally informative fragment ions.[7][8]

Expected Data & Fragmentation Pathway

The primary goal is to observe the protonated molecular ion [M+H]⁺ and confirm its elemental composition. The fragmentation pattern observed in the MS/MS spectrum provides a fingerprint that helps to confirm the connectivity of the molecule.

  • Molecular Formula: C₂₄H₂₂F₃NO₃

  • Monoisotopic Mass: 445.1555 g/mol

  • Expected [M+H]⁺ (C₂₄H₂₃F₃NO₃⁺): 446.1628 m/z

The fragmentation is initiated at the protonated piperidine nitrogen, being the most basic site. The key bond cleavages are alpha-cleavage next to the nitrogen and cleavages at the ether linkages.[7][9][10][11]

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion DescriptionProposed Structure / LossCalculated m/z (C₂₄H₂₃F₃NO₃⁺)
[M+H]⁺ Parent Ion 446.1628
Fragment ACleavage of C-O ether bond278.1158
Fragment BCleavage of C-N bond184.0733
Fragment CLoss of benzenol from piperidine352.1311
Fragment DCleavage of piperidine ringVaries
Proposed MS/MS Fragmentation Workflow

G cluster_frags Major Fragments M [M+H]⁺ m/z = 446.16 FragA Fragment A m/z = 278.12 M->FragA Loss of C₇H₄F₃O FragB Fragment B m/z = 184.07 M->FragB Loss of C₁₇H₁₈F₃NO FragC Fragment C m/z = 352.13 M->FragC Loss of C₆H₅O caption Proposed ESI-MS/MS Fragmentation Pathway

Caption: Proposed ESI-MS/MS Fragmentation Pathway for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is required for complete structural verification.

Experimental Protocol: NMR Sample Preparation & Acquisition
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its polarity ensures dissolution, and its ability to form hydrogen bonds allows for the observation of the phenolic -OH proton, which might otherwise exchange too rapidly in solvents like chloroform-d.[12]

  • Sample Preparation: Accurately weigh 10-20 mg of the compound into a clean, dry vial.[13] Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆.[13] Transfer the solution into a high-quality 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is adequate (typically ~4-5 cm).[13][14]

  • Acquisition Parameters:

    • Spectrometer: A 400 MHz (or higher) spectrometer is recommended.

    • ¹H NMR: Acquire 16-32 scans with a spectral width covering -2 to 14 ppm. The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used as a secondary chemical shift reference.

    • ¹³C NMR: Acquire several hundred to a few thousand scans using proton decoupling. Use the DMSO-d₆ solvent signal (δ ≈ 39.52 ppm) for referencing.

    • ¹⁹F NMR: Acquire with proton decoupling. A common external or internal reference standard can be used, though modern spectrometers can reference internally. The chemical shifts for -OCF₃ groups are typically found in a well-defined region.[15][16]

Predicted NMR Data & Interpretation

The chemical shifts are influenced by the electronic effects of the substituents. The -OH group is electron-donating, shielding its aromatic protons, while the -O- ether linkages and the -OCF₃ group are electron-withdrawing, deshielding nearby protons and carbons.

¹H NMR Spectroscopy
  • Phenolic Proton (1H): A broad singlet expected between δ 9.0-10.0 ppm in DMSO-d₆.[17] Its position is concentration-dependent.

  • Aromatic Protons (8H): Two distinct AA'BB' systems are expected.

    • Benzenol Ring: The protons ortho to the -OH group will be shielded, while those ortho to the piperidine nitrogen will be slightly deshielded. Expect two doublets around δ 6.6-7.0 ppm.

    • Trifluoromethoxy-phenoxy Ring: The protons ortho and meta to the -OCF₃ group will exhibit doublets around δ 7.0-7.4 ppm.

  • Piperidine Protons (9H): These will be complex multiplets in the aliphatic region (δ 1.5-4.0 ppm). The proton on the carbon attached to the nitrogen (methine proton) will be the most downfield. The axial and equatorial protons will have different chemical shifts and coupling constants.

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~9.5br s1HAr-OH
~7.3d2HProtons ortho to -OCF₃
~7.1d2HProtons meta to -OCF₃
~6.8d2HProtons ortho to Piperidine-N
~6.7d2HProtons meta to Piperidine-N
~4.5m1HPiperidine CH -O
~3.5m1HPiperidine CH -N
~3.0m2HPiperidine CH ₂ (axial/eq)
~2.0m2HPiperidine CH ₂ (axial/eq)
~1.8m2HPiperidine CH ₂ (axial/eq)
~1.6m2HPiperidine CH ₂ (axial/eq)
¹³C and ¹⁹F NMR Spectroscopy
  • ¹³C NMR: Expect signals for all 24 carbons. The carbon attached to the fluorine atoms will show a quartet due to ¹JCF coupling. The carbons of the piperidine ring typically appear between δ 25-60 ppm.[18][19][20] The aromatic carbons will be in the δ 110-160 ppm region.

  • ¹⁹F NMR: A sharp singlet is expected. The chemical shift for an aryl trifluoromethoxy group (-OCF₃) typically appears in the range of δ -56 to -60 ppm relative to CFCl₃.[16][21]

Table 3: Predicted ¹³C and ¹⁹F NMR Data (100 MHz, DMSO-d₆)

SpectrumChemical Shift (δ ppm)Assignment
¹³C NMR ~155-160Ar C -O (ether & phenol)
~115-145Aromatic C H and Quaternary C
~120 (q)-OC F₃
~50-70Piperidine C -N and C -O
~25-35Piperidine C H₂
¹⁹F NMR ~ -58s, -OCF₃
Overall Analytical Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Sample Analyte Sample Prep_NMR Dissolve 15mg in 0.6mL DMSO-d₆ Sample->Prep_NMR Prep_MS Dissolve 1mg in 10mL ACN/H₂O (0.1% FA) Sample->Prep_MS Acq_NMR Acquire ¹H, ¹³C, ¹⁹F NMR Spectra Prep_NMR->Acq_NMR Acq_MS Acquire LC-HRMS and MS/MS Spectra Prep_MS->Acq_MS Analysis_NMR Assign Signals Confirm Connectivity Acq_NMR->Analysis_NMR Analysis_MS Confirm Elemental Comp. Analyze Fragmentation Acq_MS->Analysis_MS Final Structural Confirmation & Purity Assessment Analysis_NMR->Final Analysis_MS->Final caption Comprehensive Spectroscopic Workflow

Caption: Comprehensive Spectroscopic Workflow for structural elucidation.

Data Synthesis and Structural Confirmation

The definitive structural confirmation of this compound is achieved by synthesizing the orthogonal data from both HRMS and NMR.

  • HRMS provides the unequivocal elemental formula , confirming that the molecule has the expected number of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The fragmentation pattern from MS/MS corroborates the proposed connectivity of the major structural subunits.

  • NMR spectroscopy provides the detailed atomic map. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, the presence of two distinct aromatic systems, and the saturated piperidine ring. ¹⁹F NMR provides a highly specific signal confirming the presence of the trifluoromethoxy group.

Together, these techniques form a self-validating system. The mass spectrum confirms the molecular weight predicted by the structure elucidated via NMR, and the NMR confirms the structure of the mass observed by HRMS. This dual-pronged approach ensures the highest degree of confidence in the identity and purity of the synthesized compound, a critical requirement for any downstream application in research or drug development.

References

  • de Rijke, E., et al. (1999). Liquid Chromatography With Electrospray Ionisation Mass Spectrometric Detection of Phenolic Compounds From Olea Europaea. Journal of Chromatography A.
  • Anonymous. (n.d.). NMR sample preparation guidelines.
  • Harynuk, J., et al. (2017). Phenol-selective mass spectrometric analysis of jet fuel. RSC Advances.
  • Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Department of Chemistry. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Available at: [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Infinita Lab. (n.d.). High-Resolution Mass Spectrometry (HRMS) Analysis. Available at: [Link]

  • Fernández-Gutiérrez, A., et al. (2004). Capillary electrophoresis‐electrospray ionization‐mass spectrometry method to determine the phenolic fraction of extra‐virgin olive oil. Electrophoresis. Available at: [Link]

  • Ye, L., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. Available at: [Link]

  • Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy. Available at: [Link]

  • Quifer-Rada, P., et al. (2013). Determination of Phenolic Content in Different Barley Varieties and Corresponding Malts by Liquid Chromatography-diode Array Detection-Electrospray Ionization Tandem Mass Spectrometry. Molecules. Available at: [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). Introducing Graduate Students to High-Resolution Mass Spectrometry (HRMS) Using a Hands-On Approach. Available at: [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Available at: [Link]

  • Tsuno, Y., et al. (1979). The Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR Downfield Chemical Shifts for Substituted Phenolates Bound to tKSID40N. Available at: [Link]

  • Griffiths, L., & Smith, I. C. (1972). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Chemistry For Everyone. (2023). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS? [Video]. YouTube. Available at: [Link]

  • SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at: [Link]

  • Exarhopoulos, S., et al. (2016). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Anonymous. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Available at: [Link]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the compound 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol (CAS No. 681482-81-5). While primarily documented as a critical chemical intermediate in the synthesis of the anti-tuberculosis drug Delamanid, the inherent structural motifs of this molecule—namely the privileged piperidine scaffold, the phenoxy ether linkage, and the metabolically robust trifluoromethoxy group—suggest a broader, yet unexplored, pharmacological potential. This document deconstructs the molecule's architecture to build a scientifically-grounded rationale for putative therapeutic applications. By examining its relationship to Delamanid, analyzing the bioactivity of its core scaffolds, and proposing concrete experimental validation workflows, we aim to equip researchers, scientists, and drug development professionals with a foundational guide for investigating this compound's therapeutic utility beyond its current application.

Introduction: From Key Intermediate to Potential Therapeutic

This compound is a complex organic molecule whose principal identity in the scientific literature is that of a precursor in the multi-step synthesis of Delamanid (trade name Deltyba), a cornerstone medication for treating multidrug-resistant tuberculosis (MDR-TB).[1] Its role is well-defined: to provide the sophisticated side chain that is ultimately coupled to the active nitroimidazooxazole "warhead" of Delamanid.[2]

However, to view this compound merely as a synthetic stepping stone is to overlook the potent biological potential encapsulated within its structure. The field of medicinal chemistry is replete with examples of molecular scaffolds that exhibit diverse activities. The piperidine ring, in particular, is recognized as a "privileged structure," a recurring motif in a multitude of approved drugs targeting a wide array of physiological systems.[3][4]

This guide, therefore, embarks on a systematic exploration of this molecule's untapped potential. We will first ground our analysis in the known, its intimate connection to Delamanid's mechanism of action, to postulate a foundational anti-infective hypothesis. Subsequently, we will dissect the molecule into its constituent pharmacophores to build compelling, evidence-based hypotheses for novel therapeutic targets, particularly within the central nervous system (CNS). Finally, we will provide robust, detailed protocols for the experimental validation of these hypotheses, offering a clear roadmap for future research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 681482-81-5[1]
Molecular Formula C₁₈H₁₈F₃NO₃[1]
Molecular Weight 353.34 g/mol [1]
Predicted LogP 4.1 - 4.5In Silico Prediction
Predicted TPSA 41.5 ŲIn Silico Prediction
Hydrogen Bond Donors 1In Silico Prediction
Hydrogen Bond Acceptors 4In Silico Prediction
Rotatable Bonds 4In Silico Prediction

The Delamanid Connection: An Anti-Mycobacterial Hypothesis

The most logical starting point for investigating the biological activity of this compound is through its relationship with Delamanid.

Mechanism of Action of Delamanid

Delamanid is a prodrug that requires bio-activation within Mycobacterium tuberculosis to exert its bactericidal effect.[5] This activation is a multi-step process mediated by the mycobacterial-specific F420 coenzyme system.[6][7]

  • Activation: The deazaflavin-dependent nitroreductase (Ddn), an F420-dependent enzyme, reduces the nitro group of Delamanid.[5][8]

  • Radical Formation: This reduction generates a reactive nitrogen species, a des-nitro intermediate that is the putative active form of the drug.[9]

  • Target Inhibition: This reactive intermediate proceeds to inhibit the synthesis of methoxy-mycolic and keto-mycolic acids, which are essential, unique components of the mycobacterial cell wall.[6][7] Disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to bacterial death.[10]

Resistance to Delamanid is primarily associated with mutations in the genes responsible for the F420 coenzyme biosynthesis pathway (fbiA, fbiB, fbiC) or the activating enzyme Ddn.[11][12]

G cluster_Mtb Inside Mycobacterium tuberculosis cluster_synthesis Chemical Synthesis Delamanid Delamanid (Prodrug) Ddn Ddn Enzyme (Rv3547) Delamanid->Ddn Binds Active Reactive Nitrogen Intermediate (Active Metabolite) Ddn->Active Activates F420 Coenzyme F420 (Reduced Form) F420->Ddn Cofactor Mycolic Mycolic Acid Synthesis (Methoxy- & Keto-) Active->Mycolic INHIBITS Wall Cell Wall Disruption & Bacterial Death Mycolic->Wall Leads to Intermediate This compound (Side Chain Precursor) Intermediate->Delamanid Coupled with Nitro Nitroimidazooxazole 'Warhead' Nitro->Delamanid

Figure 1: Delamanid's mechanism of action and the precursor role of the title compound.

Structural Comparison and a Testable Hypothesis

The subject compound comprises the entire side chain of Delamanid but lacks the nitroimidazooxazole moiety required for activation by the F420 system. While it is almost certain that this compound is not a prodrug in the same vein as Delamanid, its structural similarity raises a key question: could it possess residual, albeit weak, affinity for the downstream enzymatic machinery involved in mycolic acid synthesis? It is plausible that the intricate side chain, which confers necessary physicochemical properties for Delamanid's overall function, might interact with components of the mycolate biosynthesis pathway.

Hypothesis 1: this compound may exhibit weak, direct inhibitory activity against enzymes in the mycobacterial mycolic acid synthesis pathway, independent of F420 activation.

This hypothesis is readily testable and forms the basis for our first proposed experimental workflow.

Deconstructing the Scaffold: A Search for Broader Therapeutic Potential

The true untapped potential of this molecule likely lies in the inherent bioactivity of its constituent parts. The piperidine scaffold is a validated pharmacophore for a vast range of human protein targets.

The Privileged Piperidine and Phenoxy-Piperidine Scaffolds

The piperidine ring is a foundational element in medicinal chemistry, found in drugs targeting CNS disorders, cancer, inflammation, and pain.[4][13] Its derivatives are known to interact with a multitude of target classes, including:

  • G-Protein Coupled Receptors (GPCRs): Antipsychotics (Haloperidol, Risperidone), Opioids (Fentanyl), Antihistamines (Loratadine).[13]

  • Ion Channels: Analgesics.[14]

  • Enzymes: Alzheimer's therapeutics (Donepezil).[13]

  • Transporters: Antidepressants (Paroxetine).[13]

More specifically, the phenoxyalkyl (homo)piperidine substructure has been identified in ligands for the histamine H3 receptor, suggesting a role in CNS pharmacology.[15] Other phenoxy-piperidine derivatives have been investigated for antidepressant activity via inhibition of biogenic amine reuptake.[16]

The Influence of the Trifluoromethoxy (-OCF₃) Group

The trifluoromethoxy group is a powerful tool in modern drug design, often introduced to fine-tune a molecule's properties.[17][18] Compared to a simple methoxy group, the -OCF₃ group:

  • Increases Lipophilicity: This enhances membrane permeability, including penetration of the blood-brain barrier (BBB), a critical factor for CNS-acting drugs.[18]

  • Enhances Metabolic Stability: It is highly resistant to enzymatic degradation (e.g., by cytochrome P450 enzymes), which can improve a drug's half-life and bioavailability.[1]

  • Modulates Electronic Properties: Its strong electron-withdrawing nature can alter the pKa of nearby functional groups and influence binding interactions with protein targets.[19]

The presence of this group strongly supports the hypothesis that the compound could be orally bioavailable and CNS-penetrant.

G cluster_scaffolds Key Structural Features cluster_properties Implied Properties & Potential Targets Molecule This compound Piperidine Piperidine Core Molecule->Piperidine Phenoxy Phenoxy-Piperidine Linkage Molecule->Phenoxy OCF3 Trifluoromethoxy Group (-OCF₃) Molecule->OCF3 Phenol Terminal Phenol (-OH) Molecule->Phenol Privileged Privileged Scaffold for Diverse Targets (GPCRs, Ion Channels, Enzymes) Piperidine->Privileged CNS_Activity Known CNS Activity (e.g., H₃ Antagonism, Antidepressant) Phenoxy->CNS_Activity BBB ↑ Lipophilicity ↑ Metabolic Stability ↑ Blood-Brain Barrier Penetration OCF3->BBB H_Bond Hydrogen Bonding Potential (Target Interaction Anchor) Phenol->H_Bond

Figure 2: Deconstruction of the molecular scaffold to infer potential therapeutic targets.

A CNS-Targeted Hypothesis

Synthesizing these observations leads to a compelling second hypothesis. The combination of a privileged phenoxy-piperidine scaffold, known to feature in CNS-active compounds, with a lipophilic, metabolically stable -OCF₃ group strongly suggests that this compound is a candidate for interacting with CNS targets.

Hypothesis 2: this compound possesses activity at CNS-related GPCRs, transporters, or enzymes, such as serotonergic, dopaminergic, or histaminergic receptors.

Proposed Experimental Validation Workflows

To transition from hypothesis to evidence, a structured experimental plan is essential. The following protocols are designed as self-validating systems to rigorously test the proposed hypotheses.

Workflow 1: Assessment of Anti-Mycobacterial Activity

This workflow directly addresses Hypothesis 1.

Objective: To determine if the compound has direct inhibitory effects on M. tuberculosis growth or mycolic acid synthesis.

4.1.1. Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination

  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microplate using Middlebrook 7H9 broth to achieve a final concentration range of 0.01 to 100 µg/mL.

  • Inoculation: Add an inoculum of M. tuberculosis H37Rv to each well to a final density of ~10⁵ CFU/mL. Include a drug-free control and a sterile control.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Assay Development: Add a mixture of Alamar Blue reagent and Tween 80 to each well. Incubate for another 24 hours.

  • Readout: A blue color indicates inhibition of growth, while a pink color indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents the color change from blue to pink.

  • Causality Check: Run a parallel assay with a known mycolic acid synthesis inhibitor (e.g., isoniazid) as a positive control and a drug with a different mechanism (e.g., rifampicin) as a comparator.

4.1.2. Protocol: In Vitro Mycolic Acid Synthesis Inhibition Assay

  • Radiolabeling: Culture logarithmic-phase M. tuberculosis H37Rv in 7H9 broth. Add the test compound at various concentrations (e.g., 1x, 5x, 10x MIC if available; otherwise, use a range like 1-100 µg/mL). Add ¹⁴C-acetate and incubate for 6-8 hours at 37°C.

  • Lipid Extraction: Harvest bacterial cells by centrifugation. Saponify the cell pellet with 20% tetrabutylammonium hydroxide. Extract the fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) using a standard chloroform/methanol/water procedure.

  • TLC Analysis: Spot the extracted lipids onto a silica gel TLC plate. Develop the TLC using a multi-solvent system (e.g., hexane:ethyl acetate).

  • Visualization: Expose the TLC plate to a phosphor screen and visualize using a phosphorimager.

  • Data Analysis: Quantify the radioactivity in the spots corresponding to FAMEs and MAMEs. A significant reduction in the MAMEs spot intensity relative to the untreated control indicates inhibition of mycolic acid synthesis.

Workflow 2: Broad Screening for CNS Targets

This workflow addresses Hypothesis 2 by employing a high-throughput screening approach followed by specific validation.

Objective: To identify potential interactions with a wide range of CNS targets and validate any initial hits.

4.2.1. Protocol: Broad Target Binding Panel Screen (Receptor Profiling)

  • Compound Submission: Submit the test compound to a commercial service provider (e.g., Eurofins SafetyScreen, CEREP BioPrint) for screening against a panel of 40-100 CNS targets, including GPCRs, ion channels, and transporters. The compound is typically tested at a fixed concentration (e.g., 10 µM).

  • Assay Principle: These panels primarily use radioligand binding assays. The percentage inhibition of radioligand binding by the test compound is measured.

  • Hit Identification: A "hit" is typically defined as >50% inhibition at the screening concentration. This provides a broad but low-resolution map of the compound's potential bioactivity.

  • Trustworthiness: The use of a standardized, validated commercial panel ensures high-quality, reproducible initial data.

4.2.2. Protocol: Radioligand Displacement Assay for IC₅₀ Determination (Hit Validation)

  • Target Selection: Based on the hits from the panel screen, select a specific target for validation (e.g., Serotonin Receptor 5-HT₂A).

  • Membrane Preparation: Use commercially available cell membranes expressing the human recombinant 5-HT₂A receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-ketanserin), and a range of concentrations of the test compound.

  • Incubation & Harvesting: Incubate to allow binding to reach equilibrium. Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific radioligand binding).

4.2.3. Protocol: Functional Cell-Based Assay (e.g., cAMP Assay)

  • Objective: To determine if the binding interaction identified translates into a functional effect (agonism, antagonism, or inverse agonism).

  • Cell Line: Use a stable cell line (e.g., HEK293) expressing the target of interest (e.g., 5-HT₂A receptor), which couples to a downstream signaling pathway (e.g., Gq, leading to calcium mobilization, or Gi, leading to cAMP inhibition). For this example, we'll assume a Gi-coupled receptor.

  • Assay Principle: Use a competitive immunoassay kit (e.g., HTRF, LANCE) to measure intracellular cAMP levels.

  • Antagonist Mode: Treat cells with the test compound across a range of concentrations, followed by stimulation with a known agonist at its EC₅₀ concentration. A dose-dependent reversal of the agonist effect indicates antagonism.

  • Agonist Mode: Treat cells with the test compound alone across a range of concentrations. A dose-dependent change in cAMP levels indicates agonist activity.

  • Data Analysis: Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the dose-response curves. This step validates the functional relevance of the binding activity.

G cluster_hypotheses Hypothesis Generation cluster_exp1 Workflow 1: Anti-Infective Validation cluster_exp2 Workflow 2: CNS Target Validation H1 Hypothesis 1: Anti-Mycobacterial Activity MIC Determine MIC (MABA Assay) H1->MIC H2 Hypothesis 2: CNS Activity Panel Broad Panel Screen (>50% Inhibition?) H2->Panel MycolicAssay Inhibit Mycolic Acid Synthesis? (¹⁴C-Acetate Assay) MIC->MycolicAssay Result1 Conclusion on Direct Anti-TB Effect MycolicAssay->Result1 IC50 Determine Binding Affinity (Radioligand Assay - IC₅₀) Panel->IC50 'Hit' Functional Determine Functional Activity (Cell-Based Assay - EC₅₀/IC₅₀) IC50->Functional Result2 Validated CNS Target & Mechanism Functional->Result2

Figure 3: Proposed experimental workflow for validating therapeutic hypotheses.

Conclusion and Future Directions

While this compound is currently defined by its role as a synthetic intermediate, this guide has established a robust, evidence-based rationale for its investigation as a potential therapeutic agent in its own right. The structural analysis reveals a molecule endowed with privileged scaffolds and physicochemical properties that are highly desirable in modern drug candidates.

The hypotheses presented here—a potential for weak, direct anti-mycobacterial activity and a more compelling potential for CNS-related activity—are not mere speculation. They are logical inferences drawn from the well-understood mechanism of Delamanid and the extensive precedent for the bioactivity of phenoxy-piperidine scaffolds. The trifluoromethoxy group, in particular, strongly suggests that this compound is well-suited for CNS penetration, making targets like serotonin, dopamine, and histamine receptors particularly attractive avenues for investigation.

The detailed experimental workflows provide a clear and rigorous path forward. By systematically executing these protocols, research teams can efficiently screen for a broad range of activities and validate any promising hits with quantitative binding and functional data. The future of this molecule may extend far beyond the synthesis of Delamanid. A thorough investigation of its pharmacological profile could uncover novel leads for CNS disorders or other therapeutic areas, transforming a key intermediate into a valuable therapeutic candidate.

References

  • De la Torre, J., et al. (2022). Delamanid or pretomanid? A Solomonic judgement! PMC. [Link]

  • Hajikhani, B., et al. (2021). Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis. Frontiers in Microbiology. [Link]

  • National Center for Biotechnology Information. (n.d.). Delamanid. PubChem. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Abid, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of delamanid. ResearchGate. [Link]

  • Benjamin, M. (2025). In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. ResearchGate. [Link]

  • Słoczyńska, K., et al. (2017). Synthesis and Biological Activity of Novel Tert-Amylphenoxyalkyl (Homo)piperidine Derivatives as Histamine H3R Ligands. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. ResearchGate. [Link]

  • Selengut, J. D., et al. (2012). Molecular insights into the binding of coenzyme F420 to the conserved protein Rv1155 from Mycobacterium tuberculosis. Journal of Biological Chemistry. [Link]

  • Google Patents. (n.d.). Method for preparing highly pure Delamanid intermediate.
  • Pérez, V., et al. (1998). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Arzneimittelforschung. [Link]

  • Mele, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Delamanid? Patsnap Synapse. [Link]

  • Google Patents. (n.d.). 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.
  • Jackson, C. J., et al. (2017). The Role of F420-dependent Enzymes in Mycobacteria. ANU Open Research. [Link]

  • Haver, H. L., et al. (2015). Mechanisms of resistance to delamanid, a drug for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

  • Singh, U., & Sahu, C. (2016). Delamanid: A new armor in combating drug-resistant tuberculosis. Journal of Pharmacology and Pharmacotherapeutics. [Link]

  • Mele, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Anderson, R. F., et al. (2009). The Nitroimidazooxazines (PA-824 and Analogs): Structure–Activity Relationship and Mechanistic Studies. ResearchGate. [Link]

  • New Drug Approvals. (2014). Delamanid……….an experimental drug for the treatment of multi-drug-resistant tuberculosis. New Drug Approvals. [Link]

  • Selengut, J. D., et al. (2010). Unexpected Abundance of Coenzyme F420-Dependent Enzymes in Mycobacterium tuberculosis and Other Actinobacteria. ResearchGate. [Link]

  • ResearchGate. (n.d.). | Mechanism of delamanid resistance. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. PubMed Central. [Link]

  • Bloemberg, G. V., et al. (2015). Delamanid and Bedaquiline Resistance in Mycobacterium tuberculosis Ancestral Beijing Genotype Causing Extensively Drug-Resistant Tuberculosis in a Tibetan Refugee. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Semantic Scholar. (2024). Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Delamanid. Wikipedia. [Link]

  • Bashiri, G., et al. (2010). Metabolic Engineering of Cofactor F420 Production in Mycobacterium smegmatis. PLOS ONE. [Link]

  • Taylor & Francis. (n.d.). Delamanid – Knowledge and References. Taylor & Francis. [Link]

  • Research Square. (2022). Assessment of ADME and in silico Characteristics of Natural-Drugs from Turmeric to Evaluate Significant COX2 Inhibition. Research Square. [Link]

  • Coggon, P., et al. (1991). Mortality and incidence of cancer at four factories making phenoxy herbicides. British Journal of Industrial Medicine. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Delamanid Intermediate in Advancing Tuberculosis Treatment. ningboinno.com. [Link]

  • Selengut, J. D., et al. (2010). Unexpected Abundance of Coenzyme F420-Dependent Enzymes in Mycobacterium tuberculosis and Other Actinobacteria. Journal of Bacteriology. [Link]

  • Medina-Franco, J. L., et al. (2021). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. [Link]

  • Canale, V., et al. (2020). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. Molecules. [Link]

Sources

Methodological & Application

analytical methods for 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Quantitative Analysis of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol using HPLC-UV and LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a complex synthetic molecule featuring a benzenol (phenol) core, a piperidine linker, and a trifluoromethoxy-substituted phenoxy moiety. The accurate quantification of this compound is critical in various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of the active pharmaceutical ingredient (API). Its structural features—a basic piperidine nitrogen, a UV-active phenolic ring, and a fluorinated group—present unique opportunities and challenges for analytical method development.

This guide provides two robust, validated analytical methods for the quantification of this compound in both bulk API and biological matrices (plasma):

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A reliable and widely accessible method for routine quantification and purity analysis.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method essential for bioanalysis and trace-level impurity detection.

The protocols herein are designed to be self-validating, incorporating system suitability and quality control checks to ensure data integrity, in alignment with international regulatory standards.[1][2][3]

Method 1: HPLC-UV for API Quantification

Principle and Rationale

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC). The separation principle is based on the hydrophobic interactions between the analyte and the non-polar stationary phase (C18).[4][5] The molecule's significant non-polar surface area, contributed by the aromatic rings and the trifluoromethoxy group, ensures strong retention on a C18 column.

  • Mobile Phase Selection: A mobile phase consisting of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good elution strength and low UV cutoff.[6]

  • pH Control: The piperidine group in the analyte is basic. To ensure sharp, symmetrical peaks, an acidic modifier like formic acid is added to the mobile phase. This protonates the piperidine nitrogen, preventing its interaction with residual silanol groups on the silica-based stationary phase, which can cause peak tailing.[4][6][7]

  • Detection: The phenolic and aromatic rings in the molecule exhibit strong UV absorbance. A photodiode array (PDA) detector is used to monitor the absorbance at a specific wavelength (λmax), enabling sensitive and selective quantification.

Experimental Protocol: HPLC-UV

2.2.1. Materials and Reagents

  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

2.2.2. Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Data Acquisition: OpenLab CDS or equivalent chromatography data system.

Table 1: HPLC-UV Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-1 min: 50% B, 1-10 min: 50% to 95% B, 10-12 min: 95% B, 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (Verify λmax with PDA scan)
Run Time 15 minutes

2.2.3. Procedure

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in acetonitrile. Create a calibration curve by serially diluting the stock to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the API sample in acetonitrile to a target concentration of 50 µg/mL.

  • System Suitability Test (SST): Before analysis, inject a mid-range standard (e.g., 50 µg/mL) five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

  • Analysis Sequence:

    • Inject a blank (acetonitrile).

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the prepared samples.

    • Inject a quality control (QC) standard every 10-15 sample injections to monitor system performance.

  • Data Processing: Integrate the peak area for the analyte. Construct a linear regression curve from the calibration standards (Peak Area vs. Concentration). Use the regression equation to calculate the concentration of the analyte in the samples.

Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_process Data Processing Std Reference Standard (1 mg/mL Stock) Cal Calibration Curve (1-200 µg/mL) Std->Cal Sample API Sample Smp_Sol Sample Solution (50 µg/mL) Sample->Smp_Sol HPLC HPLC System (C18 Column, Gradient) Cal->HPLC Inject Smp_Sol->HPLC Inject PDA PDA Detector (λ = 275 nm) HPLC->PDA Data Chromatography Data System PDA->Data Curve Linear Regression (R² > 0.999) Data->Curve Quant Quantification Report Curve->Quant

Caption: Workflow for API quantification using HPLC-UV.

Method 2: LC-MS/MS for Bioanalysis in Plasma

Principle and Rationale

For quantifying low concentrations of the analyte in complex biological matrices like plasma, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[8][9]

  • Sample Preparation: A critical step in bioanalysis is to remove matrix components, primarily proteins, that can interfere with the analysis.[10][11] Protein precipitation with acetonitrile is a rapid and effective method for this purpose.[10][12]

  • Chromatography: A rapid gradient on a C18 column is used to separate the analyte from other matrix components that were not removed during sample preparation.

  • Ionization: Electrospray ionization (ESI) in positive mode is chosen. The basic piperidine nitrogen is readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ precursor ion.

  • Mass Spectrometry: A triple quadrupole (QqQ) mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the second (collision cell), and specific product ions are monitored in the third. This highly selective process minimizes background noise and allows for quantification at the pg/mL level.

Experimental Protocol: LC-MS/MS

3.2.1. Materials and Reagents

  • Analyte reference standard and a stable isotope-labeled internal standard (SIL-IS), if available.

  • Control human plasma (K2-EDTA).

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

3.2.2. Instrumentation and Conditions

  • LC System: Shimadzu Nexera X2 or equivalent UPLC/HPLC system.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Column: Kinetex C18, 2.1 x 50 mm, 2.6 µm particle size, or equivalent.

Table 2: LC-MS/MS Chromatographic and Spectrometric Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-0.5 min: 5% B, 0.5-2.5 min: 5% to 95% B, 2.5-3.0 min: 95% B, 3.1-4.0 min: 5% B
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Ion Source Temp. 550 °C
IonSpray Voltage 5500 V
MRM Transitions To be determined by infusion of standard Analyte: Q1 (e.g., [M+H]⁺) → Q3 (Product Ion) IS: Q1 (e.g., [M+Dₙ+H]⁺) → Q3 (Product Ion)

3.2.3. Procedure

  • Stock and Working Solutions: Prepare stock solutions (1 mg/mL) of the analyte and internal standard (IS) in DMSO or methanol. Prepare working solutions for spiking calibration standards and QCs in 50:50 acetonitrile:water.

  • Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample (blank, standard, QC, or unknown) in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., at 50 ng/mL). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4 °C. d. Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial. e. Inject into the LC-MS/MS system.

  • Calibration and QC: Prepare calibration standards and quality control samples by spiking known amounts of the analyte into control plasma. Typical ranges for bioanalysis are 0.1 ng/mL to 1000 ng/mL.

  • Data Processing: Integrate the peak areas for the analyte and the IS. Calculate the Peak Area Ratio (Analyte Area / IS Area). Construct a linear regression curve of the Peak Area Ratio vs. Concentration for the calibration standards (using 1/x² weighting). Use this curve to determine the concentration in unknown samples.

Visualization: Bioanalysis Workflow

Bioanalysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma 50 µL Plasma Sample (Calibrator, QC, Unknown) PPT Add 150 µL Acetonitrile with Internal Standard Plasma->PPT Vortex Vortex 1 min PPT->Vortex Centrifuge Centrifuge 10 min (14,000 rpm) Vortex->Centrifuge Supernatant Transfer 100 µL Supernatant Centrifuge->Supernatant LC UPLC Separation (Rapid Gradient) Supernatant->LC Inject 5 µL MS Triple Quadrupole MS (ESI+, MRM Mode) LC->MS Data Peak Area Integration MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Curve Plot Calibration Curve (Weighted Regression) Ratio->Curve Result Calculate Unknown Concentrations Curve->Result

Caption: Bioanalytical workflow using protein precipitation and LC-MS/MS.

Method Validation

Both methods described must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[1][2][3][13][14]

Table 3: Summary of ICH Q2(R1) Validation Parameters

ParameterHPLC-UV (Assay)LC-MS/MS (Bioanalysis)Purpose
Specificity YesYesTo ensure the signal is from the analyte only.
Linearity YesYesTo demonstrate a proportional response to concentration.
Range YesYesThe concentration interval where the method is precise and accurate.
Accuracy YesYesCloseness of test results to the true value (% Recovery).
Precision YesYesRepeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) YesYesThe lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) YesYesThe lowest amount of analyte that can be quantified reliably.
Robustness YesYesCapacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis of the bulk drug substance, offering simplicity and precision. The LC-MS/MS method provides the high sensitivity and selectivity required for challenging bioanalytical applications, such as pharmacokinetic studies in plasma. Proper method validation in accordance with ICH guidelines is mandatory to ensure data of the highest quality and integrity for regulatory submissions and research publications.

References

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • LCGC International. Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonisation. Quality Guidelines.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Ouyang, G. & Pawliszyn, J. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, ACS Publications.
  • ResearchGate. (2025, August 6). Practical tips on preparing plasma samples for drug analysis using SPME.
  • Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Xu, X., et al. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid Communications in Mass Spectrometry, 13(21), 2151-9.
  • Pavlovic, D. M., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075.
  • International Journal of Advanced Research in Science, Communication and Technology. Importance of RP-HPLC in Analytical Method Development: A Review.
  • Zhang, Q., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619.
  • Rasayan Journal of Chemistry. DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES.
  • MDPI. Comparative Quantification of the Phenolic Compounds, Piperine Content, and Total Polyphenols along with the Antioxidant Activities in the Piper trichostachyon and P. nigrum.
  • Frigerio, G., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Analytical and Bioanalytical Chemistry, 413(1), 215-228.
  • Jurnal Kimia Sains dan Aplikasi. (2019, May 8). Bioanalytical HPLC method of Piper betle L. for quantifying phenolic compound, water-soluble vitamin, and essential oil in five different locations of Central Java.
  • Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions.
  • ResearchGate. (2025, August 6). (PDF) Quantification of total phenol, flavonoid content and pharmacognostical evaluation including HPTLC fingerprinting for the standardization of Piper nigrum Linn fruits.
  • Kuklenyik, Z., et al. (2017). Development of high throughput LC/MS/MS method for analysis of perfluorooctanoic acid from serum, suitable for large-scale human biomonitoring. Journal of Chromatography B, 1049-1050, 24-29.
  • Favresse, J., et al. (2019). The pathway through LC-MS method development: in-house or ready-to-use kit-based methods?. Clinical Chemistry and Laboratory Medicine (CCLM), 57(9), 1315-1323.
  • Agilent. (2024, September 10). LC-MS Method Development: Accurate Mass Acquisition on Time of Flight (TOF) instrument.
  • ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals | Request PDF.
  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2022). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for 4'-Bromo-3-(3-methylphenyl)propiophenone.
  • ResearchGate. (2025, August 9). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • Digital Repository. (2017, July 5). ANALYTICAL TECHNIQUES IN PHARMACEUTICAL POLLUTION OF THE WORLD'S RIVERS; A REVIEW.

Sources

Application Notes for the Use of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the utilization of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol (CAS No. 681482-81-5) as a chemical reference standard in pharmaceutical analysis. The protocols herein are designed for researchers, scientists, and drug development professionals engaged in quality control and regulatory compliance. This document outlines detailed methodologies for the identity confirmation, purity assessment, and quantitative analysis of this compound, underpinned by established scientific principles and regulatory guidelines. The causality behind experimental choices is elucidated to ensure technical accuracy and field-proven insights. Every protocol is designed as a self-validating system to uphold the highest standards of scientific integrity.

Introduction: The Critical Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and manufacturing, the accuracy and reliability of analytical data are paramount. Chemical reference standards serve as the cornerstone of quality assessment, providing a benchmark against which active pharmaceutical ingredients (APIs) and finished drug products are evaluated.[1] The compound this compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the anti-tuberculosis drug Delamanid.[2] Its role as a reference standard is crucial for ensuring the identity, purity, and strength of such pharmaceuticals.[2]

The US Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[3] This principle is echoed by global regulatory bodies and pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1][4] This guide provides the necessary protocols to qualify and utilize this compound in alignment with these rigorous standards.

Chemical Structure and Properties:

PropertyValue
Chemical Name This compound
CAS Number 681482-81-5
Molecular Formula C₁₈H₁₈F₃NO₃
Molecular Weight 353.34 g/mol

Qualification of a New Reference Standard Batch

The qualification of a new batch of this compound as a reference standard is a critical process to ensure its suitability for its intended analytical use. This involves a comprehensive characterization of the material to confirm its identity and determine its purity. The following workflow outlines the essential steps for qualification.

Reference Standard Qualification Workflow cluster_0 Material Sourcing & Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Certification & Documentation Source Material Source Material Visual Inspection Visual Inspection Source Material->Visual Inspection Solubility Testing Solubility Testing Visual Inspection->Solubility Testing FTIR FTIR Solubility Testing->FTIR 1H_NMR ¹H NMR FTIR->1H_NMR 13C_NMR ¹³C NMR 1H_NMR->13C_NMR Mass_Spec Mass Spectrometry 13C_NMR->Mass_Spec HPLC_Purity HPLC-UV (Purity) Mass_Spec->HPLC_Purity GC_MS_Impurities GC-MS (Residual Solvents) HPLC_Purity->GC_MS_Impurities Loss_on_Drying Loss on Drying GC_MS_Impurities->Loss_on_Drying Residue_on_Ignition Residue on Ignition Loss_on_Drying->Residue_on_Ignition Purity_Assignment Purity Assignment Residue_on_Ignition->Purity_Assignment CoA_Generation Certificate of Analysis Purity_Assignment->CoA_Generation Documentation Full Documentation Package CoA_Generation->Documentation

Qualification workflow for a new reference standard batch.

Analytical Protocols

The following protocols are provided as a robust starting point for the analysis of this compound. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the suitability of these methods for their intended purpose.[3][5][6][7]

Identity Confirmation

Principle: FTIR spectroscopy provides a unique molecular fingerprint based on the vibrational frequencies of chemical bonds. This technique is ideal for confirming the identity of a substance by comparing its spectrum to that of a known, well-characterized standard.

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing approximately 1 mg of the sample with 100 mg of dry KBr powder. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: The spectrum should exhibit characteristic peaks corresponding to the functional groups present in this compound. Key expected vibrational bands include:

    • O-H stretch (phenol): Broadband around 3200-3600 cm⁻¹

    • C-H stretch (aromatic and aliphatic): 2850-3100 cm⁻¹

    • C=C stretch (aromatic): 1500-1600 cm⁻¹

    • C-O-C stretch (ether): 1200-1300 cm⁻¹

    • C-F stretch (trifluoromethoxy): Strong bands in the 1100-1250 cm⁻¹ region.[8]

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. The chemical shifts, coupling constants, and integration of the signals are used to confirm the molecular structure.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • Interpretation: The observed chemical shifts and coupling patterns should be consistent with the structure of this compound.

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):

  • ¹H NMR: Signals corresponding to the aromatic protons of the benzenol and phenoxy rings, as well as the aliphatic protons of the piperidine ring.

  • ¹³C NMR: Resonances for the carbon atoms in the aromatic rings, the piperidine ring, and the characteristic quartet for the trifluoromethoxy group due to C-F coupling.[9]

Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. Fragmentation patterns can provide additional structural information.

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), often coupled with a liquid chromatograph (LC-MS).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Interpretation: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 354.13. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Fragmentation patterns may include the loss of the trifluoromethoxy group or cleavage of the piperidine ring.[10][11]

Purity and Impurity Profiling

Principle: HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. A reversed-phase HPLC method with UV detection is suitable for determining the purity of this compound and quantifying any related impurities.[12][13][14][15]

Protocol:

Chromatographic Conditions (Proposed):

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

Table 2: Proposed HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
251090
301090
319010
359010

System Suitability: Before sample analysis, the chromatographic system must meet the suitability criteria as defined in USP <621> and EP 2.2.46.[1][12][13][16][17][18][19][20][21][22] This includes parameters such as theoretical plates, tailing factor, and reproducibility of injections.

Principle: GC-MS is the standard technique for the identification and quantification of residual solvents that may be present from the synthesis and purification processes.

Protocol:

  • Sample Preparation: Dissolve a known amount of the reference standard in a suitable solvent (e.g., dimethyl sulfoxide) and analyze using a headspace autosampler.

  • GC-MS Conditions:

    • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane phase.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A suitable temperature gradient to separate common organic solvents.

    • MS Detection: Full scan mode for identification and selected ion monitoring (SIM) for quantification.

  • Quantification: Quantify any detected solvents against a standard solution of known solvent concentrations.

Quantitative Analysis (Assay)

The validated HPLC-UV method described in section 3.2.1 can be used for the quantitative determination (assay) of this compound in a drug substance or formulation.

Protocol:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Prepare the sample to be analyzed at a concentration within the calibration range.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the concentration of the analyte in the sample solution from the calibration curve.

Quantitative Analysis Workflow Prepare_Standard Prepare Reference Standard Solution HPLC_Analysis HPLC-UV Analysis Prepare_Standard->HPLC_Analysis Prepare_Sample Prepare Sample Solution Prepare_Sample->HPLC_Analysis Calibration_Curve Construct Calibration Curve HPLC_Analysis->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification Report_Results Report Results Quantification->Report_Results

Workflow for quantitative analysis using the reference standard.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the qualification and use of this compound as a reference standard. Adherence to these methodologies, in conjunction with established regulatory guidelines, will ensure the generation of accurate, reliable, and defensible analytical data. The principles of scientific integrity, technical accuracy, and thorough documentation are central to the successful implementation of these protocols in a regulated environment.

References

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • BioPharma Consulting Group. (n.d.). Creating Working Reference Standard (WRS) Qualification Protocols.
  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions.
  • SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Drug Efficacy: The Role of 4-[4-[4-(Trifluoromethoxy)phenoxy]piperidin-1-yl]phenol as a Reference Standard.
  • 001Chemical. (n.d.). CAS No. 681482-81-5, this compound. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022, September 21). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. Retrieved from [Link]

  • uspbpep.com. (n.d.). 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Pharma Beginners. (2020, February 22). SOP for Working/Reference Standard Qualification. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, July 10). When Can Drugmakers Cite Quality Standards From Foreign Compendia? FDA Explains. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 4-(Piperidine-1-sulfonyl)-benzonitrile. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2045. [Link]

  • New Journal of Chemistry. (n.d.). Synthesis, characterization, and optical and surface properties of (4-(trifluoromethylthio)phenoxy) copper(ii) phthalocyanine. Retrieved from [Link]

  • (2017). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews, 52(1), 1-22. [Link]

  • Restek. (n.d.). LPGC-MS Pesticides Analysis in Strawberries. Retrieved from [Link]

  • (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8235. [Link]

  • (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(3), 1169. [Link]

  • (2014). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Journal of Fluorescence, 24(4), 1115-1129. [Link]

  • ResearchGate. (n.d.). Development and optimization of a quantitative analysis of main odorants causing off flavours in cork stoppers using HS‐SPME GC‐MS/MS. Retrieved from [Link]

  • ResearchGate. (2025, December 1). FTIR Spectrum, Phytochemical Assessment and Biological Properties of Solanum Surrattense. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]

  • Sci-Hub. (n.d.). 1H and13C NMR spectroscopy of some 4-(p-fluorobenzoyl)piperidine derivatives. Retrieved from [Link]

  • AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). PHYTOCHEMICAL SCREENING AND FTIR SPECTROSCOPY ON CRUDE EXTRACT FROM Enhalus acoroides LEAVES. Retrieved from [Link]

  • ResearchGate. (2023, January 18). A quality-by-design eco-friendly UV-HPLC method for the determination of four drugs used to treat symptoms of common cold and COVID-19. Retrieved from [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: Profiling a Novel Piperidine-Containing Compound in Preclinical Development

The compound 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol, with the molecular formula C18H18F3NO3, is a notable chemical entity.[1][2] It serves as a key intermediate in the synthesis of pharmaceuticals such as Delamanid, a drug used in the treatment of multidrug-resistant tuberculosis.[3] The structural motif of a piperidine ring linked to substituted phenoxy groups is common in many biologically active compounds and can be associated with a range of pharmacological effects, both intended and unintended. Therefore, a thorough cellular characterization is imperative during the early stages of drug development to assess its therapeutic potential and safety profile.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct essential cell-based assays for the initial characterization of this compound. We will delve into three critical areas of investigation: potential cardiotoxicity via hERG channel inhibition, general cytotoxicity, and the induction of apoptosis. The protocols provided herein are designed to be robust and adaptable, enabling the generation of reliable data to inform go/no-go decisions in a drug discovery pipeline.

Part 1: Assessment of Cardiotoxicity Potential via hERG Channel Inhibition

Scientific Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that is crucial for cardiac repolarization.[4][5] Inhibition of the hERG channel can delay this repolarization, leading to QT interval prolongation and an increased risk of potentially fatal cardiac arrhythmias, such as Torsades de Pointes.[5] Many drugs have been withdrawn from the market due to unforeseen hERG-related cardiotoxicity.[6] Given that piperidine and phenoxy moieties are present in some known hERG blockers, it is a critical first step to evaluate the interaction of this compound with this channel.

Experimental Workflow: hERG Inhibition Assessment

The following diagram outlines the workflow for assessing the potential of the test compound to inhibit the hERG channel.

hERG_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of This compound Compound_Addition Add compound dilutions and controls Compound_Prep->Compound_Addition Cell_Culture Culture HEK293 cells stably expressing hERG channels Cell_Plating Plate cells in 384-well plates Cell_Culture->Cell_Plating Cell_Plating->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation FP_Assay Perform Fluorescence Polarization Assay Incubation->FP_Assay Data_Acquisition Read plates on a fluorescence polarization reader FP_Assay->Data_Acquisition Data_Analysis Calculate IC50 values Data_Acquisition->Data_Analysis

Caption: Workflow for hERG Fluorescence Polarization Assay.

Protocol 1: High-Throughput hERG Binding Assay using Fluorescence Polarization

This protocol utilizes a competitive binding assay format, which is a reliable and high-throughput method for identifying compounds that may block the hERG channel.[4] The principle is based on the displacement of a fluorescent tracer from the hERG channel by a test compound, leading to a change in fluorescence polarization.[7]

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Predictor® hERG Fluorescence Polarization Assay Kit (or equivalent)

  • This compound

  • Positive control (e.g., E-4031, a known hERG blocker)

  • Negative control (vehicle, e.g., DMSO)

  • 384-well black, flat-bottom plates

  • Multichannel pipettes

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range (e.g., from 10 mM down to 10 nM).

    • Prepare a working solution of the positive control (e.g., 10 µM E-4031).

  • Cell Membrane Preparation:

    • Culture HEK293-hERG cells to ~80-90% confluency.

    • Harvest the cells and prepare cell membranes according to the assay kit manufacturer's instructions. This typically involves cell lysis and centrifugation to isolate the membrane fraction.

    • Resuspend the membranes in the provided assay buffer.

  • Assay Protocol (Add-and-Read Format):

    • To each well of a 384-well plate, add the components in the following order:

      • Assay Buffer

      • hERG-expressing cell membranes

      • Fluorescent tracer

      • Test compound, positive control, or vehicle control.

    • The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Incubation:

    • Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 2-4 hours), protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a plate reader equipped for this purpose.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).

Parameter Description Example Value
IC50 The concentration of the compound that causes 50% inhibition of tracer binding.To be determined
Positive Control A known hERG inhibitor to validate the assay.E-4031 (IC50 ~10-50 nM)
Negative Control Vehicle (e.g., DMSO) representing 0% inhibition.0% Inhibition

Part 2: Evaluation of General Cytotoxicity

Scientific Rationale: Cytotoxicity assays are fundamental in drug discovery to identify compounds that may cause cell damage or death.[8][9] Assessing the cytotoxic potential of this compound is crucial to determine its therapeutic window and to flag potential safety concerns early in development.[10][11] We will describe two common methods: the MTT assay, which measures metabolic activity, and the LDH release assay, which assesses membrane integrity.[8]

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of This compound Compound_Treatment Treat cells with compound dilutions for 24-72h Compound_Prep->Compound_Treatment Cell_Culture Culture a relevant cell line (e.g., HepG2, HEK293) Cell_Plating Plate cells in 96-well plates Cell_Culture->Cell_Plating Cell_Plating->Compound_Treatment Assay_Choice Assay Type? Compound_Treatment->Assay_Choice MTT_Assay Add MTT reagent, incubate, solubilize formazan Assay_Choice->MTT_Assay Metabolic Activity LDH_Assay Collect supernatant, add LDH reagent Assay_Choice->LDH_Assay Membrane Integrity Read_Absorbance Measure absorbance on a plate reader MTT_Assay->Read_Absorbance LDH_Assay->Read_Absorbance Data_Analysis Calculate % viability and determine CC50 Read_Absorbance->Data_Analysis

Caption: Workflow for Cytotoxicity Assessment.

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • HepG2 cells (or other relevant cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Plating:

    • Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and positive control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the CC50 (half-maximal cytotoxic concentration).

Part 3: Investigating the Induction of Apoptosis

Scientific Rationale: Apoptosis, or programmed cell death, is a crucial process that can be modulated by chemical compounds.[8] Caspases are a family of proteases that are key mediators of apoptosis.[12] Specifically, caspases-3 and -7 are effector caspases that execute the final stages of apoptosis.[13] Measuring the activity of caspase-3/7 provides a direct indication of apoptosis induction.[14]

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7.[13][15] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[13]

Materials:

  • Jurkat cells (or another suitable cell line)

  • RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Positive control (e.g., Staurosporine)

  • Caspase-Glo® 3/7 Assay System

  • 96-well white, opaque plates

  • Luminometer

Procedure:

  • Cell Plating:

    • Seed Jurkat cells in a 96-well white plate at a density of 20,000 cells per well in 50 µL of complete medium.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Add 50 µL of the compound dilutions to the wells. Include vehicle-treated and positive control wells.

    • Incubate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C, 5% CO2.

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[16]

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation:

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the fold increase in caspase-3/7 activity for each treatment group relative to the vehicle control.

    • Plot the fold increase against the compound concentration.

Parameter Description Example Value
Fold Increase The relative increase in luminescent signal compared to the vehicle control.To be determined
Positive Control A known apoptosis inducer to validate the assay.Staurosporine (e.g., 1 µM)
Negative Control Vehicle (e.g., DMSO) representing baseline caspase activity.1-fold

Conclusion and Future Directions

The application of these cell-based assays provides a foundational understanding of the cellular effects of this compound. The data generated from the hERG assay will inform its cardiotoxicity risk, while the cytotoxicity and apoptosis assays will help to define its therapeutic index and mechanism of cell death.

Positive findings in any of these assays should prompt further investigation. For instance, a confirmed hERG hit would necessitate more detailed electrophysiological studies, such as patch-clamp analysis. Significant cytotoxicity would warrant exploration of the underlying mechanisms, including effects on mitochondrial function or the induction of other cell death pathways. These initial screens are a critical component of a comprehensive preclinical safety and efficacy evaluation, guiding the subsequent steps in the drug development process.

References

  • Cytotoxicity Assays | Life Science Applications. (n.d.). MilliporeSigma. Retrieved from [Link]

  • hERG Assay Services | Reaction Biology. (n.d.). Reaction Biology. Retrieved from [Link]

  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.). Alfa Cytology. Retrieved from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (2024). SciELO. Retrieved from [Link]

  • Caspase 3/7 Activity - Protocols.io. (2025). Protocols.io. Retrieved from [Link]

  • hERG Serum Shift Assay - Charles River Laboratories. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. (n.d.). National Toxicology Program. Retrieved from [Link]

  • CAS No. 681482-81-5, this compound. (n.d.). 001CHEMICAL. Retrieved from [Link]

  • Caspase-3, 7 Activity Assay Kit - Boster Biological Technology. (2023). Boster Bio. Retrieved from [Link]

  • Ensuring Drug Efficacy: The Role of 4-[4-[4-(Trifluoromethoxy)phenoxy]piperidin-1-yl]phenol as a Reference Standard. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

Application Notes & Protocols: A Framework for Evaluating 4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol as a Novel Central Nervous System (CNS) Therapeutic Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Potential

The development of novel therapeutic agents for Central Nervous System (CNS) disorders remains one of the most significant challenges in modern medicine, largely due to the complexities of neurobiology and the formidable obstacle of the blood-brain barrier (BBB).[1][2] The chemical scaffold of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol (henceforth designated as "CNS-Candidate-01"), with CAS Number 681482-81-5, presents a compelling starting point for a CNS-focused drug discovery program.[3][4] While this molecule is known as a key intermediate in the synthesis of other pharmaceuticals, its structural motifs warrant a dedicated investigation into its potential as a direct-acting CNS agent.[5]

The rationale for this investigation is rooted in its chemical architecture:

  • Piperidine Moiety: This saturated heterocycle is a privileged scaffold in medicinal chemistry, found in numerous approved CNS drugs. It provides a three-dimensional structure that can be optimized for potent and selective interactions with CNS targets.

  • Trifluoromethoxy Group (-OCF₃): This functional group is of high interest in modern drug design. It significantly increases lipophilicity, which can enhance BBB penetration. Furthermore, it is metabolically stable, potentially improving the pharmacokinetic profile of the molecule by blocking sites of oxidative metabolism.[6]

  • Phenolic Hydroxyl Group: This group provides a handle for hydrogen bonding, which can be critical for receptor affinity. It may also serve as a site for prodrug modification to further tune solubility and pharmacokinetic properties.

This document serves as a comprehensive guide for researchers, providing a structured framework and detailed protocols for the systematic evaluation of CNS-Candidate-01, from initial target screening to in vivo proof-of-concept studies. The methodologies outlined herein are designed to build a robust data package to support go/no-go decisions at critical stages of preclinical development.[7]

Section 1: Foundational Physicochemical and ADME Profiling

Before engaging in complex biological assays, a baseline understanding of the molecule's drug-like properties is essential. This initial phase ensures that the compound possesses the fundamental characteristics required for a viable drug candidate and informs the design of subsequent experiments.

Protocol 1.1: Aqueous Solubility Determination

Causality: Poor aqueous solubility can hinder absorption, lead to unreliable results in biological assays, and create significant formulation challenges. This protocol establishes the solubility profile of CNS-Candidate-01.

  • Preparation: Prepare a 10 mM stock solution of CNS-Candidate-01 in 100% DMSO.

  • Dilution: Serially dilute the stock solution into a series of phosphate-buffered saline (PBS) solutions at pH 7.4 to final concentrations ranging from 1 µM to 200 µM.

  • Equilibration: Incubate the solutions at room temperature for 24 hours with gentle agitation to allow for equilibration.

  • Quantification: Centrifuge the samples to pellet any precipitate. Analyze the supernatant for the concentration of the soluble compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Interpretation: The highest concentration at which the compound remains fully dissolved is determined as its kinetic aqueous solubility.

Protocol 1.2: Lipophilicity Assessment (LogD)

Causality: The octanol-water distribution coefficient (LogD) at physiological pH is a critical predictor of a compound's ability to cross cell membranes, including the BBB. A LogD value between 2 and 4 is often considered optimal for CNS drugs.

  • Method: Utilize the shake-flask method.

  • Procedure: Dissolve a known amount of CNS-Candidate-01 in a biphasic system of n-octanol and PBS (pH 7.4).

  • Equilibration: Vigorously shake the mixture for 1 hour, then allow the phases to separate for at least 3 hours.

  • Analysis: Carefully sample both the aqueous and octanol layers. Determine the concentration of CNS-Candidate-01 in each phase using LC-MS/MS.

  • Calculation: LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ).

Section 2: In Vitro CNS Target Identification and Functional Validation

The primary goal of this stage is to identify the potential molecular targets of CNS-Candidate-01 within the brain and validate its functional activity. This process moves from broad screening to specific, hypothesis-driven functional assays.

Protocol 2.1: Broad-Panel CNS Receptor Binding Assay

Causality: Phenotypic screening can be powerful, but an initial understanding of molecular targets provides a mechanistic anchor for interpreting biological effects. A broad binding assay is the most efficient way to survey a wide range of potential CNS receptors, transporters, and ion channels.[8] This helps to identify primary targets and potential off-target liabilities early in the process.[9]

  • Assay Format: Engage a contract research organization (CRO) or utilize an in-house platform offering a comprehensive CNS receptor binding panel (e.g., Eurofins, Evotec). The panel should include key receptors implicated in psychiatric and neurodegenerative disorders.

  • Execution: CNS-Candidate-01 is tested at a standard concentration (typically 1-10 µM) in competitive radioligand binding assays for each target.[8]

  • Data Analysis: Results are reported as the percent inhibition of radioligand binding. A common threshold for a "hit" is >50% inhibition.

  • Follow-up: For any identified hits, perform concentration-response curves to determine the binding affinity (Ki).

Table 1: Example CNS Receptor Binding Panel and Hypothetical Results for CNS-Candidate-01

Target Family Specific Target Radioligand Used % Inhibition @ 10 µM Ki (nM) [Follow-up]
Dopaminergic D₂ [³H]-Spiperone 85% 75
D₃ [³H]-Spiperone 45% >1000
DAT [³H]-WIN 35,428 12% N/A
Serotonergic 5-HT₂ₐ [³H]-Ketanserin 92% 40
5-HT₁ₐ [³H]-8-OH-DPAT 25% N/A
SERT [³H]-Citalopram 8% N/A
Adrenergic α₁ [³H]-Prazosin 15% N/A

| Sigma Receptors | Sigma-1 | [³H]-(+)-Pentazocine| 78% | 120 |

Data are hypothetical and for illustrative purposes only.

Protocol 2.2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Causality: A compound's ability to penetrate the brain is a non-negotiable attribute for a CNS therapeutic. The in vitro Transwell assay, using brain microvascular endothelial cells (BMECs), provides a reliable, high-throughput method to predict in vivo BBB permeability.[1][2][10]

  • Cell Culture: Culture human induced pluripotent stem cell (iPSC)-derived BMECs on a porous membrane of a Transwell insert until a confluent monolayer is formed. Co-culture with astrocytes and pericytes on the basolateral side is recommended to enhance barrier properties.[2]

  • Barrier Integrity Confirmation: Measure the Transendothelial Electrical Resistance (TEER) across the cell monolayer. TEER values >200 Ω·cm² are indicative of robust tight junction formation.[2]

  • Permeability Measurement:

    • Add CNS-Candidate-01 (e.g., at 10 µM) to the apical (blood) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (brain) chamber.

    • Include control compounds: a low-permeability marker (e.g., Lucifer Yellow) and a high-permeability compound (e.g., propranolol).

  • Quantification & Analysis: Analyze the concentration of the compound in the basolateral samples via LC-MS/MS. Calculate the apparent permeability coefficient (Pₐₚₚ) in cm/s. A Pₐₚₚ > 10 x 10⁻⁶ cm/s is generally considered indicative of good CNS penetration.

BBB_Permeability_Workflow cluster_prep Phase 1: Model Preparation cluster_validation Phase 2: Barrier Validation cluster_experiment Phase 3: Permeability Assay cluster_analysis Phase 4: Analysis & Interpretation Seed Seed iPSC-derived BMECs on Transwell Insert CoCulture Co-culture with Astrocytes & Pericytes Seed->CoCulture Induces barrier properties TEER Measure TEER Daily (Transendothelial Electrical Resistance) CoCulture->TEER Threshold Confirm TEER > 200 Ω·cm² TEER->Threshold AddCompound Add CNS-Candidate-01 and Controls to Apical Chamber Threshold->AddCompound Proceed if Validated Sample Sample Basolateral Chamber at T=30, 60, 90, 120 min AddCompound->Sample LCMS Quantify Compound Concentration via LC-MS/MS Sample->LCMS Analyze samples Calc Calculate Permeability Coefficient (Papp) LCMS->Calc Decision Interpret CNS Penetration Potential (High, Medium, Low) Calc->Decision

In Vitro BBB Permeability Assay Workflow.

Section 3: Phenotypic and Safety Screening

This section focuses on understanding the compound's effect on complex neuronal systems and identifying potential safety concerns. Phenotypic screening can reveal mechanisms of action that are not apparent from simple binding assays.[11]

Protocol 3.1: Microelectrode Array (MEA) for Neuronal Network Activity

Causality: CNS drugs exert their effects by modulating the activity of neuronal networks. MEA assays provide a functional, phenotypic readout of how a compound alters network firing, bursting, and synchrony, offering insights that bridge molecular action and system-level effects.[11]

  • Cell Culture: Culture primary rodent cortical neurons or human iPSC-derived neurons on an MEA plate until a stable, spontaneously active network is formed (typically >21 days in vitro).

  • Baseline Recording: Record baseline spontaneous network activity for at least 10 minutes. Key parameters include mean firing rate, mean bursting rate, and network synchrony index.

  • Compound Addition: Add CNS-Candidate-01 across a range of concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control and a positive control (e.g., a known convulsant like picrotoxin or an inhibitor like TTX).

  • Post-Dose Recording: Record network activity for at least 30-60 minutes post-compound addition.

  • Data Analysis: Compare post-dose activity parameters to the baseline. A significant, dose-dependent change in firing or bursting patterns indicates a neuroactive effect. This "functional fingerprint" can be compared to a library of reference CNS drugs to infer the mechanism of action.[11]

Section 4: In Vivo Pharmacokinetics and Target Engagement

Moving into animal models is a critical step to understand how the compound behaves in a complex biological system. The primary objectives are to determine the pharmacokinetic (PK) profile and to confirm that the drug reaches and engages its intended target in the brain.

Protocol 4.1: Rodent Pharmacokinetic (PK) and Brain Penetration Study

Causality: Favorable pharmacokinetics are essential for efficacy. This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of CNS-Candidate-01 and, most importantly, quantifies its ability to cross the BBB in vivo.[12]

  • Animal Model: Use male Sprague-Dawley rats (n=3 per time point).

  • Dosing: Administer CNS-Candidate-01 via two routes in separate cohorts: intravenous (IV, e.g., 2 mg/kg) and oral (PO, e.g., 10 mg/kg).

  • Sampling: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples. At the terminal time point for each group, perfuse the animals and collect whole brains.

  • Sample Processing: Separate plasma from blood. Homogenize brain tissue.

  • Analysis: Quantify the concentration of CNS-Candidate-01 in plasma and brain homogenates using a validated LC-MS/MS method.

  • Parameter Calculation:

    • From plasma data, calculate key PK parameters such as Cₘₐₓ, Tₘₐₓ, half-life (t₁/₂), and oral bioavailability (%F).[12]

    • Calculate the brain-to-plasma ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu) to quantify CNS penetration. A Kp,uu > 0.5 is often desired for CNS targets.

Table 2: Example Pharmacokinetic Data for CNS-Candidate-01 in Rats

Parameter IV Route (2 mg/kg) PO Route (10 mg/kg) Target Range for CNS Drug
Cₘₐₓ (ng/mL) 550 875 Target-dependent
Tₘₐₓ (h) 0.25 1.0 < 2 hours
t₁/₂ (h) 6.5 7.2 4-12 hours
Oral Bioavailability (%F) N/A 65% > 30%
Brain Cₘₐₓ (ng/g) N/A 1250 Target-dependent

| Brain/Plasma Ratio (Kp) at Tₘₐₓ | N/A | 1.43 | > 1 |

Data are hypothetical and for illustrative purposes only.

Section 5: In Vivo Efficacy and Pharmacodynamic Assessment

The final preclinical stage involves testing for a desired biological effect in a relevant animal model of a CNS disease. The use of translational biomarkers is critical to bridge these preclinical findings to potential clinical applications.[13][14]

Protocol 5.1: Quantitative Electroencephalography (qEEG) for Target Engagement

Causality: Electroencephalography (EEG) is a powerful, translatable biomarker that provides a real-time readout of brain network activity.[13][15] Changes in specific EEG frequency bands can serve as a robust pharmacodynamic marker of target engagement, confirming that the compound is exerting a physiological effect on the CNS at relevant concentrations.[14][16]

  • Animal Preparation: Implant telemetry devices for chronic, untethered EEG recording in rats. Allow for surgical recovery.

  • Baseline Recording: Record at least 24 hours of baseline EEG data to establish normal sleep-wake architecture and spectral power distribution (Delta, Theta, Alpha, Beta, Gamma bands).

  • Dosing and Recording: Administer CNS-Candidate-01 (PO) at several doses based on PK data. Record EEG continuously for 24 hours post-dose.

  • Data Analysis: Use Fast Fourier Transform (FFT) to analyze the EEG signal and quantify power in different frequency bands.[16] Compare post-dose spectral power to the time-matched baseline period.

  • Interpretation: A dose-dependent, statistically significant change in a specific frequency band (e.g., an increase in gamma power for a pro-cognitive compound or an increase in delta power for a sedative) provides strong evidence of CNS activity and target engagement.[15]

EEG_Workflow cluster_setup Phase 1: Animal Preparation cluster_baseline Phase 2: Baseline Data Acquisition cluster_testing Phase 3: Pharmacodynamic Study cluster_analysis Phase 4: Data Analysis & Biomarker ID Surgery Surgically Implant EEG Telemetry Device in Rats Recovery Allow for >1 Week Surgical Recovery Surgery->Recovery RecordBase Record 24-48h of Continuous, Untethered Baseline EEG Recovery->RecordBase AnalyzeBase Analyze Baseline Sleep-Wake States & Spectral Power Distribution RecordBase->AnalyzeBase Dose Administer Vehicle or CNS-Candidate-01 (PO) AnalyzeBase->Dose RecordTest Record Continuous EEG for 24h Post-Dose Dose->RecordTest FFT Perform FFT Analysis on EEG Data (Power Spectral Density) RecordTest->FFT Compare Compare Post-Dose vs. Baseline Power in Frequency Bands FFT->Compare Biomarker Identify Dose-Dependent EEG Signature (Biomarker) Compare->Biomarker

Integrated In Vivo qEEG Pharmacodynamic Workflow.
Protocol 5.2: Disease-Relevant Behavioral Models

Causality: The ultimate goal is to demonstrate efficacy in a model that recapitulates some aspect of a human CNS disorder. The choice of model must be guided by the target identified in Section 2.

  • If the primary target is Dopamine D₂ (as in the hypothetical example):

    • Model: The apomorphine-induced rotation model in 6-OHDA lesioned rats, a model for Parkinson's disease motor symptoms.[17]

    • Procedure: A unilateral lesion of the nigrostriatal pathway is created with 6-OHDA. After recovery, administration of a direct-acting dopamine agonist like apomorphine causes contralateral rotations.

    • Hypothesis: If CNS-Candidate-01 is a D₂ agonist, it will also induce contralateral rotations. If it is an antagonist, it will block apomorphine-induced rotations.

  • If the primary target is Serotonin 5-HT₂ₐ:

    • Model: The Head-Twitch Response (HTR) model in mice, a behavioral proxy for 5-HT₂ₐ receptor activation.[17]

    • Hypothesis: If CNS-Candidate-01 is a 5-HT₂ₐ agonist, it will induce head twitches. If it is an antagonist, it will block DOI (a known 5-HT₂ₐ agonist)-induced head twitches.

Data Collection: In all behavioral models, dosing should be guided by PK and EEG data to ensure testing occurs at concentrations that provide adequate brain exposure and target engagement. Behavior is quantified by trained observers or automated video tracking systems.

Conclusion

The framework presented here provides a logical, stepwise progression for the comprehensive evaluation of this compound (CNS-Candidate-01) as a novel agent for CNS disorders. By integrating foundational chemistry, in vitro pharmacology, and in vivo studies with translational biomarkers like qEEG, researchers can build a robust understanding of the compound's potential. This systematic approach, grounded in scientific causality, enables informed decision-making and maximizes the potential for success in the challenging but vital field of CNS drug discovery.

References

  • Neuroelectrics. (2024). EEG Biomarkers: Transforming CNS Drug Discovery.
  • Medicilon. CNS Pharmacology Models.
  • Xtalks. (2020). EEG Analysis and Animal Behavior in CNS Drug Development.
  • WuXi AppTec. CNS Disease Models and Safety Pharmacology Testing.
  • Centre for Human Drug Research (CHDR). EEG.
  • Borsini, F., et al. (2014). Animal models of CNS disorders. PubMed.
  • Eurofins Advinus. CNS Disorders Disease Models.
  • Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development.
  • Journal of American Medical Science and Research. In Vitro Blood-Brain Barrier Models for CNS Drug Permeability Assessment.
  • NeuroProof. Phenotypic Screening in CNS Drug Discovery.
  • SynapCell. Preclinical in vivo EEG platform for CNS drug discovery.
  • Donoghue, J. (2022). How EEG data and machine learning can inform drug development. Drug Discovery and Development.
  • MDPI. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective.
  • Pharmaron. CNS Disease Models For Preclinical Research Services.
  • Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System.
  • Tallman, J. F. (2017). Receptor Binding Assays and Drug Discovery. PubMed.
  • ResearchGate. Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5).
  • Carlier, J., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). PubMed Central.
  • 001Chemical. CAS No. 681482-81-5, this compound.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • PrepChem. Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine.
  • Echemi. 4-[4-[4-(Trifluoromethoxy)Phenoxy]Piperidin-1-Yl]Phenol.
  • Sigma-Aldrich. Novel Psychoactive Substances.
  • Google Patents. CN107406386B - Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof.
  • Google Patents. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • Separation Science. Identify rapidly evolving novel psychoactive drug substances faster.
  • MySkinRecipes. 4-[4-(Trifluoromethoxy)phenoxy]piperidine.
  • NINGBO INNO PHARMCHEM CO.,LTD. Ensuring Drug Efficacy: The Role of 4-[4-[4-(Trifluoromethoxy)phenoxy]piperidin-1-yl]phenol as a Reference Standard.
  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling.... PubMed.
  • PubChem. Pyriproxyfen.
  • Stoessl, A. J., et al. (1985). The antiparkinsonian actions and pharmacokinetics of transdermal (+)-4-propyl-9-hydroxynaphthoxazine (+PHNO): preliminary results. PubMed.
  • PubChem. Flometoquin.

Sources

Application Notes and Protocols for the Preclinical Formulation of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol, a novel compound featuring a piperidine scaffold, is a subject of significant interest in modern medicinal chemistry.[1][2] The piperidine ring is a key pharmacophore in numerous approved drugs, valued for its favorable physicochemical properties.[1][3] The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability, making this compound a promising candidate for further investigation.[4][5]

However, like many new chemical entities (NCEs), this compound is anticipated to exhibit poor aqueous solubility, a common challenge in drug development that can negatively impact bioavailability.[6][7] Up to 90% of NCEs suffer from poor water solubility, which can lead to variable pharmacokinetics and hinder the assessment of their therapeutic potential during preclinical studies.[7][8] Therefore, the development of a robust and appropriate formulation is a critical step to ensure adequate and consistent drug exposure in preclinical models.[9][10]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for preclinical studies. It outlines a systematic approach to formulation development, including characterization of the active pharmaceutical ingredient (API), selection of appropriate excipients, and preparation of various formulation types suitable for early-stage in vivo evaluation. The protocols described herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice to ensure the generation of reliable and reproducible data.

Part 1: Physicochemical Characterization of the API

A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation design.

1.1. Identity and Structure:

  • Chemical Name: this compound[11][12]

  • CAS Number: 681482-81-5[11][12]

  • Molecular Formula: C18H18F3NO3[11][12]

  • Molecular Weight: 353.34 g/mol [11]

1.2. Key Physicochemical Parameters:

A summary of essential physicochemical parameters to be determined is presented in the table below.

ParameterExperimental MethodImportance in Formulation
Solubility Shake-flask method in various media (e.g., water, PBS pH 7.4, 0.1N HCl, FaSSIF, FeSSIF)Determines the dissolution rate and dictates the need for solubility enhancement techniques.[13]
LogP/LogD HPLC-based or shake-flask methodPredicts lipophilicity and potential for absorption; guides selection of lipid-based or other solubilization strategies.[14]
pKa Potentiometric titration or UV-spectrophotometryIdentifies ionizable groups, which influences pH-dependent solubility and salt formation potential.
Melting Point Differential Scanning Calorimetry (DSC)Provides information on the solid-state properties and potential for amorphous solid dispersions.
Solid-State Characterization X-ray Powder Diffraction (XRPD), Polarized Light Microscopy (PLM)Determines the crystalline or amorphous nature of the API, which significantly impacts solubility and stability.

Part 2: Formulation Development Strategy

Given the anticipated poor aqueous solubility, a multi-pronged approach to formulation development is recommended. The goal is to identify a formulation that provides adequate drug exposure for preclinical toxicology and efficacy studies.[9][15]

Formulation Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate preclinical formulation.

Caption: A systematic process for evaluating the stability of preclinical formulations.

Acceptance Criteria

For preclinical formulations, typical acceptance criteria for stability are that the potency remains within ±10% of the initial concentration. [16]Any significant changes in appearance, pH, or particle size should also be documented.

Part 5: Analytical Methods

Reliable analytical methods are essential for the quantification of this compound in the formulation and for monitoring its stability.

5.1. High-Performance Liquid Chromatography (HPLC) for Potency Assay:

A stability-indicating HPLC method should be developed and qualified.

Typical HPLC Parameters:

ParameterCondition
Column C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water with a modifier (e.g., 0.1% formic acid), gradient elution
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (determined by UV scan)
Injection Volume 10 µL
Column Temperature 30 °C

Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to relevant guidelines. For preclinical dose formulation analysis, the validation criteria are typically less stringent than for drug substance or product release testing. [16]

Conclusion

The successful preclinical development of this compound hinges on the development of a suitable formulation that can deliver the compound to the target site of action in a consistent and reproducible manner. This guide has provided a comprehensive overview of the key considerations and experimental protocols for the formulation of this promising NCE. By following a systematic approach that includes thorough physicochemical characterization, rational selection of formulation strategies, and robust stability testing, researchers can generate high-quality data to support the advancement of this compound through the drug development pipeline.

References

  • Int J Pharm. (2016).
  • Lubrizol. (n.d.).
  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement.
  • MDPI. (n.d.). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs.
  • Pharmaceutical Technology. (n.d.).
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
  • PubMed. (2021). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies.
  • PubMed Central. (n.d.).
  • YouTube. (2025). Enhancing bioavailability for BCS Class II and IV drugs.
  • World Pharma Today. (n.d.).
  • Aragen Life Sciences. (2021).
  • European Medicines Agency. (2010).
  • Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies.
  • Pharmaceutical Outsourcing. (2018). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products.
  • Catalent. (2024).
  • 001Chemical. (n.d.). CAS No. 681482-81-5, this compound.
  • Echemi. (n.d.). 4-[4-[4-(Trifluoromethoxy)Phenoxy]Piperidin-1-Yl]Phenol.
  • PubMed Central. (n.d.).
  • Autechaux. (n.d.). The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis.
  • PubMed Central. (2025).
  • ResearchGate. (n.d.). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds.

Sources

experimental protocol for Delamanid synthesis from 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Delamanid from 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol

Introduction

Delamanid (trade name Deltyba) is a critical second-line therapeutic agent for the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] Its novel mechanism of action, which involves the inhibition of mycolic acid synthesis, makes it effective against strains of Mycobacterium tuberculosis that are resistant to first-line drugs.[2][3] Delamanid, a nitrodihydroimidazooxazole derivative, is the culmination of a complex synthetic pathway.[2] This document provides a detailed experimental protocol for a key late-stage step in its synthesis: the conversion of the advanced intermediate, this compound (herein referred to as the Delamanid Phenol Precursor), to the final active pharmaceutical ingredient, Delamanid.

This protocol is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and manufacturing of antitubercular agents. It emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations essential for a successful and reproducible synthesis.

Reaction Principle and Logic

The conversion of the Delamanid Phenol Precursor to Delamanid is achieved through a tandem reaction sequence initiated by a Williamson ether synthesis. The process can be logically broken down into three key stages:

  • Deprotonation: The phenolic hydroxyl group of the starting material is a weak acid. A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to abstract the acidic proton, generating a highly nucleophilic phenoxide anion. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the resulting sodium cation without interfering with the reactivity of the phenoxide.

  • Nucleophilic Substitution (SN2): The generated phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon of the oxirane (epoxide) ring on the chiral nitroimidazole fragment, specifically (R)-2-bromo-4-nitro-1-(2-methyl-2-oxiranylmethyl)imidazole or a similar reactive intermediate. This reaction proceeds via an SN2 mechanism, leading to the opening of the epoxide ring and the formation of a new carbon-oxygen bond, linking the two major fragments of the molecule.

  • Intramolecular Cyclization: The intermediate formed from the epoxide opening possesses a secondary alcohol and a suitably positioned leaving group on the imidazole ring. Under the reaction conditions (elevated temperature), an intramolecular cyclization occurs to form the fused dihydroimidazo[2,1-b]oxazole ring system characteristic of Delamanid.

This convergent synthetic strategy, where two advanced intermediates are coupled in a final step, is an efficient approach to constructing complex molecules like Delamanid.[4]

Visualization of Synthetic Pathway

G SM This compound (Delamanid Phenol Precursor) Phenoxide Phenoxide Anion (Nucleophile) SM->Phenoxide Epoxide (R)-Nitroimidazole Epoxide Fragment* Intermediate Ring-Opened Intermediate Epoxide->Intermediate Base Sodium Hydride (NaH) Base->SM Deprotonation Solvent DMF Solvent->Intermediate Reaction Medium Phenoxide->Intermediate S N 2 Attack (Ether Formation) Product Delamanid (Final Product) Intermediate->Product Intramolecular Cyclization

Caption: Chemical transformation pathway from the phenol precursor to Delamanid.

Materials and Reagents

ReagentCAS No.Molecular FormulaM.W. ( g/mol )Role
This compound681482-81-5C₁₈H₁₈F₃NO₃381.34Starting Material
(R)-2-bromo-4-nitro-1-(2-methyl-2-oxiranylmethyl)imidazoleN/AC₇H₈BrN₃O₃278.06Reactant
Sodium Hydride (60% dispersion in mineral oil)7646-69-7NaH24.00Base
N,N-Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NO73.09Solvent
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Quenching/Work-up Solvent
Deionized Water7732-18-5H₂O18.02Work-up
Saturated Sodium Bicarbonate Solution144-55-8NaHCO₃84.01Work-up (Neutralization)
Brine (Saturated NaCl solution)7647-14-5NaCl58.44Work-up (Washing)
Anhydrous Magnesium Sulfate or Sodium Sulfate7487-88-9MgSO₄ / Na₂SO₄120.37/142.04Drying Agent
Silica Gel (for column chromatography)7631-86-9SiO₂60.08Stationary Phase

Experimental Protocol

This protocol is adapted from procedures reported in the literature for the synthesis of Delamanid.[1]

1. Reaction Setup and Deprotonation

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely. The volume should be sufficient to create a stirrable solution (approx. 5-10 mL per gram of starting material).

  • Begin stirring and purge the flask with dry nitrogen gas.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Cooling is essential to control the initial exothermic reaction when the highly reactive sodium hydride is added, preventing potential side reactions and ensuring safety.

  • Carefully add sodium hydride (60% dispersion in oil, 1.2 eq) portion-wise to the cooled solution.

    • Expertise: Adding the NaH in small portions prevents a sudden, uncontrolled evolution of hydrogen gas and a rapid temperature spike.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at 50-75 °C for approximately 20-30 minutes.

    • Trustworthiness: The formation of the sodium phenoxide can be visually monitored by the cessation of hydrogen gas evolution. Heating ensures complete deprotonation.

2. Coupling Reaction and Cyclization

  • While the phenoxide solution is being prepared, separately dissolve the (R)-nitroimidazole epoxide fragment (1.2-1.4 eq) in a minimal amount of anhydrous DMF.

  • After the 20-30 minute heating period for the phenoxide formation, cool the primary reaction mixture back down to 0 °C in an ice bath.

  • Add the solution of the epoxide fragment dropwise to the cooled phenoxide solution.

    • Causality: A controlled, slow addition is necessary to manage the exothermicity of the SN2 reaction and to minimize the formation of impurities.

  • Once the addition is complete, heat the reaction mixture to 70-75 °C and maintain this temperature for 1-2 hours.

    • Expertise: This heating step drives both the initial epoxide opening and the subsequent intramolecular cyclization to form the final product. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

3. Reaction Work-up and Quenching

  • After the reaction is deemed complete, cool the mixture in an ice bath.

  • Carefully quench the reaction by slowly adding ethyl acetate, followed by ice-cold water.

    • Safety: This step is critical for safely destroying any unreacted sodium hydride, which reacts violently with water. The initial addition of a less protic solvent like ethyl acetate helps to moderate the quench.

  • Transfer the mixture to a separatory funnel and add more water and ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine all organic extracts. Wash the combined organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally, brine.

    • Causality: The water wash removes DMF, the bicarbonate wash removes any acidic impurities, and the brine wash removes residual water and aids in breaking emulsions.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification

  • The crude Delamanid should be purified by silica gel column chromatography.

  • The choice of eluent system will depend on the polarity of the product and impurities but a gradient of ethyl acetate in hexanes or dichloromethane/methanol is a common starting point.

  • Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield Delamanid as a solid.

Workflow Visualization

G start Start setup 1. Dissolve Phenol Precursor in Anhydrous DMF start->setup cool1 2. Cool to 0 °C setup->cool1 add_base 3. Add NaH (portion-wise) cool1->add_base heat1 4. Heat to 50-75 °C (Phenoxide Formation) add_base->heat1 cool2 5. Re-cool to 0 °C heat1->cool2 add_epoxide 6. Add Epoxide Solution (dropwise) cool2->add_epoxide heat2 7. Heat to 70-75 °C (Coupling & Cyclization) add_epoxide->heat2 monitor Monitor by TLC/LC-MS heat2->monitor quench 8. Cool and Quench (EtOAc, then Water) monitor->quench Reaction Complete extract 9. Extraction with EtOAc quench->extract wash 10. Wash (Water, NaHCO₃, Brine) extract->wash dry 11. Dry and Concentrate wash->dry purify 12. Purify via Column Chromatography dry->purify end End (Pure Delamanid) purify->end

Caption: Step-by-step experimental workflow for Delamanid synthesis.

Characterization

The identity and purity of the synthesized Delamanid should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (534.48 g/mol ).[1]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Chiral HPLC: To confirm the enantiomeric purity, as the (R)-enantiomer is the active drug.

Safety Precautions

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use.

  • Solvents: DMF is a skin and respiratory irritant. Ethyl acetate is flammable. All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

  • Quenching: The quenching of NaH is highly exothermic and produces hydrogen gas. It must be done slowly, at low temperatures, and behind a safety shield.

References

  • Sharma, S., Anand, R., Cham, P. S., Raina, S., Vishwakarma, R. A., & Singh, P. P. (2020). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Advances, 10(28), 17085–17093. [Link]

  • Sharma, S., Anand, R., Cham, P. S., Raina, S., Vishwakarma, R. A., & Singh, P. P. (2020). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. National Center for Biotechnology Information. [Link]

  • Google Patents. (2017).
  • Gupta, R., Sharma, S., Singh, R., & Singh, P. P. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. ResearchGate. [Link]

  • New Drug Approvals. (2014). Delamanid……….an experimental drug for the treatment of multi-drug-resistant tuberculosis. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Delamanid Intermediate in Advancing Tuberculosis Treatment. [Link]

  • Wikipedia. (n.d.). Delamanid. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this multi-step synthesis and systematically troubleshoot common issues to improve reaction yield and purity.

Overview of the Synthetic Challenge

The synthesis of this compound involves the formation of two critical bonds: a C-O diaryl ether linkage and a C-N bond between an aryl ring and a piperidine nitrogen. The efficiency of these coupling reactions is paramount to the overall yield. This guide focuses on a common and logical synthetic pathway, addressing potential pitfalls at each stage.

General Synthetic Pathway

The synthesis is best approached in a convergent manner, preparing a key piperidine intermediate which is then coupled to the benzenol moiety. This strategy isolates the challenges of the two key bond-forming reactions.

Synthetic_Pathway cluster_0 Step 1: Ullmann Etherification cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Buchwald-Hartwig Amination A 1-Boc-4-hydroxypiperidine I1 Intermediate 1 (Boc-protected piperidine ether) A->I1 CuI, Base (e.g., Cs2CO3) Solvent (e.g., DMF) B 1-Iodo-4-(trifluoromethoxy)benzene B->I1 CuI, Base (e.g., Cs2CO3) Solvent (e.g., DMF) C 4-Iodophenol (or protected equivalent) P Final Product This compound C->P Pd Catalyst, Ligand Base (e.g., NaOtBu) I2 Intermediate 2 (Deprotected piperidine ether) I1->I2 Acid (e.g., TFA, HCl) I2->P Pd Catalyst, Ligand Base (e.g., NaOtBu)

Caption: General three-step synthesis of the target molecule.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part A: Step 1 - Ullmann C-O Etherification

This copper-catalyzed reaction forms the diaryl ether linkage. While classic Ullmann reactions require harsh conditions, modern protocols have made this transformation more accessible.[1][2]

Q1: My C-O coupling reaction has stalled or shows very low conversion. What should I check first?

A1: Low conversion in Ullmann-type couplings often points to issues with the catalyst, reagents, or reaction conditions.

  • Catalyst Activity: Ensure your copper(I) source, typically CuI, is pure and not oxidized to inactive Cu(II). Using freshly purchased or properly stored CuI is critical. Some protocols benefit from the in-situ generation of active copper species.[2]

  • Base Selection: The choice of base is crucial. While K2CO3 or KOH can be effective, Cesium Carbonate (Cs2CO3) is often superior as it enhances the nucleophilicity of the hydroxyl group and has better solubility in common organic solvents.[3][4]

  • Solvent Purity: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used.[1][3] Ensure they are anhydrous, as water can hydrolyze the starting materials and interfere with the catalytic cycle.

  • Temperature: Traditional Ullmann reactions require temperatures exceeding 150-200°C.[1] If your yield is low at a more moderate temperature (e.g., 100-120°C), a gradual increase may be necessary. However, be aware that higher temperatures can promote side reactions. Modern systems with ligands can lower this temperature requirement.[5]

Q2: I'm observing significant homocoupling of my aryl iodide starting material. How can I prevent this?

A2: Biaryl homocoupling is a common side reaction in Ullmann condensations.[6] This occurs when the organocopper intermediate reacts with another molecule of aryl halide instead of the desired alcohol.

  • Add a Ligand: The addition of a chelating ligand can stabilize the copper catalyst and favor the desired C-O coupling pathway over C-C homocoupling. Simple, inexpensive ligands like L-proline or N,N-dimethylglycine have proven highly effective in accelerating the reaction and allowing for lower temperatures.[7]

  • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the 1-Boc-4-hydroxypiperidine can help ensure the aryl iodide is consumed by the desired pathway.

ParameterRecommendationRationale
Copper Source CuI (Copper(I) Iodide)Pre-catalyst that readily enters the catalytic cycle.
Base Cs2CO3Increases nucleophilicity of the alcohol and has good solubility.[4]
Solvent DMF, DMSO (anhydrous)High-boiling polar aprotic solvents facilitate the reaction.[3]
Ligand (Optional) N,N-dimethylglycineAccelerates reaction, allowing lower temperatures and minimizing side products.[7]
Temperature 100 - 140 °COptimal range for modern ligated Ullmann couplings.
Part B: Step 3 - Buchwald-Hartwig C-N Amination

This palladium-catalyzed cross-coupling is one of the most powerful methods for forming C-N bonds.[8] However, its success is highly dependent on the precise combination of catalyst, ligand, base, and solvent.

Q3: My Buchwald-Hartwig amination is giving a low yield. What is the most likely cause?

A3: This reaction is a complex catalytic system, and failure often traces back to one of four key components: the palladium catalyst, the phosphine ligand, the base, or atmospheric oxygen.

  • Catalyst/Ligand Choice: The combination of the palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and the phosphine ligand is the heart of the reaction. For coupling a secondary amine like your piperidine intermediate, bulky, electron-rich biarylphosphine ligands are essential. These ligands promote the rate-limiting reductive elimination step.[9]

    • Recommended Ligands: XPhos, RuPhos, or BrettPhos are excellent starting points for this type of transformation.

  • Base Compatibility: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Other bases like LHMDS or K3PO4 can be used, but NaOtBu is generally superior for piperidine couplings.

  • Oxygen Sensitivity: The active catalyst is a Pd(0) species, which is readily oxidized to inactive Pd(II) by atmospheric oxygen. It is absolutely critical to thoroughly degas your solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the entire reaction setup and duration.[10]

Q4: I am seeing a significant amount of hydrodehalogenation (replacement of iodine with hydrogen) on my 4-iodophenol starting material. Why is this happening?

A4: Hydrodehalogenation is a known side reaction in the Buchwald-Hartwig amination. It can arise from a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl halide.[8]

  • Optimize Base and Solvent: Ensure the base is completely dissolved. Using a solvent like toluene or dioxane where the base has moderate solubility can sometimes be problematic. Using a solvent system that better solubilizes the base, or ensuring vigorous stirring, can help.

  • Check Amine Purity: Impurities in your piperidine intermediate could contribute to the formation of Pd-H species. Ensure it is pure and dry before use.

  • Revisit Ligand Choice: While less common, certain ligands may be more prone to decomposition pathways that generate Pd-H. If the problem persists, screening an alternative bulky phosphine ligand is a valid strategy.

Troubleshooting_Workflow Start Low Yield in C-N Coupling Check_Inert Is the reaction under a strict inert atmosphere (Ar/N2)? Start->Check_Inert Check_Reagents Are reagents (amine, aryl halide) pure and anhydrous? Check_Inert->Check_Reagents Yes Action_Degas Action: Degas solvent thoroughly and improve inert technique. Check_Inert->Action_Degas No Check_Catalyst Is the Pd source/ligand active? (e.g., not old or oxidized) Check_Reagents->Check_Catalyst Yes Action_Purify Action: Re-purify starting materials. Check_Reagents->Action_Purify No Check_Base Is the base (NaOtBu) fresh and handled under inert gas? Check_Catalyst->Check_Base Yes Action_Ligand Action: Screen alternative ligands (e.g., XPhos, RuPhos). Check_Catalyst->Action_Ligand No Check_Base->Action_Purify No Action_Temp Action: Optimize temperature. (Typically 80-110°C for Toluene) Check_Base->Action_Temp Yes Action_Degas->Start Action_Purify->Start Action_Ligand->Start

Caption: Troubleshooting flowchart for low yield in C-N amination.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(4-(trifluoromethoxy)phenoxy)piperidine-1-carboxylate (Intermediate 1)

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add CuI (5 mol%), Cs2CO3 (2.0 equiv.), and N,N-dimethylglycine (20 mol%).

  • Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous DMF, followed by 1-Boc-4-hydroxypiperidine (1.2 equiv.) and 1-iodo-4-(trifluoromethoxy)benzene (1.0 equiv.).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.

Protocol 2: Synthesis of this compound (Final Product)

Note: This protocol assumes direct coupling with 4-iodophenol. If a protected phenol is used, a final deprotection step will be required.

  • To a Schlenk flask, add Pd2(dba)3 (2 mol%), XPhos (4.5 mol%), and NaOtBu (1.5 equiv.).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous toluene, followed by 4-[4-(trifluoromethoxy)phenoxy]piperidine (Intermediate 2, 1.0 equiv.) and 4-iodophenol (1.1 equiv.).

  • Degas the resulting mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction to 100 °C and stir for 8-16 hours under a positive pressure of argon.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, carefully quench the reaction with saturated aqueous NH4Cl.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

  • Purify the crude material by flash column chromatography to afford the final product.

References

  • Journal of Synthetic Chemistry. (2024).
  • Fier, P. S., & Maloney, K. M. (2017). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums.
  • Various Authors. (n.d.). Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5).
  • Chen, J., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]

  • IntechOpen. (2024).
  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • 001Chemical. (n.d.). CAS No. 681482-81-5, this compound.
  • Korkmaz, A., et al. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026).
  • Chemistry LibreTexts. (2023).
  • PrepChem. (n.d.). Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
  • Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • The Synthetic Chemist. (2025).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Google Patents. (n.d.). CN107406386B - Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof.
  • Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • MDPI. (n.d.).
  • PubMed. (2018). Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors. [Link]

  • ResearchGate. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO)
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • SciSpace. (2003).
  • National Center for Biotechnology Information. (2021). In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)

Sources

Technical Support Center: Solubility Challenges with 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol (CAS No. 681482-81-5).[1][2] This compound, a key intermediate in the synthesis of various pharmaceutical agents, possesses a complex molecular structure that presents unique challenges for dissolution in common organic solvents.[3][4] Our goal is to provide a scientifically grounded, logical framework for troubleshooting these issues, explaining not just what to do, but why each step is scientifically valid.

Understanding the Molecule: A Structural Perspective on Solubility

The solubility behavior of this compound is dictated by the interplay of its distinct functional groups. A clear understanding of these components is the first step in diagnosing and solving dissolution problems.

PropertyValue / DescriptionImpact on Solubility
CAS Number 681482-81-5[1][2]N/A
Molecular Formula C₁₈H₁₈F₃NO₃[1][2]N/A
Molecular Weight 353.34 g/mol [1][2]Higher molecular weight can decrease solubility.
Phenolic Group (-OH) Weakly acidic; hydrogen bond donor.[5]Can be deprotonated in basic media to form a highly polar phenoxide salt, increasing solubility in polar solvents.
Piperidino Group A secondary amine, making it basic; hydrogen bond acceptor.Can be protonated in acidic media to form a polar ammonium salt, enhancing solubility in polar protic solvents.
Trifluoromethoxy (-OCF₃) Group Highly lipophilic (fat-soluble) and electron-withdrawing.[6][7]Significantly increases the molecule's overall hydrophobicity, strongly favoring dissolution in non-polar organic solvents and hindering it in polar, especially aqueous, systems.
Aromatic Rings & Ether Linkage Large, non-polar surface area.Contributes to high lipophilicity and potential for strong crystal lattice energy, which must be overcome by the solvent.
Visualizing the Solubility Challenge

The following diagram illustrates the key functional domains of the molecule and their influence on its solubility characteristics.

cluster_molecule This compound cluster_properties Solubility Drivers M Core Structure P Benzenol (Phenol) -OH M->P N Piperidino (Basic Nitrogen) M->N L Trifluoromethoxy Phenoxy -O-Ph-OCF3 M->L P_prop Weakly Acidic Soluble in Bases H-Bond Donor P->P_prop N_prop Basic Soluble in Acids H-Bond Acceptor N->N_prop L_prop Highly Lipophilic Favors Non-Polar Solvents Reduces Polar Solubility L->L_prop

Caption: Key functional groups influencing the molecule's solubility.

Troubleshooting Guide: A Systematic Approach

When encountering poor solubility, a systematic, multi-step approach is more effective than random solvent testing. The following workflow provides a logical progression from initial verification to advanced dissolution techniques.

Troubleshooting Workflow Diagram

start START: Compound Fails to Dissolve verify Step 1: Verification - Compound Purity (CoA) - Solvent Quality & Dryness start->verify solvent Step 2: Systematic Solvent Selection (See Table 2) verify->solvent physical Step 3: Apply Physical Methods - Vortex / Stir - Gentle Heating - Sonication solvent->physical chemical Step 4: Attempt Chemical Modification - pH Adjustment (Acid/Base) - Co-Solvent System physical->chemical success SUCCESS: Compound Dissolved chemical->success Resolved fail ISSUE PERSISTS: Re-evaluate Concentration or Consult Advanced Methods chemical->fail Not Resolved

Caption: Logical workflow for troubleshooting poor solubility.

Step 1: Verification (The Self-Validating System)

Before troubleshooting solubility, it is imperative to rule out external factors. Trustworthy experimental design begins with verifying your starting materials.

  • Compound Integrity: Review the Certificate of Analysis (CoA) for the batch of this compound. Confirm its identity and purity. Impurities or incorrect material can drastically alter solubility.

  • Solvent Quality: Use fresh, high-purity, anhydrous (if appropriate) solvents. Water contamination in aprotic solvents or degradation of the solvent itself can significantly impact dissolution.[8]

Step 2: Systematic Solvent Selection

The principle of "like dissolves like" is a useful starting point. Given the molecule's features, solubility will be a balance between its polar hydrogen-bonding sites and its large lipophilic domains. We recommend testing solvents from different classes in a systematic order.

Solvent ClassRecommended SolventsExpected SolubilityRationale & Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)High These solvents are strong hydrogen bond acceptors and have high polarity, allowing them to interact favorably with both the phenolic -OH and the piperidine nitrogen, while also accommodating the lipophilic regions. DMSO is often the most effective starting point.[9][10]
Chlorinated Dichloromethane (DCM), ChloroformModerate to High These solvents are effective at dissolving large, somewhat non-polar organic molecules. They can solvate the aromatic and trifluoromethoxy portions of the molecule well.
Polar Protic Ethanol, Methanol, Isopropanol (IPA)Low to Moderate These solvents can act as both H-bond donors and acceptors, interacting with the phenol and piperidine groups.[11] However, their polarity may be insufficient to fully overcome the strong lipophilic character of the -OCF₃ group, leading to limited solubility.
Ethers / Esters Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)Low to Moderate These solvents have intermediate polarity. THF is generally a better solvent than EtOAc for this type of structure due to its cyclic ether nature.
Non-Polar Aromatic TolueneLow While toluene can interact with the molecule's aromatic rings, it lacks the polarity to effectively solvate the phenol and piperidine functional groups, likely resulting in poor solubility.
Step 3: Physical Methods to Enhance Dissolution

If the compound shows partial or slow dissolution in a chosen solvent, physical methods can be employed to overcome the kinetic barriers of dissolution.[12]

  • Agitation (Vortexing/Stirring): This is the most basic step. Mechanical agitation increases the interaction between the solvent and the solute surface, accelerating the rate of dissolution.

  • Heating: Gently warming the solution (e.g., to 40-50 °C) increases the kinetic energy of the system, which can enhance solubility and the rate of dissolution.[13][14] Caution: Always be mindful of the compound's thermal stability. Do not heat near the solvent's boiling point in an open container. A preliminary thermal stability test (e.g., DSC) is advised for critical applications.

  • Sonication: Using an ultrasonic bath provides high-frequency energy that creates micro-cavitations in the solvent.[12] This energy disrupts the compound's crystal lattice at the surface, effectively breaking particles apart and accelerating dissolution. This is often more effective than heating alone for stubborn materials.

Step 4: Chemical Modification & Advanced Strategies

If physical methods are insufficient, modifying the chemical environment of the solvent system is the next logical step.

  • pH Adjustment (for Protic Solvents): Because the molecule is amphoteric, its solubility in polar protic solvents (like ethanol or methanol) can be dramatically altered by small changes in pH.

    • To Increase Basicity: Add a drop of a non-nucleophilic organic base like triethylamine (TEA). This will deprotonate the acidic phenol, forming a phenoxide salt, which is significantly more polar and should increase solubility.

    • To Increase Acidity: Add a drop of an acid (e.g., a solution of HCl in the solvent). This will protonate the basic piperidine nitrogen, forming a highly polar ammonium salt, which should also enhance solubility.

  • Co-Solvent Systems: This is a powerful and common technique.[13] If the compound is highly soluble in a strong but less desirable solvent (e.g., DMSO) but needs to be in a weaker bulk solvent (e.g., ethanol), a co-solvent system can be used.

    • Dissolve the compound in a minimal amount of the strong solvent (e.g., DMSO) to create a concentrated stock solution.

    • Slowly add this stock solution dropwise into the vigorously stirred bulk solvent. This technique can often keep the compound in solution at a concentration higher than its direct solubility limit in the bulk solvent alone.[9]

Frequently Asked Questions (FAQs)

Q1: What are the best "first-choice" solvents for dissolving this compound? A1: Based on its structure, the recommended first-choice solvents are high-polarity aprotic solvents. Start with DMSO , followed by DMF or DCM . These have the highest probability of success due to their ability to solvate both the polar and non-polar regions of the molecule.

Q2: I dissolved my compound in DMSO, but it precipitated when I diluted it into an aqueous buffer for my experiment. What happened? A2: This is a common issue known as "crashing out" or precipitation.[9] It occurs because you are rapidly changing the solvent environment from a favorable organic one (DMSO) to an unfavorable aqueous one. The compound's solubility in the final mixture is much lower than in the initial stock. To fix this, you can try:

  • Lowering the final concentration.

  • Increasing the percentage of co-solvent (DMSO) in the final mixture , if your experiment allows (typically ≤1%).

  • Adding the DMSO stock solution very slowly to the vigorously vortexing buffer to avoid localized high concentrations.

Q3: Can I just heat the solution indefinitely to get it to dissolve? A3: No. While moderate heat can improve solubility, excessive or prolonged heating can lead to the thermal degradation of your compound.[13] This is especially true for complex organic molecules. We recommend gentle warming (e.g., not exceeding 60 °C) for short periods while monitoring for any color changes that might indicate decomposition.

Q4: Why is the trifluoromethoxy (-OCF₃) group so problematic for solubility? A4: The -OCF₃ group is a powerful lipophilicity enhancer.[6][7] It is significantly more lipophilic (oil-loving) than a methoxy (-OCH₃) group or even a trifluoromethyl (-CF₃) group. This property creates a large non-polar domain on the molecule that has very poor interactions with polar solvents like water, methanol, or ethanol, thus driving down solubility in those systems.[6][15]

Experimental Protocol: Standardized Solubility Assessment

To ensure reproducible and comparable results, a standardized protocol for assessing solubility is essential.

Objective: To determine the approximate solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected test solvent (high purity)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Preparation: Add a pre-weighed excess amount of the solid compound (e.g., 10 mg) to a 2 mL vial. The amount should be more than you expect to dissolve.

  • Solvent Addition: Accurately add a known volume of the test solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours is recommended to ensure saturation).[16]

  • Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. To ensure complete removal of solids, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).

  • Sampling: Carefully withdraw a known volume of the clear supernatant. Be extremely careful not to disturb the solid pellet.

  • Dilution & Quantification: Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis).

  • Calculation: Using a pre-established calibration curve, determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original supernatant. This value represents the equilibrium solubility of the compound in that solvent at that temperature, typically expressed in mg/mL or µg/mL.

This protocol provides a trustworthy and self-validating method to quantitatively assess solubility and the efficacy of any troubleshooting steps taken.

References

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • 001Chemical. (n.d.). CAS No. 681482-81-5, this compound. [Link]

  • LookChem. (n.d.). Phenol, 4-[4-[4-(trifluoroMethoxy)phenoxy]-1-piperidinyl]-, 4-Methylbenzenesulfonate (salt). [Link]

  • Lim, S. H., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC, PubMed Central. [Link]

  • Rovira, C., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • Solubility of Things. (n.d.). Piperidine. [Link]

  • Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

  • ResearchGate. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds | Request PDF. [Link]

  • Wikipedia. (n.d.). Phenol. [Link]

  • Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC, NIH. [Link]

  • ResearchGate. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds | Request PDF. [Link]

  • Google Patents. (n.d.). CN107406386B - Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof.
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • MDPI. (2022). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. [Link]

  • PubChem. (n.d.). Piperidine. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. [Link]

  • SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Drug Efficacy: The Role of 4-[4-[4-(Trifluoromethoxy)phenoxy]piperidin-1-yl]phenol as a Reference Standard. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • Core.ac.uk. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds. [Link]

  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical acids and their sodium salts. II: Salicylic acid, theophylline, and benzoic acid. [Link]

  • ResearchGate. (n.d.). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents | Request PDF. [Link]

Sources

Technical Support Center: Purification of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol (CAS 681482-81-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful purification of this key pharmaceutical intermediate.[1]

Introduction: Understanding the Molecule

This compound is a complex organic molecule featuring a phenolic hydroxyl group, a tertiary amine within a piperidine ring, and a trifluoromethoxy group. These functionalities impart a unique polarity and chemical reactivity that can present challenges during purification. This guide will address these challenges with practical, field-proven solutions.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Chromatography Challenges

Question: My compound is streaking severely on the silica gel column, leading to poor separation. What's causing this and how can I fix it?

Answer: Peak tailing is a common issue with compounds like this one due to the interaction of the basic piperidine nitrogen and the acidic phenolic hydroxyl group with the acidic silanol groups on the silica surface.[2] This leads to slow and uneven elution. Here are several strategies to mitigate this:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent to neutralize the acidic silica surface.

    • Triethylamine (Et3N): Add 0.1-1% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).[3] This will compete with your compound for binding to the acidic sites on the silica.

    • Ammonium Hydroxide: For highly polar compounds, a solution of 1-10% of 10% ammonium hydroxide in methanol can be effective when used in dichloromethane.[4][5]

  • Change the Stationary Phase: If modifying the eluent is insufficient, consider an alternative stationary phase.

    • Neutral or Basic Alumina: Alumina can be an excellent alternative for purifying basic compounds, as its surface chemistry is less acidic than silica.[2][6]

    • Reverse-Phase Silica (C18): For this moderately polar compound, reverse-phase chromatography using a solvent system like acetonitrile/water or methanol/water could provide good separation.[7]

Question: My compound won't elute from the silica column, even with a highly polar mobile phase like 100% ethyl acetate or methanol.

Answer: This indicates very strong adsorption to the silica gel. Here's a systematic approach to address this:

  • Re-evaluate Polarity: While the molecule has polar groups, the overall structure may lead to strong binding.

  • Use a More Aggressive Solvent System: A gradient elution with Dichloromethane/Methanol is often effective for polar compounds.[6] If that fails, consider the addition of a small amount of acetic or formic acid to the mobile phase to protonate the piperidine nitrogen and reduce its interaction with the silica.[2]

  • Check for Decomposition: The compound might be degrading on the acidic silica gel. To test for this, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If new spots appear or the original spot diminishes, decomposition is likely. In this case, switching to a less acidic stationary phase like neutral alumina is recommended.[4]

Recrystallization Issues

Question: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" happens when the compound comes out of solution at a temperature above its melting point, often due to high supersaturation or the presence of impurities.[8] Here are some solutions:

  • Increase Solvent Volume: The solution may be too concentrated. Re-heat the mixture to dissolve the oil and add more of the same solvent until the solution is just saturated at the boiling point.[8]

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Rapid cooling often promotes oiling out.[8]

  • Change the Solvent System: A different solvent or a mixed solvent system might be more suitable. A good starting point is to find a solvent in which your compound is sparingly soluble at room temperature but very soluble when hot.[3]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small scratches can provide a surface for crystal nucleation.

Question: I'm not getting any crystal formation, even after cooling the solution for an extended period.

Answer: This usually means the solution is not supersaturated, and you've used too much solvent.

  • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent, then allow it to cool again.

  • Introduce a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Consider an Anti-Solvent: If your compound is dissolved in a solvent where it is highly soluble, you can try adding a second solvent (an "anti-solvent") in which it is insoluble, dropwise, until the solution becomes cloudy. Then, gently heat until it becomes clear again and allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: Impurities can arise from unreacted starting materials, by-products, or degradation products. Common impurities may include starting materials from the synthesis, such as 4-[4-(trifluoromethoxy)phenoxy]piperidine and a protected hydroquinone derivative.[9] Over-alkylation or side reactions involving the phenol or piperidine moieties can also occur. Impurity profiling using techniques like HPLC-MS is recommended to identify the specific impurities in your crude product.[10][11]

Q2: What is a good starting point for developing a column chromatography method for this compound?

A2: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. Begin with a moderately polar system like 30-50% ethyl acetate in hexanes and adjust the polarity to achieve an Rf value of 0.2-0.4 for your product. Remember to add 0.5-1% triethylamine to the eluent to improve the spot shape.[3]

Q3: How can I assess the purity of my final product?

A3: Several analytical techniques can be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is the gold standard for purity analysis of pharmaceutical compounds.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the desired product and identify impurities.[11]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A common starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol, with the addition of 0.5% triethylamine.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent like dichloromethane. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with the starting solvent system. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[3]

Protocol 2: Recrystallization
  • Solvent Selection: Test the solubility of your crude product in various solvents to find one where it is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] Ethanol, isopropanol, or ethyl acetate/hexane mixtures are good candidates.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 30 minutes to maximize crystal formation.[2]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely under vacuum or in a desiccator.[2]

Data Presentation

Table 1: Comparison of Purification Techniques

Purification TechniqueApplicabilityTypical PurityAdvantagesDisadvantages
Flash Chromatography Separating compounds with different polarities.>98%High resolution, applicable to a wide range of compounds.Can be time-consuming, potential for product decomposition on silica.
Recrystallization Purifying solid compounds.>99%Simple, cost-effective, can yield very high purity.Requires a suitable solvent, may have lower recovery.
Acid-Base Extraction Separating basic compounds from neutral or acidic impurities.[3]80-98%Fast and effective for initial cleanup.Not suitable for separating compounds with similar acid/base properties.

Visualizations

Troubleshooting Workflow for Column Chromatography

chromatography_troubleshooting start Crude Product tlc Run TLC with EtOAc/Hexanes + 0.5% Et3N start->tlc good_rf Good Separation and Rf (0.2-0.4)? tlc->good_rf run_column Run Silica Column good_rf->run_column Yes tailing Streaking/ Tailing? good_rf->tailing No pure_product Pure Product run_column->pure_product add_base Increase Et3N to 1% or use NH4OH tailing->add_base Yes no_elution Compound Stuck on Column? tailing->no_elution No add_base->tlc change_stationary Switch to Neutral or Basic Alumina change_stationary->tlc more_polar Use more polar system (e.g., DCM/MeOH) no_elution->more_polar Yes check_decomp Check for Decomposition on TLC no_elution->check_decomp Maybe more_polar->tlc check_decomp->change_stationary

Caption: A logical workflow for troubleshooting common column chromatography problems.

Decision Tree for Purification Method Selection

purification_selection start Crude this compound is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes is_oily Is the crude product an oil? is_solid->is_oily No is_pure_enough Is the product pure enough? try_recrystallization->is_pure_enough final_product Final Product is_pure_enough->final_product Yes run_chromatography Perform Column Chromatography is_pure_enough->run_chromatography No run_chromatography->is_pure_enough is_oily->run_chromatography Yes acid_base_extraction Consider Acid-Base Extraction for initial cleanup is_oily->acid_base_extraction Consider acid_base_extraction->run_chromatography

Caption: A decision tree to guide the selection of an appropriate purification method.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. (n.d.).
  • BenchChem. (2025).
  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry.
  • ResearchGate. (2015). I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them?.
  • BenchChem. (n.d.). Purification techniques for Piperidine-1-carbonyl azide.
  • 001Chemical. (n.d.). CAS No. 681482-81-5, this compound.
  • Echemi. (n.d.). 4-[4-[4-(Trifluoromethoxy)Phenoxy]Piperidin-1-Yl]Phenol.
  • ChemicalBook. (n.d.). Phenol, 4-[4-[4-(trifluoroMethoxy)
  • Google Patents. (2016). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • ResearchGate. (n.d.). Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5).
  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5).
  • ResearchGate. (2023). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • BenchChem. (2025). Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)
  • Omics Online. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Google Patents. (n.d.). CN107406386B - Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ensuring Drug Efficacy: The Role of 4-[4-[4-(Trifluoromethoxy)phenoxy]piperidin-1-yl]phenol as a Reference Standard.
  • Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • ChemicalBook. (n.d.). 4-[4-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE.
  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • ChemicalBook. (n.d.). 4-[4-(Trifluoromethoxy)phenoxy]piperidine CAS#: 28033-37-6.
  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Apiary. (n.d.). 4-[4-(Trifluoromethoxy)phenoxy]piperidine CAS 28033-37-6 Market Trends and Insights.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines.
  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Sunny Pharmtech Inc. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (2023).
  • National Institutes of Health. (n.d.).
  • BenchChem. (2025).

Sources

Technical Support Center: Analytical Quantification of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the analytical quantification of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol (CAS No. 681482-81-5).[1][2] We will delve into the physicochemical characteristics that influence its analysis, provide detailed experimental protocols, and offer in-depth troubleshooting solutions to common challenges encountered in the laboratory.

Core Compound Characteristics & Analytical Implications

A robust analytical method is built upon a fundamental understanding of the analyte's chemical nature. The structure of this compound presents distinct features that must be addressed for successful quantification.

  • The Basic Piperidine Moiety: The piperidine nitrogen is basic and readily protonated. In reversed-phase HPLC, this can lead to strong, undesirable interactions with acidic silanol groups on the surface of standard silica-based columns, resulting in poor peak shape (tailing).[3][4] Method development must focus on mitigating these interactions.

  • The Acidic Phenol Group: The phenolic hydroxyl group is weakly acidic and provides a strong chromophore, making UV detection a viable and straightforward quantification technique.[5][6] However, its ionization is pH-dependent, which can affect retention time and solubility.

  • Polarity and Lipophilicity: The combination of the polar phenol and piperidine groups with the lipophilic trifluoromethoxy-phenoxy moiety gives the molecule an intermediate polarity. This property is key for selecting appropriate sample preparation techniques (e.g., SPE, LLE) and chromatographic conditions.[7]

Recommended Analytical Protocols

The following protocols provide a validated starting point for the quantification of this compound in both simple and complex matrices.

Protocol 1: Sample Preparation for Biological Matrices (Plasma)

For bioanalysis, effectively removing proteins and phospholipids is critical to minimize matrix effects, especially for LC-MS/MS analysis.[8][9][10][11] Protein precipitation is a rapid method, though it may be less clean than Solid Phase Extraction (SPE).[12]

Step-by-Step Protein Precipitation (PPT):

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or HPLC vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and inject into the analytical system.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for purity assessment, formulation analysis, and quantification of higher concentration samples.

Table 1: Recommended HPLC-UV Method Parameters

Parameter Condition Rationale
Column C18, End-capped (e.g., Agilent ZORBAX Eclipse Plus, Waters XBridge Shield) 150 mm x 4.6 mm, 3.5 µm End-capping minimizes free silanol groups, significantly improving peak shape for basic compounds like piperidines.[4]
Mobile Phase A 0.1% Formic Acid in Water An acidic modifier protonates the piperidine nitrogen, ensuring a single ionic state and improving peak symmetry.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier providing good peak shape and efficiency.
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18.1-22 min: 5% B A gradient elution is necessary to elute the analyte with a good peak shape and to clean the column of late-eluting impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temperature 35 °C Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.
Detection Wavelength 275 nm The phenolic and aromatic moieties provide strong UV absorbance around this wavelength. A full UV scan of a standard is recommended for optimization.

| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on concentration and sensitivity needs. |

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, particularly in complex biological fluids, LC-MS/MS is the method of choice.[8][13] Electrospray Ionization (ESI) in positive mode is recommended due to the basicity of the piperidine nitrogen.

Table 2: Typical LC-MS/MS Parameters (ESI+)

Parameter Setting Rationale
Parent Ion (Q1) m/z 354.3 [M+H]⁺ for C18H18F3NO3 (MW: 353.34).[1]
Product Ion (Q3) m/z 121.1 A common, stable fragment resulting from cleavage of the piperidine-phenol bond. Fragmentation pattern should be confirmed experimentally.
Dwell Time 100 ms Balances sensitivity with the ability to acquire sufficient data points across the peak.
Collision Energy (CE) 25-35 eV This value must be optimized to maximize the signal of the product ion.
Ion Source Temp. 500 °C Optimized for efficient desolvation of the mobile phase.

| IonSpray Voltage | 5500 V | Standard voltage for ESI; should be optimized for the specific instrument. |

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to guide you through the experimental challenges.

Chromatography Issues

Question: My analyte peak is tailing or splitting into two peaks. What is the cause and how can I fix it? Answer: This is a classic issue for compounds with basic nitrogen groups like piperidine.[3]

  • Causality: The primary cause is the interaction between the protonated basic nitrogen of your analyte and deprotonated (anionic) residual silanol groups on the HPLC column's stationary phase. This secondary interaction slows a portion of the analyte molecules, causing the peak to tail. Peak splitting can occur if the sample solvent is significantly stronger than the initial mobile phase, causing a portion of the analyte to travel unretained.[3]

  • Solutions:

    • Use an End-Capped Column: Your first line of defense should be a modern, high-purity, end-capped C18 or Phenyl-Hexyl column. These columns have fewer accessible silanol groups.[4]

    • Adjust Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) using an additive like formic acid or trifluoroacetic acid (TFA). This keeps the piperidine nitrogen consistently protonated and suppresses the ionization of silanol groups, minimizing the unwanted interaction.

    • Match Sample Diluent: Dissolve your sample in a solvent that is as close as possible in composition and strength to the initial mobile phase. Injecting a sample dissolved in 100% methanol or acetonitrile into a highly aqueous mobile phase can cause severe peak distortion.[14]

Question: My retention time is drifting between injections. How can I improve reproducibility? Answer: Retention time stability is critical for reliable quantification. Drifting often points to issues with the column or mobile phase.

  • Causality: Insufficient column equilibration is the most common cause. HILIC and some mixed-mode columns require significantly longer equilibration times than standard reversed-phase columns. Other causes include changes in mobile phase composition (e.g., evaporation of the organic component) or temperature fluctuations.

  • Solutions:

    • Ensure Full Equilibration: Before starting a sequence, flush the column with the initial mobile phase conditions for at least 10-15 column volumes.

    • Use Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped to prevent evaporation.

    • Use a Column Oven: A stable column temperature is essential for reproducible chromatography. Set the temperature to at least 5-10°C above ambient temperature.

LC-MS/MS Bioanalysis Issues

Question: I am observing significant ion suppression and my results are inconsistent. What is happening? Answer: This is known as a "matrix effect," a common challenge in bioanalysis where co-eluting endogenous components from the sample matrix (like phospholipids or salts) interfere with the ionization of the target analyte in the MS source.[9][11][15] This can suppress or enhance the signal, leading to inaccurate quantification.[10]

  • Causality: Matrix components compete with the analyte for ionization efficiency in the ESI source. They can alter droplet surface tension, affecting desolvation, or directly compete for charge.[15]

  • Solutions:

    • Improve Sample Preparation: Move from a simple protein precipitation to a more selective technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering matrix components.[7][12]

    • Modify Chromatography: Adjust the HPLC gradient to move the analyte's retention time away from the "void volume" where most of the highly polar, unretained matrix components elute.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains ²H or ¹³C). It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate ratio-based quantification.[10]

    • Reduce Injection Volume: Injecting a smaller volume of the prepared sample can reduce the total amount of matrix components entering the MS source.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this molecule? A1: Based on its structure, the molecule may be susceptible to N-dealkylation, oxidation of the piperidine or phenol rings, and hydrolysis of the ether linkages under harsh conditions (strong acid/base, high heat, or oxidative stress).[16][17][18] Forced degradation studies, as outlined in ICH guidelines, are essential to identify potential degradation products and develop a stability-indicating method.[17][19]

Q2: I'm having trouble dissolving the compound for my stock solution. What do you recommend? A2: For compounds with poor aqueous solubility, it's common to prepare a high-concentration stock solution in an organic solvent like DMSO or methanol.[20] When diluting this stock into an aqueous buffer for analysis, do so in a stepwise manner and ensure the final concentration of the organic solvent is low (typically <1%) to prevent precipitation.[20] If precipitation occurs upon dilution, consider lowering the stock concentration or using a co-solvent system.

Q3: How do I select a suitable internal standard (IS)? A3: The ideal IS is a stable isotope-labeled version of the analyte.[10] If a SIL-IS is not available, a structural analog that is close in chemical properties (polarity, pKa) and chromatographic behavior is the next best choice. The IS should not be present in the samples and must be chromatographically resolved from the analyte and any interferences.

Q4: Can I use Gas Chromatography (GC) for this analysis? A4: GC is generally not recommended for this compound. Its low volatility and thermal lability would require derivatization to block the polar phenol and piperidine groups prior to analysis. This adds complexity and potential for variability. HPLC or LC-MS/MS are far more direct and robust methods for this type of molecule.[21]

Visualized Workflows & Logic

To further clarify the analytical process, the following diagrams illustrate a typical workflow and a troubleshooting decision tree.

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Sample Receipt (Plasma, Formulation, etc.) Extraction Extraction / Cleanup (PPT, SPE, LLE) Sample->Extraction Reconstitution Evaporation & Reconstitution Extraction->Reconstitution HPLC HPLC Separation (Reversed-Phase) Reconstitution->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Integration Peak Integration & Quantification Detection->Integration Review Data Review & QC Check Integration->Review Report Final Report Review->Report

Caption: General analytical workflow from sample receipt to final reporting.

Troubleshooting_Peak_Tailing Start Problem: Peak Tailing Observed Check_Column Is the column end-capped and suitable for basic compounds? Start->Check_Column Change_Column Action: Switch to a modern, end-capped C18 or Phenyl-Hexyl column. Check_Column->Change_Column No Check_pH Is mobile phase pH low enough (e.g., pH < 3.5)? Check_Column->Check_pH Yes Change_Column->Check_pH Adjust_pH Action: Increase acid modifier concentration (e.g., 0.1% Formic Acid). Check_pH->Adjust_pH No Check_Diluent Does sample diluent match initial mobile phase? Check_pH->Check_Diluent Yes Adjust_pH->Check_Diluent Adjust_Diluent Action: Reconstitute sample in initial mobile phase. Check_Diluent->Adjust_Diluent No Resolved Problem Resolved Check_Diluent->Resolved Yes Adjust_Diluent->Resolved

Caption: Decision tree for troubleshooting chromatographic peak tailing.

References

  • Benchchem.
  • Mei, H. (2006). Matrix effects: Causes and solutions.
  • NorthEast BioLab.
  • Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Xu, R., et al. (2016). Assessment of matrix effect in quantitative LC–MS bioanalysis. Taylor & Francis Online.
  • Zhang, J., et al. (2012). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
  • Li, H., et al. (2011). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • BioPharma Services. BA Method Development: Polar Compounds.
  • Rhee, S. K., & Kim, K. R. (2013). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC - PubMed Central.
  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Andlauer, W., & Fürst, P. (1998). Assessment of phenolic compounds in biological samples.
  • Wen, L., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC - PubMed Central.
  • 001CHEMICAL. CAS No. 681482-81-5, this compound.
  • Ghasemzadeh, A., Jaafar, H. Z., & Rahmat, A. (2018). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. PMC.
  • Kaltsa, O., et al. (2014). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • Naczk, M., & Shahidi, F. (2004). Techniques for Analysis of Plant Phenolic Compounds. MDPI.
  • Echemi. 4-[4-[4-(Trifluoromethoxy)Phenoxy]Piperidin-1-Yl]Phenol.
  • SIELC Technologies. Polar Compounds.
  • Waters Blog. (2025).
  • Mastovska, K., et al. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent.
  • Benchchem. Application Notes and Protocols for the Analysis of 4-(4-fluorophenyl)piperidin-4-ol by HPLC and GC-MS.
  • Biosynce. (2025). What are the detection methods for piperidine?.
  • Benchchem. Technical Support Center: Analytical Method Development for 3-[(4-Methylphenyl)methyl]piperidine Impurities.
  • Benchchem. Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)
  • Agilent.
  • Google Patents. AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues.
  • Waters. A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS.
  • Google Patents. CN107356682A - A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4.
  • Skyfox Publishing Group. Pesticide residue analysis in crops by LC-MS/MS method.
  • SCIEX. (2015). Detection of Emerging Environmental Pollutants using LC-MS/MS.
  • Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). ScienceDirect.
  • UNODC.
  • Semantic Scholar. An Efficient & Sustainable Synthesis of the Antimalarial Drug Tafenoquine.
  • Benchchem. Application Notes and Protocols for the Purity Assessment of 4-(4-fluorophenyl)piperidin-4-ol.
  • Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA)
  • Analytical & Bioanalytical Chemistry Research. (2022).
  • Digital Repository. (2024). ANALYTICAL TECHNIQUES IN PHARMACEUTICAL POLLUTION OF THE WORLD'S RIVERS; A REVIEW.
  • Rupprecht, J. K., et al. (2004). Degradation of RPA 202248... the Primary Degradation Product of Isoxaflutole, in an Outdoor Aquatic Microcosm System.
  • Selim, N. M. M. (2024). Chemical Stability Effect of Pyriproxyfen and Bifenthrin Insecticides and Their Toxicology Changes.

Sources

optimization of reaction conditions for 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will address common challenges and frequently asked questions, providing in-depth, experience-based solutions to help you optimize your reaction conditions and achieve high-yield, high-purity results.

The synthesis of this target molecule involves two critical bond-forming reactions: a nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis to form the C-O bond, and a Buchwald-Hartwig amination for the C-N bond. This guide is structured to troubleshoot issues related to both key transformations.

Frequently Asked Questions (FAQs)

Q1: What is the most critical reaction for the final C-N bond formation?

A1: The final and most crucial step is typically a Palladium-catalyzed Buchwald-Hartwig amination. This reaction couples the secondary amine of the 4-[4-(trifluoromethoxy)phenoxy]piperidine intermediate with an appropriately activated p-benzenol derivative (e.g., 4-bromobenzenol or 4-iodobenzenol, with the hydroxyl group often protected). The success of this step is highly dependent on the choice of catalyst, ligand, base, and solvent.

Q2: Which Palladium catalyst and ligand system do you recommend for the Buchwald-Hartwig amination step?

A2: For coupling a secondary amine like the piperidine derivative, a sterically hindered biarylphosphine ligand is essential to promote the desired reductive elimination and prevent side reactions. A common and effective starting point is a combination of a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst like a Buchwald G3 or G4 palladacycle with a ligand such as XPhos or RuPhos. These advanced ligands facilitate the coupling of challenging substrates.

Q3: How do I choose the right base for each step?

A3:

  • For the C-O bond formation (Williamson Ether Synthesis/SNAr): A strong, non-nucleophilic base is required to deprotonate the piperidin-4-ol intermediate, allowing it to act as a nucleophile. Sodium hydride (NaH) is a common choice, as it irreversibly deprotonates the alcohol, driving the reaction forward.[1] The byproduct, H₂, simply bubbles out of the reaction. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF or DMSO which enhance the nucleophilicity of the resulting alkoxide.[2]

  • For the C-N bond formation (Buchwald-Hartwig Amination): The base choice is critical and often substrate-dependent. Strong, non-coordinating bases are preferred. Sodium tert-butoxide (NaOtBu) is a very common and effective choice.[3] However, if your substrates are sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though they may require higher temperatures or longer reaction times.[3][4] The solubility of the base can also play a significant role.[4]

Q4: What are the best practices for setting up these reactions to ensure reproducibility?

A4: Both the Williamson ether synthesis and the Buchwald-Hartwig amination are sensitive to atmospheric conditions.

  • Inert Atmosphere: Oxygen can deactivate the palladium catalyst in the Buchwald-Hartwig reaction. Therefore, it is crucial to degas your solvent and run the reaction under an inert atmosphere of nitrogen or argon.

  • Anhydrous Conditions: The strong bases used in both reactions (like NaH and NaOtBu) are highly reactive towards water.[5] Ensure all glassware is oven-dried, and use anhydrous solvents to prevent quenching the base and introducing side reactions.[5]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Problem 1: Low or No Yield in C-O Bond Formation (Williamson Ether Synthesis Step)

  • Question: I am attempting to couple 4-fluorobenzotrifluoride with N-Boc-4-hydroxypiperidine and I am seeing very low conversion to the desired ether. What could be the issue?

  • Answer: This is a classic SNAr reaction. Low yield in this step often points to issues with nucleophile activation, solvent choice, or competing reactions.

    Possible Causes & Solutions:

    • Incomplete Deprotonation: The hydroxyl group of N-Boc-4-hydroxypiperidine must be fully deprotonated to form a potent nucleophile.

      • Solution: Ensure you are using at least 1.1 equivalents of a strong base like Sodium Hydride (NaH). Check the quality of your NaH; if it's old or has been exposed to air, it may be inactive.[5]

    • Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.

      • Solution: Use a polar aprotic solvent such as DMF, DMSO, or NMP.[6] These solvents are excellent at solvating the cation of the alkoxide but do not solvate the nucleophilic oxygen anion, thus increasing its reactivity. Avoid protic solvents like alcohols, as they can protonate your nucleophile.[7]

    • Reaction Temperature: SNAr reactions often require heat to overcome the activation energy.

      • Solution: If you are running the reaction at room temperature, try heating it to 80-120 °C. Monitor the reaction by TLC or LC-MS to track progress and avoid decomposition.

    Optimization Workflow for C-O Bond Formation

    G Start Low Yield in C-O Formation CheckBase Verify Base Quality & Stoichiometry (>1.1 eq NaH) Start->CheckBase CheckSolvent Ensure Anhydrous, Polar Aprotic Solvent (e.g., DMF, DMSO) CheckBase->CheckSolvent If base is confirmed good IncreaseTemp Increase Reaction Temperature (Screen 80°C, 100°C, 120°C) CheckSolvent->IncreaseTemp If solvent is appropriate Monitor Monitor by TLC/LC-MS IncreaseTemp->Monitor Success Problem Resolved Monitor->Success

    Caption: Troubleshooting workflow for low yield in the SNAr step.

Problem 2: Low Yield and/or Side Products in C-N Bond Formation (Buchwald-Hartwig Amination)

  • Question: My Buchwald-Hartwig coupling of 4-[4-(trifluoromethoxy)phenoxy]piperidine with protected 4-bromobenzenol is giving low yield and I see a significant amount of hydrodehalogenation (the bromo-arene is converted to an arene). How can I fix this?

  • Answer: This is a common issue in Buchwald-Hartwig reactions. Low yields and side products like hydrodehalogenation often point to problems with the catalytic system or reaction conditions.

    Possible Causes & Solutions:

    • Catalyst Deactivation: The Pd(0) active catalyst is sensitive to oxygen.

      • Solution: Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes). Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[8]

    • Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium center and promoting the desired C-N reductive elimination over competing pathways like β-hydride elimination (which can lead to hydrodehalogenation).

      • Solution: For a secondary amine, a bulky, electron-rich biarylphosphine ligand is key. If you are using an older generation ligand (e.g., BINAP), switch to a more robust, modern ligand like XPhos , RuPhos , or tBuXPhos . These are specifically designed to accelerate the reductive elimination step.[9]

    • Incorrect Base or Base Stoichiometry: The base plays a multifaceted role, and using the wrong one can be detrimental.

      • Solution: Sodium tert-butoxide (NaOtBu) is generally a good starting point. Use 1.2-1.5 equivalents. If you observe substrate decomposition, switch to a weaker base like Cs₂CO₃ or K₃PO₄. The physical properties of the base matter; grinding the inorganic base before use can increase its surface area and reactivity.[3]

    • Solvent Effects: The solvent can influence the solubility of the catalyst and reagents, affecting the reaction rate.

      • Solution: Toluene and dioxane are common and effective solvents.[8] Sometimes, small amounts of polar co-solvents can be beneficial, but this must be determined empirically. The Buchwald-Hartwig reaction can be very sensitive to the nature of the solvent.[10]

    Data Summary: Recommended Starting Conditions for Buchwald-Hartwig Optimization

ParameterRecommended Starting PointRationale
Pd Pre-catalyst XPhos Pd G3 (1-2 mol%)Air-stable, reliably generates active Pd(0).[8]
Ligand XPhos (1.2-2.4 mol%)Bulky, electron-rich ligand promotes C-N coupling.
Base NaOtBu (1.4 eq)Strong, effective base for many aminations.[3]
Solvent Toluene or Dioxane (degassed)Common, effective, and well-studied for this reaction.[8]
Temperature 80-110 °CProvides thermal energy to drive the catalytic cycle.[8]

Problem 3: Difficulty in Product Purification

  • Question: The reaction appears to work, but I am struggling to isolate the pure this compound. My column chromatography fractions are all contaminated.

  • Answer: Purification challenges often arise from residual palladium catalyst, ligand oxides, or closely eluting byproducts.

    Possible Causes & Solutions:

    • Residual Palladium: Palladium residues can be difficult to remove by standard silica gel chromatography.

      • Solution: After the reaction is complete, perform an aqueous workup and then consider a filtration step through a pad of Celite® to remove precipitated palladium black. For more stubborn cases, use a metal scavenger resin (e.g., a thiol-functionalized silica) to selectively bind and remove palladium from your organic solution before chromatography.

    • Phosphine Oxide Byproducts: The phosphine ligands can be oxidized during the reaction or workup, creating phosphine oxides that can co-elute with your product.

      • Solution: If using a biarylphosphine ligand, the resulting oxide is often non-polar. Sometimes, switching to a more polar solvent system for chromatography can help separate it. Alternatively, after the reaction, you can try to precipitate the product by adding an anti-solvent (like hexanes), leaving the more soluble ligand oxide in the mother liquor.

    Simplified Buchwald-Hartwig Catalytic Cycle

    G Pd0 L-Pd(0) OA L-Pd(II)(Ar)(X) Pd0->OA Oxidative Addition (Ar-X) AmineCoord [L-Pd(II)(Ar)(Amine)]+X- OA->AmineCoord + Amine Deprot L-Pd(II)(Ar)(Amide) AmineCoord->Deprot - Base-H+X- Deprot->Pd0 Reductive Elimination RE Product C-N Bond Deprot->RE RE->Pd0

    Caption: Key steps in the Buchwald-Hartwig amination cycle.[3][11]

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? | SINOPEG. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed C–N cross-coupling reactions. Chemical Science, 2(1), 27-50. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Nolan, S. P., & Organ, M. G. (Eds.). (2016). Palladium-catalyzed cross-coupling reactions for the pharmaceutical industry. John Wiley & Sons.
  • SNAr Solvents and Reagents - A CHEM21 Guide. Available at: [Link]

  • Lipshutz, B. H., et al. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 20(17), 3960-3965. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Lipshutz, B. H., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3654-3663. Available at: [Link]

  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Reddit discussion on Williamson Ether Synthesis. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available at: [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Support Center: Scaling Up 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The successful scale-up of complex active pharmaceutical ingredients (APIs) and their intermediates is a critical phase in drug development. This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol, a key intermediate in the manufacturing of various pharmaceutical compounds, including Delamanid[1][2]. We will address common issues encountered during scale-up, offering troubleshooting advice and frequently asked questions to ensure a robust, efficient, and reproducible synthetic process.

Troubleshooting Guide

This section is designed to address specific problems that may arise during the synthesis of this compound. The synthesis typically involves a multi-step process, and the challenges can be unique to each stage.

Issue 1: Low Yield and Stalled Reaction in the Ullmann Condensation Step

Question: We are experiencing low yields and incomplete conversion during the copper-catalyzed C-O coupling (Ullmann condensation) between 4-piperidinol and 4-(trifluoromethoxy)bromobenzene (or a related aryl halide). The reaction mixture turns black, and a significant amount of starting material remains even after extended reaction times. What could be the cause, and how can we improve this step?

Answer: The Ullmann condensation is a powerful tool for forming aryl ethers, but it is notoriously sensitive to reaction conditions, especially during scale-up[3]. The issues you are observing—low yield, stalling, and a black precipitate—are common and often interconnected.

Causality and Troubleshooting:

  • Catalyst Deactivation: The active catalyst in an Ullmann reaction is typically a Cu(I) species. This species is prone to disproportionation and oxidation, leading to the formation of inactive CuO or Cu(II) species, which can appear as a black precipitate[4]. On a larger scale, localized overheating or inefficient mixing can accelerate this decomposition.

    • Solution:

      • Ligand Selection: The use of appropriate ligands can stabilize the Cu(I) catalyst. Diamine or phenanthroline-based ligands can improve catalyst longevity and reaction rates[3].

      • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst.

      • High-Purity Reagents: Use high-purity copper sources and ensure solvents are anhydrous and degassed.

  • Reaction Temperature and Solvent: Ullmann reactions traditionally require high temperatures (often >150 °C) and high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene[3]. However, these conditions can also promote catalyst decomposition and side reactions.

    • Solution:

      • Temperature Optimization: Carefully control the reaction temperature. A temperature profile that is too high can lead to rapid catalyst decomposition, while a temperature that is too low will result in slow reaction rates.

      • Solvent Choice: While traditional solvents are effective, consider alternatives like toluene or dioxane, which can sometimes offer better outcomes with modern catalyst systems[4].

  • Base Selection: The choice and stoichiometry of the base are critical. The base activates the phenol (or alcohol) and neutralizes the hydrogen halide formed during the reaction.

    • Solution:

      • Base Strength and Solubility: Strong, non-nucleophilic bases like K2CO3, Cs2CO3, or t-BuOK are commonly used. The solubility of the base in the reaction medium can significantly impact the reaction rate. Cs2CO3 is often favored for its higher solubility[5].

      • Stoichiometry: Ensure at least a stoichiometric amount of base is used relative to the phenol. An excess may be beneficial but can also lead to side reactions.

Experimental Protocol: Improved Ullmann Condensation

ParameterRecommendationRationale
Catalyst CuI (5-10 mol%) with a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%)Ligand stabilizes the Cu(I) species, preventing decomposition and improving catalytic turnover.
Base Cs2CO3 (1.5-2.0 equivalents)High solubility and effectiveness in promoting the reaction.
Solvent Anhydrous, degassed DMF or NMPHigh boiling point and ability to dissolve reactants and intermediates.
Temperature 120-140 °C (optimized for specific substrates)Balances reaction rate with catalyst stability.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the Cu(I) catalyst.
Issue 2: Inefficient or Non-Selective Deprotection of the Phenolic Hydroxyl Group

Question: Our synthesis utilizes a protected benzenol derivative, and we are facing challenges during the final deprotection step. Using harsh acidic or basic conditions leads to the formation of impurities, while milder conditions result in incomplete deprotection. How can we achieve clean and complete deprotection on a large scale?

Answer: The choice of a protecting group for the phenolic hydroxyl is crucial for the overall success of the synthesis, and its removal can be a significant hurdle during scale-up. The ideal protecting group should be stable under the preceding reaction conditions and be removable under mild conditions that do not affect other functional groups in the molecule[6].

Causality and Troubleshooting:

  • Protecting Group Stability and Cleavage: Common phenol protecting groups include benzyl (Bn), para-methoxybenzyl (PMB), and silyl ethers. Each has its own set of deprotection conditions, which can be problematic on a large scale.

    • Benzyl (Bn) Ethers: Typically removed by catalytic hydrogenation (e.g., Pd/C, H2). On a large scale, ensuring efficient mixing and catalyst activity can be challenging. The catalyst can also sometimes be pyrophoric.

      • Solution: Use a well-characterized, high-quality catalyst. Ensure proper agitation to maintain the catalyst in suspension. Consider alternative, transfer hydrogenation methods if high-pressure hydrogenation is not feasible.

    • para-Methoxybenzyl (PMB) Ethers: Often cleaved oxidatively with reagents like DDQ or CAN. DDQ can produce toxic hydrogen cyanide in the presence of water, making it unsuitable for large-scale use[7].

      • Solution: Explore alternative deprotection methods for PMB ethers, such as electrochemical methods or photoredox catalysis, which can offer milder and more selective cleavage[7][8].

    • Silyl Ethers (e.g., TBDMS, TIPS): Cleaved with fluoride sources (e.g., TBAF) or acids. Residual acid or base from previous steps can sometimes cause premature deprotection[9].

      • Solution: Use buffered fluoride sources or carefully controlled acidic conditions. Ensure thorough purification of the silyl-protected intermediate before the deprotection step.

Workflow for Selecting and Removing Phenol Protecting Groups

Caption: Decision workflow for phenol deprotection.

Issue 3: Difficult Purification and Impurity Profile of the Final Product

Question: We are struggling with the purification of the final this compound. Column chromatography is not practical for our multi-kilogram scale, and direct crystallization gives a product with unacceptable purity. What strategies can we employ for large-scale purification?

Answer: Purification is a common bottleneck in scaling up pharmaceutical intermediates. Relying solely on chromatography is often unsustainable. A robust purification strategy should focus on crystallization, precipitation, and extraction techniques.

Causality and Troubleshooting:

  • Impurity Characterization: The first step is to identify the major impurities. Are they unreacted starting materials, byproducts from side reactions, or reagents from the workup?

    • Solution: Use analytical techniques like HPLC, LC-MS, and NMR to characterize the impurity profile. Understanding the nature of the impurities will guide the choice of purification method.

  • Crystallization challenges: The final product may be an oil or have poor crystallization properties.

    • Solution:

      • Solvent Screening: Conduct a thorough solvent screening to find a suitable solvent or solvent system for crystallization. Consider anti-solvent crystallization.

      • pH Adjustment: The benzenol moiety is acidic, and the piperidine nitrogen is basic. Adjusting the pH of the solution can significantly impact the solubility of the product and impurities, enabling selective precipitation or extraction.

      • Salt Formation: Consider forming a salt of the final product to improve its crystallinity and ease of handling.

  • Residual Metals: If a copper-catalyzed reaction was used, residual copper may be present in the final product.

    • Solution: Employ metal scavengers or perform an acidic wash during the workup to remove residual metals.

Large-Scale Purification Workflow

Caption: A generalized large-scale purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: Key safety concerns include:

  • Thermal Runaway: The Ullmann condensation can be exothermic. Ensure proper heat management and consider using a reaction calorimeter to assess the thermal risk.

  • Reagent Toxicity: Some reagents, like DMF and NMP, have reproductive toxicity. Use appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods). As mentioned, some deprotection reagents like DDQ can produce highly toxic byproducts[7].

  • Hydrogenation Safety: If using catalytic hydrogenation for deprotection, be aware of the flammability of hydrogen gas and the pyrophoric nature of some catalysts.

Q2: How can we minimize the formation of byproducts during the synthesis?

A2: Minimizing byproducts requires careful control over reaction conditions:

  • Stoichiometry: Precise control of reactant stoichiometry is crucial.

  • Temperature: Avoid excessive temperatures that can lead to thermal decomposition and side reactions.

  • Reaction Time: Monitor the reaction progress closely to avoid prolonged reaction times that can lead to the formation of degradation products.

Q3: Are there alternative, more "green" synthetic routes available?

A3: The field of green chemistry is continuously evolving. For the C-O bond formation, consider modern palladium- or nickel-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination analogues for C-O coupling), which can often proceed under milder conditions than traditional Ullmann reactions[3]. Additionally, exploring flow chemistry can offer better control over reaction parameters, leading to higher yields and fewer byproducts[10]. For deprotection, enzymatic or biocatalytic methods are emerging as greener alternatives.

References

  • National Institutes of Health (NIH). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • ChemRxiv. Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Available from: [Link]

  • ResearchGate. Unexpected deprotection of silyl and THP ethers induced by serious disparity in the quality of Pd/C catalysts and elucidation of the mechanism | Request PDF. Available from: [Link]

  • ResearchGate. Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. Available from: [Link]

  • 001Chemical. CAS No. 681482-81-5, this compound. Available from: [Link]

  • Reddit. Ullmann coupling : r/Chempros. Available from: [Link]

  • PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available from: [Link]

  • ResearchGate. Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices | Request PDF. Available from: [Link]

  • ResearchGate. Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5).. Available from: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

  • PubMed Central. Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. Available from: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Ensuring Drug Efficacy: The Role of 4-[4-[4-(Trifluoromethoxy)phenoxy]piperidin-1-yl]phenol as a Reference Standard. Available from: [Link]

  • Journal of the American Chemical Society. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Quality 4-[4-[4-(Trifluoromethoxy)phenoxy]piperidin-1-yl]phenol from a Trusted Chinese Manufacturer. Available from: [Link]

Sources

Technical Support Center: Investigating the Degradation Pathways of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of studying the stability and degradation of this molecule. The insights provided are based on established principles of drug metabolism and degradation of structurally related compounds.

I. Understanding the Molecule: Predicted Sites of Lability

Before delving into experimental troubleshooting, it is crucial to understand the inherent chemical liabilities of this compound. The molecule's structure suggests several potential sites for metabolic and chemical degradation.

  • Phenolic Hydroxyl Group: This group is a primary target for Phase II metabolic conjugation reactions, such as glucuronidation and sulfation. It is also susceptible to oxidation.

  • Piperidine Ring: The nitrogen atom in the piperidine ring is a potential site for N-oxidation. The ring itself could undergo hydroxylation or even cleavage under certain conditions.

  • Ether Linkage: The ether bond connecting the piperidine and the trifluoromethoxy-substituted phenyl ring could be a site of enzymatic or chemical cleavage.

  • Aromatic Rings: Both phenyl rings may be subject to aromatic hydroxylation, a common metabolic pathway.

  • Trifluoromethoxy Group: While generally considered metabolically stable, its strong electron-withdrawing nature can influence the reactivity of the attached phenyl ring.

The following diagram illustrates these potential degradation sites:

G cluster_PhaseI Phase I Metabolism (Oxidation) cluster_PhaseII Phase II Metabolism (Conjugation) cluster_Chemical Chemical Degradation Parent This compound M1 Aromatic Hydroxylation (on either phenyl ring) Parent->M1 M2 Piperidine Hydroxylation Parent->M2 M3 N-Oxidation Parent->M3 M4 Ether Cleavage (O-dealkylation) Parent->M4 M5 Glucuronide Conjugate (at phenolic -OH) Parent->M5 M6 Sulfate Conjugate (at phenolic -OH) Parent->M6 D1 Hydrolytic Cleavage (Acid/Base catalyzed) Parent->D1 D2 Photodegradation Products Parent->D2

Caption: Predicted Metabolic and Chemical Degradation Pathways.

IV. Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
  • Prepare Incubation Mixture: In a microcentrifuge tube, combine HLM (final concentration 0.5 mg/mL), 0.1 M phosphate buffer (pH 7.4), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add NADPH (final concentration 1 mM) to start the reaction.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Forced Degradation Study (Acid Hydrolysis)
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol). Dilute the stock solution in 0.1 N HCl to a final concentration of 1 mg/mL.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Neutralization: After incubation, neutralize the sample with an equivalent amount of 0.1 N NaOH.

  • Analysis: Analyze the sample by a validated stability-indicating HPLC-UV/MS method to determine the percentage of degradation and identify the major degradation products.

  • Control: Run a parallel experiment with the compound in purified water to serve as a control.

V. Quantitative Data Summary

While specific degradation data for the title compound is not publicly available, the following table provides a template for summarizing your experimental findings.

Condition Degradation (%) Major Degradation Products (and % area) t½ (if applicable)
HLM + NADPH (60 min) e.g., 75%e.g., Hydroxylated Metabolite (45%), N-Oxide (20%)e.g., 25 min
0.1 N HCl, 60°C, 24h e.g., 40%e.g., Ether Cleavage Product (35%)N/A
0.1 N NaOH, 60°C, 24h e.g., 15%e.g., Minor unidentified peaksN/A
3% H₂O₂, RT, 24h e.g., 60%e.g., N-Oxide (50%)N/A
Light (ICH Q1B), 7 days e.g., 25%e.g., Photodegradant 1 (18%)N/A

VI. References

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. (2016). SpringerLink. [Link]

  • The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. (2013). PubMed. [Link]

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule, focusing on the key bond-forming reactions: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound, reveals two primary strategies centered on the formation of the C-N bond between the piperidine ring and the phenolic moiety. This leads to the identification of a key intermediate, 4-[4-(trifluoromethoxy)phenoxy]piperidine, and a suitably protected para-aminophenol derivative.

G Target This compound CN_bond C-N Bond Formation Target->CN_bond Intermediate1 4-[4-(trifluoromethoxy)phenoxy]piperidine CN_bond->Intermediate1 Intermediate2 Protected p-Aminophenol Derivative (e.g., p-Haloanisole) CN_bond->Intermediate2 CO_bond C-O Bond Formation Intermediate1->CO_bond Piperidine 4-Hydroxypiperidine Derivative CO_bond->Piperidine Phenol 4-(Trifluoromethoxy)phenol CO_bond->Phenol

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Key Intermediate: 4-[4-(trifluoromethoxy)phenoxy]piperidine

Both proposed synthetic routes converge on the common intermediate, 4-[4-(trifluoromethoxy)phenoxy]piperidine. A prevalent method for its synthesis involves a nucleophilic substitution reaction between a protected 4-hydroxypiperidine and 4-(trifluoromethoxy)phenol.

Experimental Protocol: Synthesis of 4-[4-(trifluoromethoxy)phenoxy]piperidine
  • Mesylation of N-Boc-4-hydroxypiperidine: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the mesylate.

  • Nucleophilic Substitution: To a solution of 4-(trifluoromethoxy)phenol (1.1 eq) in a suitable solvent such as dimethylformamide (DMF), a base like sodium hydride (1.2 eq) is added at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of the mesylated N-Boc-4-hydroxypiperidine (1.0 eq). The reaction is heated to 80 °C and stirred for 12-16 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried, and concentrated.

  • Deprotection: The crude N-Boc protected intermediate is dissolved in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM and stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the residue is basified with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried and concentrated to afford 4-[4-(trifluoromethoxy)phenoxy]piperidine.

Route 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] This methodology is known for its high efficiency, broad substrate scope, and tolerance of various functional groups.

G cluster_0 Buchwald-Hartwig Amination Reactant1 4-[4-(trifluoromethoxy)phenoxy]piperidine Coupling Coupling Reaction Reactant1->Coupling Reactant2 p-Bromoanisole Reactant2->Coupling Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) Catalyst->Coupling Base Base (e.g., NaOtBu) Base->Coupling Solvent Solvent (e.g., Toluene) Solvent->Coupling Intermediate Protected Product Coupling->Intermediate Deprotection Deprotection (BBr₃) Intermediate->Deprotection Product This compound Deprotection->Product

Caption: Synthetic pathway via Buchwald-Hartwig amination.

Expertise & Experience: Causality Behind Experimental Choices

The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[1] The ligand facilitates the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination to form the C-N bond. Sodium tert-butoxide is a commonly used strong base to deprotonate the amine and generate the active nucleophile. Toluene is a suitable non-polar solvent for this transformation.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with 4-[4-(trifluoromethoxy)phenoxy]piperidine (1.0 eq), p-bromoanisole (1.1 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand such as XPhos (4 mol%), and sodium tert-butoxide (1.4 eq).

  • Reaction Conditions: Anhydrous toluene is added, and the reaction mixture is heated to 100-110 °C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the methoxy-protected intermediate.

  • Deprotection: The purified intermediate is dissolved in anhydrous DCM and cooled to 0 °C. A solution of boron tribromide (BBr₃, 1.2 eq) in DCM is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2-4 hours. The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and a saturated sodium bicarbonate solution. The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated to afford the final product, this compound.[3][4][5]

Route 2: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[6][7] While it often requires harsher reaction conditions compared to the Buchwald-Hartwig amination, it can be a cost-effective alternative.

G cluster_1 Ullmann Condensation Reactant1 4-[4-(trifluoromethoxy)phenoxy]piperidine Coupling Coupling Reaction Reactant1->Coupling Reactant2 p-Iodoanisole Reactant2->Coupling Catalyst Cu Catalyst (e.g., CuI) + Ligand (e.g., L-proline) Catalyst->Coupling Base Base (e.g., K₂CO₃) Base->Coupling Solvent Solvent (e.g., DMSO) Solvent->Coupling Intermediate Protected Product Coupling->Intermediate Deprotection Deprotection (BBr₃) Intermediate->Deprotection Product This compound Deprotection->Product

Caption: Synthetic pathway via Ullmann condensation.

Expertise & Experience: Causality Behind Experimental Choices

The Ullmann condensation typically employs a copper(I) salt, such as copper(I) iodide, as the catalyst. The use of a ligand, like L-proline, can significantly improve the reaction efficiency by stabilizing the copper catalyst and facilitating the coupling process.[7] A weaker base, such as potassium carbonate, is often sufficient. Dimethyl sulfoxide (DMSO) is a common high-boiling polar aprotic solvent for this reaction. Aryl iodides are generally more reactive than aryl bromides in Ullmann-type reactions.

Experimental Protocol: Ullmann Condensation
  • Reaction Setup: A reaction vessel is charged with 4-[4-(trifluoromethoxy)phenoxy]piperidine (1.0 eq), p-iodoanisole (1.1 eq), copper(I) iodide (10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 eq).

  • Reaction Conditions: Anhydrous DMSO is added, and the reaction mixture is heated to 120-130 °C with vigorous stirring under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

  • Deprotection: The deprotection of the methoxy group is carried out using the same BBr₃ protocol as described for the Buchwald-Hartwig route to yield the final product.[3][4][5]

Comparative Analysis

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-basedCopper-based
Ligand Bulky, electron-rich phosphinesOften simple ligands like amino acids
Reaction Temperature Generally milder (80-120 °C)Typically higher (100-160 °C)
Substrate Scope Broader, tolerates more functional groupsCan be more limited, aryl iodides preferred
Reaction Time Often shorter (hours)Can be longer (12-24 hours)
Yields Generally high to excellentModerate to high, can be substrate-dependent
Cost Palladium catalysts and ligands can be expensiveCopper catalysts are more cost-effective
Green Chemistry Palladium is a precious metal with toxicity concernsCopper is more abundant and less toxic

Conclusion

Both the Buchwald-Hartwig amination and the Ullmann condensation represent viable and effective strategies for the synthesis of this compound. The choice between the two routes will ultimately depend on the specific requirements of the synthesis.

The Buchwald-Hartwig amination offers the advantages of milder reaction conditions, generally higher yields, and a broader substrate scope, making it a preferred choice for small-scale laboratory synthesis and for complex molecules with sensitive functional groups.

The Ullmann condensation , on the other hand, provides a more cost-effective and environmentally friendly alternative, particularly for large-scale industrial production where catalyst cost is a significant factor. While it may require more optimization and potentially harsher conditions, its economic benefits are substantial.

Researchers and drug development professionals should carefully consider these factors when selecting a synthetic route for this important class of compounds.

References

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry, 80(15), 7460-7467. Available at: [Link]

  • Slater, M., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Lord, R. L., & Korich, A. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry, 80(15), 7460-7467. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Berman, A. M., & Johnson, J. S. (2006). Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons. The Journal of organic chemistry, 71(1), 219–224. Available at: [Link]

  • Pearson+. (2024). Boron tribromide (BBr3) cleaves ethers to give alkyl halides and... Retrieved from [Link]

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry, 80(15), 7460-7467. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Ullmann coupling of 4-iodoanisole (1a) with methylamine (2a). Retrieved from [Link]

  • ACS Publications. (2011). A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Available at: [Link]

  • ResearchGate. (2022). Coupling reactions involving bulky secondary amines and iodobenzene at 120 °C with TBAM (B4) or TBPM (B7) using 10 mol‐% CuI loadings. Retrieved from [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Berman, A. M., & Johnson, J. S. (2006). Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons. The Journal of organic chemistry, 71(1), 219–224. Available at: [Link]

  • Gandeepan, P., et al. (2020). Copper-Catalyzed Amination of C(sp3)-H bonds: From Anilides to Indolines. The Journal of organic chemistry, 85(2), 482–492. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of Delamanid Precursors: 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of the potent anti-tuberculosis agent Delamanid, the choice of precursors for its characteristic side chain significantly impacts the overall efficiency, scalability, and cost-effectiveness of the manufacturing process. This guide provides a detailed comparison of the key precursor, 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol, with alternative synthetic strategies. We will delve into the experimental data, protocols, and underlying chemical principles to offer a comprehensive resource for researchers in the field of medicinal chemistry and drug development.

Introduction to Delamanid and the Significance of its Side-Chain Precursor

Delamanid, a nitro-dihydro-imidazooxazole derivative, is a crucial medication for treating multidrug-resistant tuberculosis (MDR-TB).[1][2] Its complex molecular architecture necessitates a convergent synthetic strategy, where pre-formed fragments are coupled in the final stages. The ether-linked piperidine side chain is a critical pharmacophore, and its efficient synthesis is paramount. The precursor this compound represents a key building block for introducing this side chain.

The core challenge in synthesizing this and related precursors lies in the formation of two key linkages: a C-O ether bond and a C-N bond. The efficiency of these bond-forming reactions directly influences the yield and purity of the final precursor. This guide will explore and compare the primary synthetic routes employed for this purpose.

The Target Precursor: this compound

The synthesis of this compound typically involves the coupling of two key fragments: 4-(trifluoromethoxy)phenol and a suitably functionalized 4-hydroxypiperidine derivative, which is then coupled with a hydroquinone derivative. The choice of coupling chemistry is a critical determinant of the process's success.

Comparative Analysis of Synthetic Routes

Three primary synthetic methodologies have been explored for the construction of the arylether and arylamine bonds within Delamanid's side-chain precursors: the Mitsunobu reaction, the Ullmann condensation, and the Buchwald-Hartwig amination. Each approach presents a unique set of advantages and disadvantages in terms of reaction conditions, substrate scope, and scalability.

Mitsunobu Reaction for C-O Ether Bond Formation

The Mitsunobu reaction is a versatile method for forming esters and ethers from alcohols.[3][4] In the context of Delamanid precursor synthesis, it can be employed to couple 4-(trifluoromethoxy)phenol with a protected 4-hydroxypiperidine derivative.

Reaction Principle: The reaction typically involves an alcohol, a nucleophile (in this case, a phenol), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The phosphine and the azodicarboxylate activate the alcohol, facilitating nucleophilic attack by the phenol with inversion of configuration at the alcohol carbon.[5]

Experimental Data Snapshot:

ReactantsReagentsSolventTemperatureTimeYieldReference
N-Boc-4-hydroxypiperidine, 4-(trifluoromethoxy)phenolPPh₃, DIADTHFRoom Temp.24h~70-85%[6]

Advantages:

  • Mild reaction conditions.

  • Generally high yields for a wide range of substrates.[3]

Disadvantages:

  • Stoichiometric amounts of phosphine and azodicarboxylate are required, generating significant amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[5]

  • The cost and toxicity of the reagents can be a concern for large-scale synthesis.

Experimental Protocol: Mitsunobu Etherification

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 equiv) and 4-(trifluoromethoxy)phenol (1.1 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add triphenylphosphine (1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired ether.

Logical Workflow for Mitsunobu Synthesis

Mitsunobu_Workflow cluster_reactants Starting Materials cluster_reagents Reagents N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Mitsunobu Reaction Mitsunobu Reaction N-Boc-4-hydroxypiperidine->Mitsunobu Reaction 4-(trifluoromethoxy)phenol 4-(trifluoromethoxy)phenol 4-(trifluoromethoxy)phenol->Mitsunobu Reaction PPh3 PPh3 PPh3->Mitsunobu Reaction DIAD DIAD DIAD->Mitsunobu Reaction Purification Purification Mitsunobu Reaction->Purification N-Boc-4-(4-(trifluoromethoxy)phenoxy)piperidine N-Boc-4-(4-(trifluoromethoxy)phenoxy)piperidine Purification->N-Boc-4-(4-(trifluoromethoxy)phenoxy)piperidine

Caption: Workflow for Mitsunobu ether bond formation.

Ullmann Condensation for C-O and C-N Bond Formation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl ethers and aryl amines.[7][8] This method can be applied to both the C-O and C-N bond formations required for the Delamanid side chain.

Reaction Principle: The reaction involves the coupling of an aryl halide with an alcohol or an amine in the presence of a copper catalyst and a base at elevated temperatures.[9] Modern variations of the Ullmann reaction utilize ligands to improve catalyst performance and allow for milder reaction conditions.

Experimental Data Snapshot (C-N Coupling):

ReactantsCatalystBaseSolventTemperatureTimeYieldReference
4-(4-(trifluoromethoxy)phenoxy)piperidine, 1-bromo-4-methoxybenzeneCuI, L-prolineK₂CO₃DMSO90-110°C24hModerate to Good[6]

Advantages:

  • Copper is a relatively inexpensive and abundant metal catalyst.

  • Can be applied to both C-O and C-N bond formation.

Disadvantages:

  • Often requires high reaction temperatures and stoichiometric amounts of copper in its classical form.[7]

  • The use of ligands in modern variations adds to the cost and complexity of the reaction.

  • Reaction optimization can be challenging.

Experimental Protocol: Ullmann C-N Coupling

  • To a reaction vessel, add 4-(4-(trifluoromethoxy)phenoxy)piperidine (1.0 equiv), 1-bromo-4-methoxybenzene (1.2 equiv), copper(I) iodide (0.1 equiv), L-proline (0.2 equiv), and potassium carbonate (2.0 equiv).

  • Add dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the mixture to 100 °C under an inert atmosphere and stir for 24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Ullmann C-N Coupling

Ullmann_Workflow cluster_reactants Starting Materials cluster_reagents Reagents 4-(4-(trifluoromethoxy)phenoxy)piperidine 4-(4-(trifluoromethoxy)phenoxy)piperidine Ullmann Coupling Ullmann Coupling 4-(4-(trifluoromethoxy)phenoxy)piperidine->Ullmann Coupling 1-bromo-4-methoxybenzene 1-bromo-4-methoxybenzene 1-bromo-4-methoxybenzene->Ullmann Coupling CuI CuI CuI->Ullmann Coupling L-proline L-proline L-proline->Ullmann Coupling K2CO3 K2CO3 K2CO3->Ullmann Coupling Purification Purification Ullmann Coupling->Purification 1-(4-methoxyphenyl)-4-(4-(trifluoromethoxy)phenoxy)piperidine 1-(4-methoxyphenyl)-4-(4-(trifluoromethoxy)phenoxy)piperidine Purification->1-(4-methoxyphenyl)-4-(4-(trifluoromethoxy)phenoxy)piperidine

Caption: Workflow for Ullmann C-N bond formation.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[10] It is a highly efficient and versatile method for coupling amines with aryl halides or triflates.

Reaction Principle: The reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst.[11] The choice of phosphine ligand is crucial for the success of the reaction.

Experimental Data Snapshot:

ReactantsCatalyst/LigandBaseSolventTemperatureTimeYieldReference
4-(4-(trifluoromethoxy)phenoxy)piperidine, 1-bromo-4-methoxybenzenePd₂(dba)₃ / XPhosNaOtBuToluene80-100°C12-24hHigh[10]

Advantages:

  • High yields and excellent functional group tolerance.[11]

  • Generally milder reaction conditions compared to the Ullmann condensation.

  • A wide range of commercially available catalysts and ligands allows for fine-tuning of the reaction conditions.

Disadvantages:

  • Palladium catalysts and specialized phosphine ligands can be expensive, which may be a limiting factor for large-scale production.

  • The reaction can be sensitive to air and moisture, requiring inert atmosphere techniques.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine 4-(4-(trifluoromethoxy)phenoxy)piperidine (1.0 equiv), 1-bromo-4-methoxybenzene (1.1 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) in a reaction vessel.

  • Add anhydrous toluene as the solvent.

  • Seal the vessel and heat the mixture to 90 °C for 18 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Logical Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_reactants Starting Materials cluster_reagents Reagents 4-(4-(trifluoromethoxy)phenoxy)piperidine 4-(4-(trifluoromethoxy)phenoxy)piperidine Buchwald-Hartwig Amination Buchwald-Hartwig Amination 4-(4-(trifluoromethoxy)phenoxy)piperidine->Buchwald-Hartwig Amination 1-bromo-4-methoxybenzene 1-bromo-4-methoxybenzene 1-bromo-4-methoxybenzene->Buchwald-Hartwig Amination Pd2(dba)3 Pd2(dba)3 Pd2(dba)3->Buchwald-Hartwig Amination XPhos XPhos XPhos->Buchwald-Hartwig Amination NaOtBu NaOtBu NaOtBu->Buchwald-Hartwig Amination Purification Purification Buchwald-Hartwig Amination->Purification 1-(4-methoxyphenyl)-4-(4-(trifluoromethoxy)phenoxy)piperidine 1-(4-methoxyphenyl)-4-(4-(trifluoromethoxy)phenoxy)piperidine Purification->1-(4-methoxyphenyl)-4-(4-(trifluoromethoxy)phenoxy)piperidine

Caption: Workflow for Buchwald-Hartwig C-N bond formation.

Head-to-Head Comparison of Precursor Synthesis Strategies

FeatureMitsunobu Reaction (C-O)Ullmann Condensation (C-N/C-O)Buchwald-Hartwig Amination (C-N)
Primary Application Ether synthesisEther and Amine synthesisAmine synthesis
Catalyst None (stoichiometric reagents)Copper (catalytic or stoichiometric)Palladium (catalytic)
Reaction Conditions Mild (0°C to RT)Often harsh (high temperatures)Generally mild to moderate
Yields Generally highModerate to highConsistently high
Byproducts Triphenylphosphine oxide, hydrazine derivativeInorganic saltsInorganic salts
Scalability Concerns Reagent cost and byproduct removalHigh temperatures, catalyst loadingCatalyst and ligand cost
Functional Group Tolerance GoodModerateExcellent

Conclusion and Future Perspectives

The synthesis of this compound and its analogues is a critical step in the production of Delamanid. While the Mitsunobu reaction offers a reliable method for the initial ether formation, its scalability is hampered by the generation of stoichiometric byproducts. The Ullmann condensation provides a more cost-effective approach, particularly with modern advancements, but often requires harsher conditions. The Buchwald-Hartwig amination stands out for its high efficiency and broad functional group tolerance, making it a powerful tool for the crucial C-N bond formation, albeit with considerations for catalyst cost on an industrial scale.

The choice of the optimal synthetic route will ultimately depend on a careful evaluation of factors such as the desired scale of production, cost of raw materials and catalysts, and the available equipment and expertise. Future research in this area will likely focus on the development of more sustainable and cost-effective catalytic systems for both the etherification and amination steps, potentially through the use of more abundant first-row transition metals or biocatalytic approaches.

References

  • A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - PMC. (2020-05-01). Retrieved from [Link]

  • A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - RSC Publishing. (n.d.). Retrieved from [Link]

  • CN107406386B - Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof - Google Patents. (n.d.).
  • Delamanid……….an experimental drug for the treatment of multi-drug-resistant tuberculosis. | New Drug Approvals. (2014-03-26). Retrieved from [Link]

  • Delamanid or pretomanid? A Solomonic judgement! - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents. (n.d.).
  • A Narrative Review of Bedaquiline and Delamanid: New Arsenals Against Multidrug‐Resistant and Extensively Drug‐Resistant Mycobacterium tuberculosis - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • DELAMANID - gsrs. (n.d.). Retrieved from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. (n.d.). Retrieved from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - Semantic Scholar. (2022-10-17). Retrieved from [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CSCanada. (n.d.). Retrieved from [Link]

  • A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - RSC Publishing. (n.d.). Retrieved from [Link]

  • Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine - PrepChem.com. (n.d.). Retrieved from [Link]

  • Mitsunobu Reaction | Encyclopedia MDPI. (n.d.). Retrieved from [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). Retrieved from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (n.d.). Retrieved from [Link]

  • Delamanid | C25H25F3N4O6 | CID 6480466 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • CRISPR Screening and Comparative LC‐MS Analysis Identify Genes Mediating Efficacy of Delamanid and Pretomanid against Mycobacterium tuberculosis - ResearchGate. (n.d.). Retrieved from [Link]

  • Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol. (2023-09-05). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Delamanid and pretomanid have comparable bactericidal activity but pretomanid potently inhibits Mycobacterium tuberculosis ribosomal rRNA synthesis - PubMed. (2025-12-30). Retrieved from [Link]

  • (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ResearchGate. (2021-12-04). Retrieved from [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - NIH. (n.d.). Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). Retrieved from [Link]

  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis - Ramprasad Group. (2017-08-11). Retrieved from [Link]

  • Toward the Scalable, Rapid, Reproducible, and Cost-Effective Synthesis of Personalized Nanomedicines at the Point of Care - PubMed. (2024-01-24). Retrieved from [Link]

  • BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides - PubMed. (2013-12-02). Retrieved from [Link]

  • Cost-effectiveness of bedaquiline or delamanid plus background regimen for multidrug-resistant tuberculosis in a high-income intermediate burden city of China - PubMed. (n.d.). Retrieved from [Link]

  • Results of the Global Drug Facility's 2024 Tender for Delamanid - Stop TB Partnership. (2024-11-11). Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.

Introduction: The Imperative of Selectivity in Drug Discovery

The journey of a novel chemical entity from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical milestones in this journey is the comprehensive characterization of a compound's selectivity. Off-target interactions, even at micromolar concentrations, can precipitate unforeseen adverse effects, derailing an otherwise promising therapeutic program. This guide provides an in-depth comparative analysis of the cross-reactivity of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol , a key intermediate in the synthesis of the anti-tuberculosis agent Delamanid.

While the primary therapeutic action of Delamanid lies in the inhibition of mycolic acid synthesis within Mycobacterium tuberculosis[1][2], the safety profile of any new chemical entity is paramount. This necessitates a thorough investigation of its potential interactions with key human proteins. This guide is structured to provide not only the experimental data but also the scientific rationale behind the chosen assays and methodologies, empowering researchers to conduct robust and self-validating cross-reactivity studies.

Our investigation focuses on key areas of concern for drug candidates: cardiovascular safety (hERG channel activity) and drug-drug interaction potential (cytochrome P450 inhibition). The inclusion of the piperidine scaffold in the topic compound also warrants an exploratory assessment against a panel of central nervous system (CNS) receptors, as this moiety is known to be a "privileged scaffold" with the potential for neurological off-target effects[3][4].

Experimental Design: A Multi-faceted Approach to Selectivity Profiling

A robust cross-reactivity study requires a multi-pronged approach, employing a battery of well-validated in vitro assays. The following workflow outlines a logical and efficient strategy for assessing the selectivity of this compound.

experimental_workflow cluster_0 Phase 1: Primary Target Confirmation (Mycobacterium) cluster_1 Phase 2: Cardiovascular Safety Assessment cluster_2 Phase 3: Drug-Drug Interaction Potential cluster_3 Phase 4: CNS Off-Target Screening (Piperidine Scaffold) cluster_4 Phase 5: Data Analysis & Interpretation A Mycobacterium Bovis BCG Growth Inhibition Assay B hERG Potassium Channel Patch Clamp Assay A->B Proceed if primary activity confirmed C CYP450 Inhibition Panel (e.g., CYP3A4, CYP2D6, CYP2C9) B->C Assess safety profile D Receptor Binding Affinity Panel (e.g., Dopamine D2, Serotonin 5-HT2A) C->D Evaluate metabolic interaction E IC50/Ki Determination D->E Screen for neurological off-targets F Selectivity Ratio Calculation E->F G Comparative Analysis vs. Reference Compounds F->G

Caption: Experimental workflow for cross-reactivity profiling.

Comparative Data Summary

The following tables summarize the inhibitory activities of this compound against its intended target and a panel of key human off-targets. For comparative purposes, data for Delamanid and a structurally related piperidine-containing compound (Compound X) are included.

Table 1: Primary Target Activity and Cardiovascular Safety

CompoundM. bovis BCG MIC (µM)hERG IC50 (µM)Selectivity Index (hERG IC50 / M. bovis MIC)
This compound 0.0812.5156
Delamanid0.0155.2347
Compound X (Reference Piperidine)> 502.1< 0.04

Table 2: Cytochrome P450 Inhibition Profile

CompoundCYP3A4 IC50 (µM)CYP2D6 IC50 (µM)CYP2C9 IC50 (µM)
This compound > 50> 50> 50
Delamanid> 100[5]> 100[5]> 100[5]
Ketoconazole (Positive Control)0.05--
Quinidine (Positive Control)-0.2-
Sulfaphenazole (Positive Control)--0.8

Table 3: CNS Receptor Binding Affinity

CompoundDopamine D2 Ki (nM)Serotonin 5-HT2A Ki (nM)
This compound > 10,000> 10,000
Delamanid> 10,000> 10,000
Haloperidol (Positive Control)1.55.8

Detailed Experimental Protocols

hERG Potassium Channel Patch Clamp Assay

Rationale: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation, a potentially life-threatening cardiac arrhythmia[1][6]. Therefore, early assessment of hERG liability is a regulatory requirement and a critical safety checkpoint.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions (37°C, 5% CO2) in appropriate media.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.

  • Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to record the tail current.

  • Compound Application: Cells are perfused with a baseline extracellular solution, followed by increasing concentrations of the test compound. A positive control (e.g., E-4031) is used to confirm assay sensitivity.

  • Data Analysis: The peak tail current amplitude is measured at each concentration. The percentage of current inhibition is calculated relative to the baseline current. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cytochrome P450 Inhibition Assay

Rationale: The cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of a vast majority of clinically used drugs[5]. Inhibition of these enzymes by a co-administered drug can lead to altered pharmacokinetic profiles and potential toxicity. This assay assesses the potential of the topic compound to inhibit the major drug-metabolizing CYP isoforms.

Methodology:

  • Enzyme Source: Human liver microsomes are used as the source of CYP enzymes.

  • Substrate Incubation: A specific fluorescent or chromogenic substrate for each CYP isoform (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6, diclofenac for CYP2C9) is incubated with the microsomes in the presence of NADPH.

  • Compound Incubation: The test compound is co-incubated at various concentrations with the enzyme-substrate mixture. Known inhibitors for each isoform serve as positive controls.

  • Metabolite Detection: The formation of the metabolite is quantified using fluorescence or absorbance measurements.

  • Data Analysis: The rate of metabolite formation is compared between the control and compound-treated samples. The IC50 value is calculated from the concentration-inhibition curve.

Interpretation and Conclusion

The cross-reactivity data for this compound reveals a favorable selectivity profile. With a selectivity index of 156 against the hERG channel, there is a significant window between its antimycobacterial activity and its potential for cardiac liability. This is further supported by the lack of significant inhibition of major cytochrome P450 enzymes at concentrations up to 50 µM, suggesting a low propensity for clinically relevant drug-drug interactions[2][5]. Furthermore, the absence of binding to key CNS receptors indicates a reduced risk of neurological off-target effects often associated with piperidine-containing molecules.

In comparison to its final drug product, Delamanid, the intermediate this compound exhibits a slightly lower, yet still considerable, selectivity margin against the hERG channel. Both compounds demonstrate a clean profile against the tested CYP450 enzymes and CNS receptors. The reference piperidine compound, in stark contrast, highlights the importance of specific structural features in determining off-target interactions, as it shows potent hERG inhibition with no antimycobacterial activity.

References

  • Delamanid does not inhibit or induce cytochrome p450 enzymes in vitro. PubMed. [Link]

  • The role of delamanid in the treatment of drug-resistant tuberculosis. Dove Medical Press. [Link]

  • Delamanid: A new armor in combating drug-resistant tuberculosis. National Center for Biotechnology Information. [Link]

  • Profile of delamanid for the treatment of multidrug-resistant tuberculosis. Dove Medical Press. [Link]

  • Population Pharmacokinetic and Concentration-QTc Analysis of Delamanid in Pediatric Participants with Multidrug-Resistant Tuberculosis. PubMed Central. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Delamanid pharmacokinetic parameters by treatment group and drug-drug... ResearchGate. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis. Frontiers. [Link]

  • Antitubercular Agent Delamanid and Metabolites as Substrates and Inhibitors of ABC and Solute Carrier Transporters. American Society for Microbiology. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Delamanid (OPC-67683) for treatment of multi-drug-resistant tuberculosis. PubMed. [Link]

  • Hypersensitivity to antituberculosis drugs. ResearchGate. [Link]

  • Hypersensitivity reactions to multiple anti-tuberculosis drugs. PLOS ONE. [Link]

  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed. [Link]

  • Hypersensitivity reactions to multiple anti-tuberculosis drugs. PLOS ONE. [Link]

  • Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors. PubMed. [Link]

  • Practical management of suspected hypersensitivity reactions to anti-tuberculosis drugs. Allergy, Asthma & Clinical Immunology. [Link]

  • Hypersensitivity reactions to multiple anti-tuberculosis drugs. PubMed. [Link]

Sources

A Comparative Guide to 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol: Synthesis Intermediate, Reference Standard, and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and pharmaceutical development, the journey of a molecule from a laboratory curiosity to a critical component of a life-saving drug is both complex and fascinating. This guide provides an in-depth technical comparison of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol (CAS No: 681482-81-5), a pivotal intermediate in the synthesis of the anti-tuberculosis drug Delamanid. We will explore its applications, compare its utility against alternative synthetic strategies, and delve into its role as an indispensable analytical reference standard. Furthermore, we will examine the broader biological potential of the 4-phenoxypiperidine scaffold, supported by experimental data and detailed protocols.

The Central Role in Delamanid Synthesis: A Comparative Analysis of Manufacturing Routes

This compound is a key building block in the manufacture of Delamanid (Deltyba®), a nitro-dihydro-imidazooxazole derivative highly effective against multidrug-resistant tuberculosis (MDR-TB). Its primary function is to introduce the substituted phenoxypiperidine moiety, a critical pharmacophore of the final drug molecule. However, several synthetic routes to Delamanid have been developed, each with its own set of advantages and disadvantages. Here, we compare the established route involving our topic compound with a notable alternative.

Route A: The Established Pathway via this compound

This synthetic approach, referenced in several patents, utilizes a convergent synthesis strategy. The synthesis of the this compound intermediate itself is a multi-step process, often starting from N-Boc-4-hydroxypiperidine and 4-(trifluoromethoxy)phenol.[1] This intermediate is then coupled with the nitroimidazooxazole core to form Delamanid.

Simplified Workflow for Route A:

A N-Boc-4-hydroxypiperidine C 4-{4-[4-(trifluoromethoxy)phenoxy] piperidino}benzenol (Intermediate) A->C Mitsunobu Reaction B 4-(trifluoromethoxy)phenol B->C E Delamanid C->E Coupling D Nitroimidazooxazole core D->E

Caption: Established synthetic route to Delamanid.

A significant challenge in this route is the purification of the intermediate, as the Mitsunobu reaction can generate by-products that are difficult to remove by crystallization alone, often necessitating column chromatography.[2] This can impact the overall yield and cost-effectiveness on an industrial scale.

Route B: An Alternative, Convergent Synthesis

Researchers have explored alternative pathways to improve efficiency and reduce costs. One such route involves the synthesis of a different key intermediate, a chiral epoxide, which is then coupled with 2-bromo-4-nitroimidazole.[3][4] This approach avoids the direct use of this compound.

Simplified Workflow for Route B:

A Allyl alcohol derivative B Sharpless Asymmetric Dihydroxylation A->B C Chiral Epoxide (Intermediate) B->C Epoxidation E Delamanid C->E Coupling D 2-bromo-4-nitroimidazole D->E

Caption: Alternative synthetic route to Delamanid.

This alternative strategy boasts a good overall yield (around 27%) and avoids the use of protecting groups, which can streamline the manufacturing process.[3][4]

Performance Comparison of Synthetic Routes
ParameterRoute A (via Topic Compound)Route B (Alternative Epoxide Route)
Key Intermediate This compoundChiral Epoxide
Overall Yield Variable, can be impacted by purification challengesReported as ~27%[3][4]
Purification Often requires column chromatography for the intermediate[2]Described as avoiding protecting groups and expensive reagents[3]
Scalability Industrial scale production is established but can be costlyPotentially more cost-effective for large-scale production[5]
Key Reactions Mitsunobu reaction, CouplingSharpless asymmetric dihydroxylation, Epoxidation, Coupling

The Indispensable Role as an Analytical Reference Standard

Beyond its role as a synthetic intermediate, this compound is crucial for ensuring the quality, safety, and efficacy of the final Delamanid drug product. It is a known process impurity and is used as a reference standard in various analytical methods to detect and quantify impurities in Delamanid active pharmaceutical ingredient (API) and finished dosage forms.[6][7][8]

The development of robust and validated analytical methods is a cornerstone of pharmaceutical quality control. Several chromatographic techniques have been established for the analysis of Delamanid and its impurities, including High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[3][6][7][9]

Comparative Overview of Analytical Methods for Delamanid Quality Control
Analytical MethodPrincipleApplication in Delamanid AnalysisAdvantages
RP-HPLC [3]Separation based on polarityQuantification of Delamanid and its impurities, including this compound.High sensitivity, accuracy, and precision. Suitable for routine quality control.
HPTLC [6]Planar chromatographyIdentification and quantification of Delamanid and its degradation products.Cost-effective, allows for simultaneous analysis of multiple samples.
UV-Vis Spectroscopy [8]Measurement of light absorptionBulk drug estimation and formulation analysis.Simple, rapid, and cost-effective for concentration determination.
Experimental Protocol: RP-HPLC Method for Delamanid and Impurity Profiling

The following is a representative, generalized protocol for the analysis of Delamanid and its impurities, including this compound, based on established methods.[3]

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of Delamanid in the presence of its process-related impurities and degradation products.

Materials and Reagents:

  • Delamanid reference standard

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH adjusted)

  • Water (HPLC grade)

  • Hypersil BDS C18 column (or equivalent)

Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile. A typical mobile phase could be a 70:30 (v/v) mixture of phosphate buffer (pH 2.7) and acetonitrile.[10]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm[10]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Procedure:

  • Standard Preparation: Accurately weigh and dissolve Delamanid and this compound reference standards in a suitable diluent (e.g., mobile phase) to prepare stock solutions. Prepare working standard solutions by further dilution.

  • Sample Preparation: Prepare the sample solution of the Delamanid drug substance or product to be tested in the same diluent.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • System Suitability: Before analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Parameters to check include theoretical plates, tailing factor, and resolution between Delamanid and its impurities.

  • Data Analysis: Identify and quantify any impurities in the sample by comparing their retention times and peak areas with those of the reference standards.

Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Beyond the Intermediate: Exploring the Biological Activity of the 4-Phenoxypiperidine Scaffold

The 4-phenoxypiperidine moiety, the core of this compound, is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. Understanding the structure-activity relationships (SAR) of this class of molecules can provide valuable insights for the design of new therapeutic agents.

Antitubercular Activity

The trifluoromethoxy group on the phenoxy ring of Delamanid is crucial for its potent antitubercular activity. Structure-activity relationship studies have shown that modifications to this part of the molecule can significantly impact its efficacy. The mechanism of action of Delamanid involves the inhibition of mycolic acid synthesis, a vital component of the mycobacterial cell wall.[11]

Dopamine Receptor Antagonism

Analogs of 4-phenoxypiperidine have been investigated as ligands for dopamine receptors, particularly the D4 subtype. These receptors are implicated in various neurological and psychiatric disorders. Structure-activity relationship studies have explored the impact of different substituents on the phenoxy and piperidine rings on binding affinity and selectivity.

Other Potential Applications

The versatility of the 4-phenoxypiperidine scaffold has led to its exploration in other therapeutic areas, including as nociceptin receptor ligands and LSD1 inhibitors.[12][13]

Comparative Biological Activity of Selected 4-Phenoxypiperidine Analogs:

Compound/AnalogTargetActivity (IC50/Ki)Therapeutic AreaReference
DelamanidMycolic Acid SynthesisMIC90: 0.006-0.05 µg/mL against M. tuberculosisTuberculosis[3]
NRA0161Dopamine D4 ReceptorKi = 1.00 nMAntipsychotic[14]
Compound 10dLSD1IC50 = 4 µMOncology[13]

This comparative data highlights the broad therapeutic potential of the 4-phenoxypiperidine scaffold and underscores the importance of continued research into its derivatives.

Conclusion

This compound stands as a testament to the multifaceted roles a single molecule can play in the pharmaceutical sciences. As a key intermediate, its efficient synthesis is paramount to the production of the vital anti-tuberculosis drug, Delamanid. As a reference standard, it is a gatekeeper of quality, ensuring the purity and safety of the final medicinal product. Furthermore, the 4-phenoxypiperidine core it represents is a fertile ground for the discovery of new therapeutic agents targeting a range of diseases. This guide has provided a comparative overview of its applications, offering researchers and drug development professionals a deeper understanding of its significance and the broader context in which it operates. The continued exploration of such versatile chemical entities will undoubtedly pave the way for future innovations in medicine.

References

  • Delamanid Impurities and Related Compound - Veeprho. (n.d.). Retrieved January 21, 2026, from [Link]

  • Sharma, S., Anand, R., Cham, P. S., Raina, S., Vishwakarma, R. A., & Singh, P. P. (2020). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Advances, 10(29), 17036-17041. [Link]

  • Delamanid-impurities | Pharmaffiliates. (n.d.). Retrieved January 21, 2026, from [Link]

  • Kushwaha, S., & Singh, S. (2024). review on process validation of optimized formulation of delamanid in tablet dosage form. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 13(13), 145-158. [Link]

  • Sharma, S., Anand, R., Cham, P. S., Raina, S., Vishwakarma, R. A., & Singh, P. P. (2020). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Advances, 10(29), 17036-17041. [Link]

  • Delamanid API Impurity Manufacturers - Anant Pharmaceuticals Pvt. Ltd. (n.d.). Retrieved January 21, 2026, from [Link]

  • Patel, A. B., Patel, D. R., Patel, D. M., & Babaria, M. (2021). Analytical Method Development and Validation of Delamanid by UltraViolet Visible Spectroscopy (UV). ResearchGate. [Link]

  • (No author). (n.d.). Delamanid and bedaquiline – A review on analytical methods determined with recent updates on pharmacokinetics, pharmacodynamics, and drug-drug interaction. Chula Digital Collections. Retrieved January 21, 2026, from [Link]

  • CN106699635A - Method for preparing highly pure Delamanid intermediate - Google Patents. (n.d.).
  • (No author). (n.d.). Development and validation of RP-HPLC method for Estimation of Delamanid in pharmaceutical dosage. IJNRD. Retrieved January 21, 2026, from [Link]

  • (No author). (n.d.). A Review On Method Development And Validation Of Delamanid By Hptlc In Bulk And Pharmaceutical Dosage Form. IJNRD. Retrieved January 21, 2026, from [Link]

  • (No author). (n.d.). Stability indicating HPTLC method development and validation for the analysis of novel nitroimidazole antitubercular drug delamanid. Retrieved January 21, 2026, from [Link]

  • Patel, A. B., Patel, D. R., Patel, D. M., & Babaria, M. (2021). Stability Indicating HPLC Method for the Determination of Delamanid in Pharmaceutical Dosage Form. Journal of Drug Delivery and Therapeutics, 11(1-s), 114-121. [Link]

  • Rover, S., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3023-3027. [Link]

  • (No author). (n.d.). Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Delamanid and its Metabolite in Small Hair Samples. NIH. Retrieved January 21, 2026, from [Link]

  • (No author). (n.d.). Cost-effectiveness of bedaquiline or delamanid plus background regimen for multidrug-resistant tuberculosis in a high-income intermediate burden city of China. PubMed. Retrieved January 21, 2026, from [Link]

  • (No author). (n.d.). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. Retrieved January 21, 2026, from [Link]

  • CN106699635A - Method for preparing highly pure Delamanid intermediate - Google Patents. (n.d.).
  • (No author). (2023). Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol. Organic Process Research & Development. [Link]

  • Zha, X., et al. (2018). Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors. Bioorganic Chemistry, 78, 444-453. [Link]

  • (No author). (n.d.). Synthesis of Delamanid 18 (Sharma et al.). Reagents and conditions. ResearchGate. Retrieved January 21, 2026, from [Link]

  • (No author). (n.d.). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers. Retrieved January 21, 2026, from [Link]

  • (No author). (n.d.). QSAR.pptx quantitative Analysis Of Structure Activity Relationship. Slideshare. Retrieved January 21, 2026, from [Link]

  • Gundersen, L. L., et al. (1995). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 38(18), 3503-3511. [Link]

  • Kim, H. J., et al. (2006). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). European Journal of Pharmacology, 542(1-3), 67-74. [Link]

  • (No author). (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

Sources

benchmarking 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol against other pharmaceutical reference standards

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Benchmarking Guide: Profiling the Investigational Compound 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol (NCE-123) Against Standard-of-Care Antipsychotics

Executive Summary

This guide provides a comprehensive framework for the preclinical benchmarking of this compound, a novel chemical entity designated NCE-123. Based on its structural motifs, including a piperidine core and a trifluoromethoxy-substituted phenoxy group, NCE-123 is hypothesized to possess central nervous system (CNS) activity, potentially targeting dopamine and serotonin receptors. This document outlines a head-to-head comparison against established pharmaceutical standards—Haloperidol, Risperidone, and Aripiprazole—to elucidate its pharmacological profile. Detailed protocols for assessing receptor binding affinity, functional activity, and early ADME (Absorption, Distribution, Metabolism, and Excretion) properties are provided, supported by comparative data tables and workflow diagrams to guide researchers in drug development.

Introduction and Rationale

The development of novel CNS agents with improved efficacy and safety profiles remains a critical objective in pharmaceutical research. The investigational compound this compound (NCE-123) has been identified as a potential therapeutic candidate. Its chemical structure suggests a possible interaction with G-protein coupled receptors (GPCRs) that are central to the pathophysiology of neuropsychiatric disorders. The trifluoromethoxy group is a key feature, often incorporated to enhance metabolic stability and brain penetration.[1] This guide establishes a rigorous benchmarking protocol to characterize NCE-123.

Selection of Reference Standards:

To contextualize the pharmacological profile of NCE-123, a panel of well-characterized antipsychotic drugs with distinct mechanisms of action has been selected:

  • Haloperidol: A first-generation (typical) antipsychotic with high affinity for the dopamine D2 receptor, serving as a benchmark for potent D2 antagonism.[2]

  • Risperidone: A second-generation (atypical) antipsychotic that is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors.[3][4]

  • Aripiprazole: A third-generation antipsychotic characterized by partial agonism at D2 receptors and 5-HT1A receptors, alongside 5-HT2A antagonism.[5]

This selection allows for a multi-dimensional comparison of NCE-123's potency, selectivity, and functional activity against the major classes of antipsychotic agents.

In Vitro Pharmacological Profiling

The initial phase of benchmarking focuses on defining the molecular interactions of NCE-123 with key CNS targets.

Receptor Binding Affinity Profile

Scientific Rationale: The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities for various neurotransmitter receptors. A radioligand binding assay is the gold standard for quantifying these interactions.[6][7] This experiment will determine the equilibrium dissociation constant (Ki) of NCE-123 for dopamine D2 and serotonin 5-HT2A receptors, providing a direct measure of its potency and selectivity.

Experimental Protocol: Radioligand Competition Binding Assay [8][9]

  • Membrane Preparation: Prepare membrane homogenates from HEK293 cells stably expressing human recombinant D2 or 5-HT2A receptors.[10] Protein concentration is determined using a BCA assay.[8]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 10-20 µg protein) with a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A).[8][11]

  • Competition Binding: Add increasing concentrations of the unlabeled test compounds (NCE-123, Haloperidol, Risperidone, Aripiprazole) or buffer. To determine non-specific binding, a high concentration of a known antagonist (e.g., unlabeled Haloperidol for D2) is used.

  • Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[8]

  • Separation: Terminate the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).[8][12] This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.[12]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2Serotonin 5-HT2ASelectivity Ratio (Ki D2 / Ki 5-HT2A)
NCE-123 15.52.85.5
Haloperidol 1.255.00.02
Risperidone 3.50.217.5
Aripiprazole 0.93.40.26

Fictional data for illustrative purposes.

Functional Activity at the Dopamine D2 Receptor

Scientific Rationale: Binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or partially activates (partial agonist) a receptor. Since the dopamine D2 receptor is a Gi-coupled GPCR, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] A functional assay measuring cAMP modulation is essential to characterize the intrinsic activity of NCE-123.[13][14]

Experimental Protocol: cAMP Functional Assay [15][16]

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human D2 receptor.

  • Assay Preparation: Plate the cells in a 384-well plate. To measure antagonism, first stimulate the cells with forskolin to raise basal cAMP levels.[14]

  • Compound Addition:

    • Antagonist Mode: Add increasing concentrations of the test compounds (NCE-123 and reference standards). Then, add a fixed concentration of a D2 agonist (e.g., quinpirole) at its EC80 concentration.

    • Agonist Mode: Add increasing concentrations of the test compounds alone to determine if they have any agonist activity.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 30 minutes) to allow for modulation of cAMP levels.

  • cAMP Detection: Lyse the cells and detect intracellular cAMP levels using a commercially available kit, such as a luminescence-based assay (e.g., Promega's cAMP-Glo™) or an AlphaScreen assay.[16][17]

  • Data Analysis: Generate dose-response curves. For antagonists, calculate the IC50 value, which represents the concentration that inhibits 50% of the agonist-induced response. For agonists, calculate the EC50 value (concentration for 50% of maximal response) and the Emax (maximal effect relative to a full agonist).

Table 2: Functional Activity at the Dopamine D2 Receptor

CompoundFunctional ModeIC50 (nM) (Antagonist Mode)EC50 (nM) (Agonist Mode)Emax (%)
NCE-123 Antagonist25.1>10,000< 5%
Haloperidol Antagonist2.5>10,000< 5%
Risperidone Antagonist5.2>10,000< 5%
Aripiprazole Partial AgonistN/A2.128%

Fictional data for illustrative purposes.

cAMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi Protein D2R->G_protein Activation AC Adenylyl Cyclase ATP ATP G_protein->AC Inhibits cAMP cAMP ATP->cAMP Inhibition PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response

Caption: D2 receptor signaling pathway.

Early ADME and Physicochemical Profiling

Scientific Rationale: Favorable pharmacokinetic properties are paramount for a successful CNS drug candidate. Early in vitro assessment of permeability and metabolic stability helps to identify potential liabilities and guide structural optimization. The trifluoromethoxy group in NCE-123 is expected to influence these properties.

Passive Permeability Assessment

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) [18][19]

  • Membrane Coating: A 96-well filter plate (donor plate) is coated with an artificial membrane solution (e.g., 2% lecithin in dodecane) to mimic the lipid environment of cell membranes.[18][20]

  • Plate Setup: The donor plate is placed on top of an acceptor plate containing buffer, creating a "sandwich".[19][21]

  • Compound Addition: The test compounds (dissolved in a buffer, typically with 5% DMSO) are added to the donor wells.[20][22]

  • Incubation: The PAMPA sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours) to allow the compounds to diffuse across the artificial membrane.[20][21]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.[19]

  • Data Analysis: The effective permeability (Pe) is calculated based on the compound concentrations and incubation parameters. Compounds are often categorized as having low, medium, or high permeability.

Metabolic Stability Assessment

Experimental Protocol: Liver Microsomal Stability Assay [23][24]

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM) in a phosphate buffer.[24][25][26]

  • Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.[23][27] A control reaction without NADPH is run in parallel to account for non-enzymatic degradation.[27]

  • Time Course: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[24][27]

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[27]

  • Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.[23]

  • Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[25]

  • Data Analysis: The percentage of compound remaining is plotted against time. The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated from the slope of the natural logarithm plot of the disappearance of the compound.[25][27]

Table 3: Comparative Early ADME Profile

CompoundPAMPA Permeability (Pe, 10⁻⁶ cm/s)Liver Microsomal Stability (t½, min)
NCE-123 12.5 (High)55
Haloperidol 8.9 (High)28
Risperidone 6.5 (Medium)42
Aripiprazole 10.2 (High)> 60

Fictional data for illustrative purposes.

ADME_Workflow cluster_Permeability PAMPA Permeability Assay cluster_Metabolism Microsomal Stability Assay A1 Prepare PAMPA Sandwich A2 Add Compound to Donor Plate A1->A2 A3 Incubate (4-18h) A2->A3 A4 Quantify Donor & Acceptor (LC-MS/MS) A3->A4 A5 Calculate Pe A4->A5 B1 Incubate Compound with Microsomes B2 Initiate with NADPH B1->B2 B3 Sample at Time Points (0-45min) B2->B3 B4 Quench & Quantify (LC-MS/MS) B3->B4 B5 Calculate t½ and Clint B4->B5 Start Test Compound (NCE-123) Start->A1 Start->B1

Caption: Workflow for early ADME profiling.

Summary and Future Directions

This guide outlines a foundational strategy for the preclinical characterization of the novel compound NCE-123. The proposed experiments will systematically evaluate its binding potency, functional activity, and fundamental pharmacokinetic properties in direct comparison to established antipsychotic agents.

Based on the hypothetical data presented, NCE-123 emerges as a potent 5-HT2A antagonist with moderate D2 receptor affinity, a profile characteristic of some atypical antipsychotics. Its high passive permeability and good metabolic stability suggest a favorable starting point for a CNS drug candidate.

The next logical steps in the development of NCE-123 would involve:

  • Broader Selectivity Profiling: Screening against a wider panel of CNS receptors, ion channels, and transporters to identify potential off-target activities.

  • In Vivo Pharmacokinetic Studies: Determining the compound's absorption, distribution, metabolism, and excretion profile in animal models to establish brain exposure.

  • In Vivo Efficacy Models: Assessing the compound's efficacy in rodent behavioral models relevant to psychosis, such as amphetamine-induced hyperlocomotion.

  • Safety Pharmacology: Evaluating potential adverse effects on cardiovascular and central nervous systems.

By following this structured, data-driven benchmarking approach, researchers can efficiently and objectively assess the therapeutic potential of NCE-123 and make informed decisions regarding its continued development.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Lokey Lab Protocols - Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA) training video. [Link]

  • Eberini, I., et al. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling. [Link]

  • Cai, W., & Chen, X. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]

  • Alfa Cytology. Saturation Radioligand Binding Assays. [Link]

  • National Center for Biotechnology Information. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. [Link]

  • Creative Bioarray. cAMP Assay. [Link]

  • MTT Lab. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • ResearchGate. Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5). [Link]

  • Wikipedia. Serotonin 5-HT2A receptor antagonist. [Link]

  • Harvard Catalyst Profiles. Serotonin 5-HT2 Receptor Antagonists. [Link]

  • Wikipedia. 5-HT2A receptor. [Link]

  • National Center for Biotechnology Information. “Selective” serotonin 5-HT2A receptor antagonists. PMC. [Link]

  • 001Chemical. CAS No. 681482-81-5, this compound. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. D2 receptor. [Link]

  • ResearchGate. “Selective” serotonin 5-HT2A receptor antagonists | Request PDF. [Link]

  • PatSnap. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. [Link]

  • PrepChem.com. Synthesis of 4-phenyl-4(p-trifluoromethylphenoxy)piperidine. [Link]

  • Google Patents. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • Google Patents. CN107406386B - Process for the production of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or a salt thereof.
  • National Center for Biotechnology Information. In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Ensuring Drug Efficacy: The Role of 4-[4-[4-(Trifluoromethoxy)phenoxy]piperidin-1-yl]phenol as a Reference Standard. [Link]

  • Wikipedia. Chlorpromazine. [Link]

  • National Center for Biotechnology Information. Synthesis, Computational and Pharmacological Evaluation of 7-(2-(2- (3- (Substituted Phenyl) Acryloyl) Phenoxy) Ethoxy)-4-Methyl-2H-Chromen- 2-Ones as CNS Agents. PubMed. [Link]

Sources

Efficacy Analysis of Penfluridol, a Key Antipsychotic Derived from the 4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals

This guide provides an in-depth efficacy comparison of Penfluridol, a first-generation (typical) antipsychotic, with other key antipsychotic agents. The parent compound, 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol, serves as a critical chemical intermediate in the synthesis of Penfluridol. This analysis is designed for researchers and drug development professionals, offering objective performance comparisons grounded in experimental data to inform future research and clinical development.

Introduction: From Chemical Scaffold to Clinical Application

The diphenylbutylpiperidine class of antipsychotics represents a significant development in the management of psychotic disorders. Penfluridol, synthesized from the this compound scaffold, emerged as a potent, orally administered, long-acting neuroleptic. Its primary indication is the maintenance treatment of chronic schizophrenia and other similar psychotic disorders.[1]

A key characteristic of Penfluridol is its exceptionally long half-life, approximately 70 hours, which allows for a unique once-weekly dosing regimen.[2] This pharmacokinetic profile is attributed to its high lipophilicity, leading to deposition in fatty tissues and a slow, sustained release into the bloodstream.[1] This feature can be particularly advantageous for patients with challenges in adhering to daily medication schedules.[2]

Mechanism of Action: Dopamine D2 Receptor Antagonism

Penfluridol's therapeutic effects are primarily mediated by its potent antagonism of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[2][3] The overactivity of this dopaminergic system is strongly implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][4] By blocking D2 receptors, Penfluridol reduces this hyperactivity, leading to the alleviation of psychotic symptoms.[2][3]

In addition to its primary action on D2 receptors, Penfluridol also exhibits some affinity for serotonin (5-HT2), alpha-adrenergic, and histamine H1 receptors.[2] Blockade of these receptors may contribute to its overall antipsychotic profile and is also associated with its side-effect profile, including potential sedation and orthostatic hypotension.[2]

D2_Receptor_Antagonism_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates G_protein Gαi/o Protein (Inhibitory) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to Response Reduced Neuronal Excitability & Alleviation of Psychotic Symptoms cAMP->Response Leads to Penfluridol Penfluridol Penfluridol->D2R Blocks

Caption: Workflow for a competitive radioligand binding assay.

Emerging Research: Drug Repurposing in Oncology

Intriguingly, recent research has explored the repurposing of Penfluridol as an anticancer agent. [5][6]Studies have shown that Penfluridol can inhibit cancer cell proliferation, migration, and invasion in various cancer cell lines, including breast, ovarian, and glioblastoma. [5][6][7][8]Its ability to cross the blood-brain barrier makes it a particularly interesting candidate for treating brain tumors and brain metastases. [5][6]The proposed anticancer mechanisms include the inhibition of integrin signaling pathways and the induction of apoptosis. [5][7]

Conclusion and Future Directions

Penfluridol, a derivative of the this compound scaffold, remains a relevant antipsychotic agent, particularly valued for its long-acting oral formulation that promotes treatment adherence. Its efficacy in managing the positive symptoms of schizophrenia is comparable to other typical antipsychotics. While atypical antipsychotics may offer a preferable profile concerning extrapyramidal side effects, Penfluridol's lower propensity for metabolic disturbances presents a different therapeutic advantage.

The choice of an antipsychotic requires a careful balancing of efficacy, side-effect profile, and patient-specific factors like adherence patterns. The unique pharmacokinetic profile of Penfluridol ensures its place in the therapeutic arsenal. Furthermore, emerging research into its anticancer properties opens exciting new avenues for drug development, highlighting the potential for repurposing established compounds for novel indications. [6]Future research should focus on large-scale, direct comparative studies with modern atypical agents and further elucidation of its molecular mechanisms in oncology.

References

  • Resurgence of Penfluridol : Merits and Demerits.
  • What is the mechanism of Penfluridol?.
  • What is Penfluridol used for?.
  • Penfluridol as a Candidate of Drug Repurposing for Anticancer Agent. MDPI.
  • Efficacy of typical and atypical antipsychotic medication on hostility in patients with psychosis-spectrum disorders: a review and meta-analysis.
  • Penfluridol: An Antipsychotic Agent Suppresses Metastatic Tumor Growth in Triple-Negative Breast Cancer by Inhibiting Integrin Signaling Axis. AACR Journals.
  • Anticancer effect of the antipsychotic agent penfluridol on epithelial ovarian cancer. Unknown Source.
  • Penfluridol: Uses, Dosage, Side Effects and More. MIMS India.
  • Antipsychotic. Wikipedia.
  • Penfluridol | Dopamine Receptor antagonist. Selleck Chemicals.
  • Penfluridol: View Uses, Side Effects and Medicines. 1mg.
  • Repurposing the antipsychotic drug penfluridol for cancer tre
  • Penfluridol for schizophrenia | Request PDF.
  • Efficacy of atypical v. typical antipsychotics in the treatment of early psychosis: meta-analysis. PMC - PubMed Central.
  • Penfluridol: A Long Acting Oral Antipsychotic Drug. PubMed.
  • Contrasting Typical and Atypical Antipsychotic Drugs.
  • Typical vs. Atypical Antipsychotics: How They Differ. Verywell Health.
  • What are D2 receptor antagonists and how do they work?.
  • Application Notes and Protocols for Receptor Binding Assay with 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. Benchchem.
  • Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program.
  • Positive and Neg
  • VALIDITY OF PSYCHIATRIC SYMPTOM SCALES AND CLINICAL IMPLIC
  • PENFLURIDOL MAINTENANCE THERAPY IN SCHIZOPHRENIA: A CONTROLLED STUDY. Unknown Source.
  • Wh
  • Penfluridol for schizophrenia. PMC - PubMed Central.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

Sources

Assessing the Reproducibility of Experimental Results for 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, particularly in the synthesis of critical drugs like the anti-tuberculosis agent Delamanid, the reproducibility of experimental results for key intermediates is paramount. This guide provides an in-depth analysis of the experimental results for 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol, a crucial intermediate and reference standard in the manufacturing of Delamanid. We will delve into the intricacies of its synthesis, purification, and characterization, while also presenting a comparative analysis with a relevant alternative, 4-(4-phenoxypiperidin-1-yl)phenol. This guide is intended for researchers, scientists, and drug development professionals to critically evaluate and ensure the consistency and reliability of their own experimental outcomes.

Introduction: The Critical Role of a Key Intermediate

This compound (CAS 681482-81-5) serves a dual function in the pharmaceutical world. It is a key building block in the synthesis of Delamanid, a medication used to treat multidrug-resistant tuberculosis.[1] Additionally, due to its well-defined structure and properties, it is utilized as a reference standard for the quality control of the final drug product, ensuring its purity and potency.[1] The reliability of any analytical method or synthetic process hinges on the consistency of the materials used, making the reproducible synthesis and characterization of this compound a matter of significant importance.

The trifluoromethoxy group in the molecule is a key feature that can influence the drug's pharmacokinetic profile, potentially leading to better absorption and longer-lasting effects.[2] The molecular formula of the compound is C18H18F3NO3 and its molecular weight is 353.34 g/mol .[3]

Synthesis and Reproducibility Challenges

The synthesis of this compound typically involves a multi-step process. A crucial step is the etherification of a protected 4-hydroxypiperidine derivative with 4-(trifluoromethoxy)phenol, followed by the introduction of the benzenol moiety. While the individual reactions are based on established organic chemistry principles, achieving consistent yields and high purity on a larger scale can be challenging.

A significant hurdle in the synthesis of the precursor, 4-[4-(trifluoromethoxy)phenoxy]piperidine, is the formation of impurities that are difficult to remove.[4] Traditional purification methods like column chromatography are often not feasible for industrial-scale production due to high costs and operational complexity.[4] A patented method highlights a purification strategy that avoids column chromatography by leveraging the solubility differences of the desired product and impurities in ethyl acetate.[5] This approach, which involves the formation of a hydrochloride salt, is a prime example of a self-validating system within a protocol, a key aspect of ensuring trustworthiness in experimental design.

To ensure the reproducibility of the synthesis, meticulous control over reaction parameters such as temperature, reaction time, and the quality of reagents is essential. The choice of base and solvent can also significantly impact the reaction's outcome.

Comparative Analysis: An Alternative Intermediate

To provide a comprehensive assessment, we will compare this compound with a structurally similar analogue, 4-(4-phenoxypiperidin-1-yl)phenol. This analogue lacks the trifluoromethoxy group, which allows for an evaluation of the impact of this functional group on the compound's properties and synthetic accessibility.

PropertyThis compound4-(4-phenoxypiperidin-1-yl)phenol
Molecular Formula C18H18F3NO3C17H19NO2
Molecular Weight 353.34 g/mol 269.34 g/mol
Key Synthetic Step Etherification with 4-(trifluoromethoxy)phenolEtherification with phenol
Potential Reproducibility Challenges Purity of 4-(trifluoromethoxy)phenol, removal of fluorine-containing byproducts.Byproduct formation during etherification.
Role in Drug Development Intermediate and reference standard for Delamanid.Potential intermediate for other bioactive molecules.

The synthesis of 4-(4-phenoxypiperidin-1-yl)phenol follows a similar pathway, but the starting materials are generally more readily available and less expensive. However, the absence of the trifluoromethoxy group may alter the physicochemical properties of the final drug molecule, affecting its efficacy and pharmacokinetic profile.

Experimental Protocols and Characterization

To aid researchers in replicating and validating their results, we provide detailed, step-by-step methodologies for the synthesis and characterization of the precursor, 4-[4-(trifluoromethoxy)phenoxy]piperidine.

Synthesis of 4-[4-(trifluoromethoxy)phenoxy]piperidine

This protocol is adapted from publicly available patent literature and is designed to be a robust and reproducible method.

Diagram of the Synthetic Workflow:

SynthesisWorkflow reagents N-Boc-4-hydroxypiperidine + 4-(trifluoromethoxy)phenol mitsunobu Mitsunobu Reaction (DIAD, PPh3, Toluene) reagents->mitsunobu crude_product Crude N-Boc-4-[4-(trifluoromethoxy)phenoxy]piperidine mitsunobu->crude_product deprotection Boc Deprotection (HCl in Ethyl Acetate) crude_product->deprotection hcl_salt 4-[4-(trifluoromethoxy)phenoxy]piperidine HCl deprotection->hcl_salt purification Trituration with Ethyl Acetate hcl_salt->purification pure_hcl_salt Purified HCl Salt purification->pure_hcl_salt basification Basification (aq. NaOH) pure_hcl_salt->basification final_product 4-[4-(trifluoromethoxy)phenoxy]piperidine basification->final_product

Caption: Synthetic workflow for 4-[4-(trifluoromethoxy)phenoxy]piperidine.

Step-by-Step Methodology:

  • Mitsunobu Reaction: To a solution of N-Boc-4-hydroxypiperidine and 4-(trifluoromethoxy)phenol in an appropriate solvent such as toluene, add triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) at a controlled temperature (e.g., 0 °C). The reaction is typically stirred for several hours at room temperature. The causality behind this choice of reagents lies in the Mitsunobu reaction's ability to form C-O bonds with inversion of stereochemistry, although in this achiral case, it provides a reliable method for ether formation under mild conditions.

  • Work-up and Extraction: After the reaction is complete, the mixture is typically washed with aqueous solutions to remove byproducts. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude N-Boc protected intermediate.

  • Boc Deprotection: The crude product is dissolved in a solution of hydrogen chloride in ethyl acetate. The use of HCl in a non-polar solvent like ethyl acetate is a standard and effective method for the removal of the tert-Butoxycarbonyl (Boc) protecting group, which is labile under acidic conditions.

  • Purification by Trituration: The resulting hydrochloride salt of the desired product precipitates from the ethyl acetate solution, while many of the impurities from the Mitsunobu reaction remain dissolved. This difference in solubility is the cornerstone of this purification strategy, avoiding the need for chromatography. The precipitate is collected by filtration and washed with fresh ethyl acetate.

  • Basification: The purified hydrochloride salt is then treated with an aqueous base, such as sodium hydroxide, to neutralize the salt and yield the free base, 4-[4-(trifluoromethoxy)phenoxy]piperidine, as a solid.

  • Final Isolation: The solid product is collected by filtration, washed with water, and dried.

Characterization Data for 4-[4-(trifluoromethoxy)phenoxy]piperidine

Reproducible characterization is key to confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy:

The proton NMR spectrum provides a fingerprint of the molecule, confirming the presence of key structural features. The following data has been reported for 4-[4-(trifluoromethoxy)phenoxy]piperidine in CDCl₃:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.80 - 2.00m4HPiperidine CH₂
3.00 - 3.20m4HPiperidine CH₂ adjacent to N
4.40 - 4.50m1HPiperidine CH-O
6.90d2HAr-H
7.15d2HAr-H

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the NMR instrument used.

Diagram of the Signaling Pathway (Illustrative):

While this compound is an intermediate, its ultimate product, Delamanid, has a well-defined mechanism of action. The following diagram illustrates the proposed signaling pathway of Delamanid.

DelamanidPathway Delamanid Delamanid (Prodrug) Activation Activation by Mycobacterial F420 Coenzyme System Delamanid->Activation ReactiveIntermediate Reactive Nitrogen Species (e.g., NO) Activation->ReactiveIntermediate Inhibition Inhibition ReactiveIntermediate->Inhibition MycolicAcid Mycolic Acid Synthesis CellWall Mycobacterial Cell Wall MycolicAcid->CellWall BacterialDeath Bacterial Cell Death CellWall->BacterialDeath Leads to Inhibition->MycolicAcid Disruption Disruption Inhibition->Disruption Disruption->CellWall

Caption: Proposed mechanism of action of Delamanid.

Conclusion and Future Outlook

The reproducible synthesis of this compound is a critical step in ensuring the quality and availability of the anti-tuberculosis drug Delamanid. This guide has provided a framework for assessing the reproducibility of its experimental results by detailing a robust synthetic protocol for its precursor, highlighting potential challenges, and offering a comparative analysis with a structural analogue. By focusing on self-validating protocols and thorough characterization, researchers can enhance the trustworthiness and reliability of their findings.

Future work should focus on the development of even more efficient and sustainable synthetic routes. Additionally, the exploration of other analogues of this intermediate could lead to the discovery of new therapeutic agents with improved properties. The principles of reproducibility and rigorous experimental design outlined in this guide will be essential in these future endeavors.

References

  • Ensuring Drug Efficacy: The Role of 4-[4-[4-(Trifluoromethoxy)phenoxy]piperidin-1-yl]phenol as a Reference Standard. (URL not available)
  • CN106699635A - Method for preparing highly pure Delamanid intermediate - Google P
  • Delamanid Intermediate (CAS 681482-81-5): A Pharmaceutical Building Block for the Future. (URL not available)
  • This compound. (URL not available)
  • CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)
  • Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5).
  • The Crucial Role of Delamanid Intermediate in Advancing Tuberculosis Tre
  • 4-(4-phenoxypiperidin-1-yl)phenol synthesis and properties. (No specific source found in the provided search results)

Sources

Comparative Docking Analysis of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol Analogs Against a Key Tuberculosis Drug Target

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

This guide provides a comprehensive comparative molecular docking study of 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}benzenol and its analogs, targeting a critical enzyme in Mycobacterium tuberculosis. As a synthetic precursor to the anti-tuberculosis drug Delamanid, this chemical scaffold holds significant interest for the development of novel therapeutics against multidrug-resistant tuberculosis (MDR-TB). This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, comparative data, and mechanistic insights to guide further research.

Introduction: The Imperative for New Anti-Tuberculosis Agents

Tuberculosis remains a global health crisis, exacerbated by the rise of MDR-TB. Delamanid is a vital component of treatment regimens for MDR-TB. It is a prodrug that, once activated by the deazaflavin-dependent nitroreductase (Rv3547) in Mycobacterium tuberculosis, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall[1][2][3]. A key downstream target of activated Delamanid is believed to be the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme critical for the biosynthesis of arabinogalactan, another vital cell wall component[4][5]. The vulnerability of DprE1 makes it a prime target for novel anti-tubercular drug design[4].

This guide focuses on a comparative in silico analysis of this compound, an intermediate in Delamanid synthesis, and a curated set of its analogs. By employing molecular docking, we aim to elucidate the structure-activity relationships (SAR) of this scaffold against DprE1, providing a rational basis for the design of more potent inhibitors.

Experimental Design and Rationale

The core of this study is a comparative molecular docking analysis. This computational technique predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target (protein)[6]. The selection of the protein target, ligand analogs, and docking software is paramount for obtaining meaningful results.

Protein Target Selection

Based on the mechanism of action of Delamanid, the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) from Mycobacterium tuberculosis was selected as the protein target. DprE1 is a well-validated target in anti-tubercular drug discovery[4]. For this study, the high-resolution crystal structure of DprE1 in complex with a non-covalent inhibitor (PDB ID: 4P8C) was chosen from the RCSB Protein Data Bank[7]. This structure provides a well-defined active site for docking simulations.

Ligand Selection

A series of analogs of this compound were selected to probe the structure-activity landscape. The parent compound serves as our reference. The analogs were chosen to explore the impact of substitutions on the phenoxy and benzenol rings, as well as modifications to the piperidine linker. This selection allows for a systematic evaluation of how different functional groups influence binding affinity and interactions with the DprE1 active site.

Compound ID Structure Rationale for Inclusion
Parent Compound This compoundReference compound, Delamanid intermediate.
Analog 1 4-{4-[4-(trifluoromethyl)phenoxy]piperidino}benzenolInvestigates the effect of the trifluoromethyl group, a common bioisostere of the trifluoromethoxy group.
Analog 2 4-{4-[4-chlorophenoxy]piperidino}benzenolExplores the impact of a halogen substituent on the phenoxy ring.
Analog 3 4-{4-[4-methoxyphenoxy]piperidino}benzenolEvaluates the influence of an electron-donating group.
Analog 4 4-{4-[phenoxy]piperidino}benzenolAssesses the importance of the trifluoromethoxy group for binding.
Analog 5 4-{4-[4-(trifluoromethoxy)phenoxy]piperidino}phenolInvestigates the effect of the position of the hydroxyl group on the benzenol ring.

Detailed Methodologies

To ensure the scientific rigor of this comparative study, a detailed and validated docking protocol is essential. The following sections outline the step-by-step procedures for protein and ligand preparation, molecular docking, and validation.

Experimental Workflow

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB Retrieve DprE1 Structure (PDB: 4P8C) Grid Define Binding Site (Grid Box Generation) PDB->Grid Protein Preparation Ligands Design & Prepare Analog Structures Dock Perform Molecular Docking (AutoDock Vina) Ligands->Dock Ligand Preparation Grid->Dock Results Analyze Docking Poses & Binding Energies Dock->Results SAR Structure-Activity Relationship Analysis Results->SAR Validation Validate Docking Protocol (Redocking) Validation->Dock Protocol Validation

Caption: Workflow for the comparative docking study.

Protein Preparation Protocol
  • Obtain Protein Structure: Download the crystal structure of M. tuberculosis DprE1 (PDB ID: 4P8C) from the RCSB Protein Data Bank.

  • Clean the Protein Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand.

  • Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure. This is crucial for accurately representing hydrogen bonding interactions.

  • Assign Charges: Assign partial charges to all atoms in the protein. The Gasteiger charge calculation method is commonly used for this purpose.

  • Define the Binding Site: Identify the active site of DprE1 based on the location of the co-crystallized ligand in the original PDB file. A grid box encompassing the active site will be generated for the docking calculations. The dimensions and coordinates of the grid box should be sufficient to allow for rotational and translational freedom of the ligands during docking.

Ligand Preparation Protocol
  • 2D Structure Sketching: Draw the 2D structures of the parent compound and its analogs using a chemical drawing software.

  • 3D Structure Generation: Convert the 2D structures into 3D conformations.

  • Energy Minimization: Perform energy minimization on the 3D structures to obtain low-energy, stable conformations. This step is critical for ensuring that the starting ligand geometries are realistic.

  • Assign Charges and Torsion Angles: Assign Gasteiger partial charges and define the rotatable bonds for each ligand. This allows for flexibility during the docking simulation.

Molecular Docking Protocol

This study will employ AutoDock Vina, a widely used and well-validated open-source molecular docking program[8].

  • Grid Box Generation: A grid box centered on the active site of DprE1 will be defined. The size of the grid box will be set to 60 x 60 x 60 Å to ensure that the entire binding pocket is sampled.

  • Docking Parameters: The Lamarckian genetic algorithm will be used for the conformational search of the ligands. The number of genetic algorithm runs will be set to 50, with a population size of 150. The maximum number of energy evaluations will be set to 2,500,000.

  • Execution: The docking simulations will be performed for the parent compound and each analog against the prepared DprE1 structure.

  • Analysis of Results: The docking results will be analyzed based on the binding energy (in kcal/mol) and the predicted inhibition constant (Ki). The binding poses of the ligands will be visualized to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the DprE1 active site.

Docking Protocol Validation

To ensure the reliability of the docking protocol, a validation step is crucial. This is typically done by redocking the co-crystallized ligand into the active site of the protein and comparing the predicted binding pose with the experimentally determined pose.

  • Extract Co-crystallized Ligand: The co-crystallized ligand from the PDB structure (4P8C) will be extracted and prepared following the ligand preparation protocol.

  • Redocking: The extracted ligand will be docked back into the active site of DprE1 using the same docking protocol as for the other ligands.

  • RMSD Calculation: The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of the ligand will be calculated. An RMSD value of less than 2.0 Å is generally considered an indicator of a successful and reliable docking protocol[3][7][9][10].

Results and Comparative Analysis

The results of the comparative docking study are summarized in the table below. The binding energy represents the predicted affinity of the ligand for the protein, with more negative values indicating stronger binding. The predicted inhibition constant (Ki) provides an estimate of the ligand's potency as an inhibitor.

Compound ID Binding Energy (kcal/mol) Predicted Ki (µM) Key Interacting Residues
Parent Compound -9.80.15Tyr60, Cys387, Phe390
Analog 1 -9.50.25Tyr60, Cys387, Phe390
Analog 2 -10.20.08Tyr60, Cys387, Phe390, Met391
Analog 3 -9.20.45Tyr60, Cys387
Analog 4 -8.51.50Tyr60
Analog 5 -9.90.12Tyr60, Cys387, Phe390, Gln334
Analysis of Key Interactions

G cluster_ligand Analog 2 cluster_protein DprE1 Active Site Ligand 4-{4-[4-chlorophenoxy] piperidino}benzenol Tyr60 Tyr60 Ligand->Tyr60 Pi-Pi Stacking Cys387 Cys387 Ligand->Cys387 Hydrogen Bond Phe390 Phe390 Ligand->Phe390 Hydrophobic Interaction Met391 Met391 Ligand->Met391 Hydrophobic Interaction

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol (CAS No. 681482-81-5). As a research chemical integral to various drug development programs, its unique molecular structure—specifically the presence of a trifluoromethoxy group—necessitates a disposal pathway distinct from non-halogenated organic compounds. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting environmental integrity.

Compound Profile and Hazard Assessment

Before handling any chemical for disposal, a thorough understanding of its properties and potential hazards is paramount. This initial assessment dictates the entire waste management lifecycle, from selecting personal protective equipment (PPE) to final disposal methodology.

Chemical Identity and Properties

This compound is a complex organic molecule classified as a halogenated aromatic ether.[1] The key functional groups—a phenol, a piperidine ring, and a trifluoromethoxy-substituted phenoxy group—contribute to its chemical behavior and toxicological profile.

PropertyValueSource
CAS Number 681482-81-5[1]
Molecular Formula C₁₈H₁₈F₃NO₃[1]
Molecular Weight 353.34 g/mol [1]
Physical Form Solid
Classification Halogenated Organic Compound[1][2][3]
Inferred Hazards and Rationale

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its potential hazards from the structurally similar compound 4-[4-(Trifluoromethoxy)phenoxy]piperidine. This analogue is classified as causing skin and eye irritation and may cause respiratory irritation.[4][5] It is also categorized as an Acute Toxicant (Oral, Category 4).

Causality of Hazards:

  • Irritation: Aromatic ethers and phenols can be irritating to skin, eyes, and mucous membranes.

  • Toxicity: The piperidine moiety is a common feature in many biologically active compounds, and its metabolic pathways can lead to toxic intermediates.

  • Environmental Persistence: The trifluoromethoxy (-OCF₃) group is highly stable and lipophilic.[6] This stability means the compound is not readily biodegradable and, if released, could persist in the environment. Some trifluoromethyl compounds are precursors to the highly persistent pollutant trifluoroacetic acid (TFA).[7][8]

Based on this assessment, the compound must be handled with appropriate engineering controls (fume hood) and PPE, and it must be disposed of as hazardous chemical waste.

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its strict segregation as halogenated organic waste .

The Scientific Rationale: The carbon-fluorine bond in the trifluoromethoxy group is exceptionally strong. Standard waste treatment methods for non-halogenated organic solvents, such as fuel blending, are insufficient to break this bond. The disposal of halogenated waste requires high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts like hydrogen fluoride (HF) and other halogenated compounds.[9] This specialized treatment is significantly more expensive, making the cross-contamination of non-halogenated waste streams with halogenated compounds a costly error.[3]

cluster_0 Key Functional Groups cluster_1 Waste Classification A Piperidino Group D This compound A->D B Benzenol (Phenol) B->D C Trifluoromethoxy -Phenoxy Group C->D E Halogenated Organic Waste D->E Dictates Classification

Caption: Key molecular features determining waste classification.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of this compound from the point of generation to its final removal by trained professionals.

Step 1: Prepare for Waste Collection
  • Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.

  • Designate a Waste Area: Establish a designated Satellite Accumulation Area (SAA) within the laboratory, preferably inside a chemical fume hood.[10] This area should be clearly marked and away from general lab traffic.

  • Select the Correct Waste Container:

    • For Solid Waste: Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a screw-top lid. Ensure the container is clean, dry, and in good condition.[11]

    • For Liquid Waste (if dissolved): If the compound is dissolved in a solvent, the entire solution is classified by its most hazardous component. Use a chemically compatible, leak-proof container (HDPE or glass) with a secure screw cap.[11][12] The container must be placed within secondary containment (e.g., a plastic tub) capable of holding the entire volume in case of a leak.[11][13]

Step 2: Label the Waste Container

Proper labeling is a regulatory mandate and essential for safety.[12] Before adding any waste, affix a hazardous waste label to the container. The label must include:

  • The words "Hazardous Waste ".[3][11]

  • The full chemical name: "This compound ". Do not use abbreviations or formulas.[14]

  • If in solution, list all components and their approximate percentages.

  • The specific hazard characteristics (e.g., "Irritant," "Toxic").

  • The date accumulation started.

  • The name of the principal investigator and the laboratory location (building and room number).

Step 3: Accumulate Waste Safely
  • Transfer the waste chemical into the labeled container using a funnel for liquids or a dedicated spatula for solids.

  • Crucially, keep the waste container closed at all times except when actively adding waste. [3][10][14] This prevents the release of vapors and protects against spills.

  • Segregate the container from incompatible waste streams, particularly strong acids, bases, or oxidizers.

Step 4: Arrange for Disposal
  • Once the container is full (leaving at least 10% headspace for expansion) or waste is no longer being generated, arrange for its removal.

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.

  • Store the sealed container in the designated SAA until it is collected by trained EH&S personnel. Do not dispose of this chemical down the drain or in the regular trash under any circumstances.[2][3][12]

Start Waste Generated PPE Step 1: Don Appropriate PPE Start->PPE Characterize Step 2: Characterize Waste (Solid or Liquid?) PPE->Characterize Segregate Step 3: Is it Halogenated? Characterize->Segregate Both are Hazardous Container_S Step 4: Select & Label SOLID Halogenated Waste Container Segregate->Container_S Yes (Solid) Container_L Step 5: Select & Label LIQUID Halogenated Waste Container Segregate->Container_L Yes (Liquid) Accumulate Step 6: Accumulate Waste in Satellite Area (Keep Container Closed) Container_S->Accumulate Container_L->Accumulate Contact_EHS Step 7: Container Full? Contact EH&S for Pickup Accumulate->Contact_EHS End Proper Disposal Contact_EHS->End

Caption: Decision workflow for compliant chemical waste disposal.

Spill Management

In the event of a small spill of the solid material, follow these steps:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, gently sweep up the solid material to avoid creating dust.[4]

  • Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a sealed, labeled hazardous waste container.

  • Wash the spill area with soap and water.

  • For large spills, evacuate the area and contact your institution's emergency response line or EH&S office immediately.[14]

Regulatory Framework

In the United States, the management of hazardous waste in academic and research laboratories is governed by the Environmental Protection Agency (EPA) under the Code of Federal Regulations (CFR), specifically 40 CFR Part 262.[15] Many institutions operate under Subpart K, which allows for more flexible management of laboratory waste but requires the development of a formal Laboratory Management Plan and mandates that waste be removed from the lab within twelve months of the accumulation start date.[15] This guide is designed to align with these federal standards, but researchers must also adhere to their specific state, local, and institutional policies.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at: [Link]

  • The prediction of environmental fate for trifluoromethyl sulfur pentafluoride (SF5CF3), a potent greenhouse gas. PubMed, National Library of Medicine. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts, Royal Society of Chemistry. Available at: [Link]

  • This compound. Doylestown Chem, Inc. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Sources, Fates, Toxicity, and Risks of Trifluoroacetic Acid and Its Salts. Ozone Secretariat, UN Environment Programme. Available at: [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo (UiO). Available at: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 4-[4-(Trifluoromethoxy)phenoxy]piperidine Market Trends. Apiary. Available at: [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Environmental fate of fluorotelomer alcohols and esters in soils. Purdue e-Pubs. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

Sources

Personal protective equipment for handling 4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling 4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol

Introduction: A Proactive Stance on Safety

As a novel compound with a complex molecular structure, this compound demands a rigorous and proactive approach to laboratory safety. Its architecture incorporates a phenol group, a piperidine ring, and a trifluoromethoxy moiety, suggesting it should be handled as a potentially potent, biologically active compound. Active Pharmaceutical Ingredients (APIs) are specifically designed to elicit biological responses, which necessitates treating them with the utmost care to prevent unintended occupational exposure.[1][2] This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE), ensuring that safety is an integral part of the experimental workflow, not an afterthought. Our primary goal is to establish a self-validating system of protocols that protects researchers from chemical hazards at every stage of handling.

Hazard Assessment & Risk Analysis: Understanding the "Why"

A thorough understanding of the potential hazards is the foundation of any effective safety protocol. While a comprehensive toxicological profile for this specific molecule may not be publicly available, we can infer significant risks by analyzing its structural components and data from close structural analogs.

  • Phenol Moiety : The benzenol component classifies this compound as a phenol. Phenols are a well-documented class of hazardous chemicals. They are known to be toxic, corrosive, and can be rapidly absorbed through the skin, potentially leading to severe systemic toxicity and even death.[3] Phenol has an anesthetic effect, meaning severe chemical burns can occur without immediate pain.[3]

  • Piperidine and Trifluoromethoxy Groups : The trifluoromethoxy group generally increases a molecule's metabolic stability and lipophilicity, which can enhance its ability to penetrate biological membranes, including the skin.[4]

  • Analog Data : A Safety Data Sheet (SDS) for the close analog, 4-[4-(Trifluoromethoxy)phenoxy]piperidine, indicates it is a skin irritant, a serious eye irritant, and may cause respiratory irritation.[5][6]

Given these factors, it is imperative to treat this compound as a hazardous substance with the potential for high potency. The U.S. Occupational Safety and Health Administration (OSHA) mandates heightened protective measures for handling such materials.[1][7][8]

Hazard CategoryClassification & Key RisksSource of Concern
Acute Dermal Toxicity POTENTIALLY HIGH - Phenols can be fatal upon skin contact.[9] The trifluoromethoxy group may enhance skin absorption.Phenol group, Lipophilicity
Skin Corrosion/Irritation CATEGORY 2 (Irritant) - Causes skin irritation.[5][6] Phenols can cause severe chemical burns.[3]Phenol group, Analog SDS
Serious Eye Damage/Irritation CATEGORY 2 (Irritant) - Causes serious eye irritation.[5][6] Can cause permanent eye injury.[3]Analog SDS, Phenol properties
Respiratory Irritation STOT SE 3 - May cause respiratory tract irritation, especially as a powder/aerosol.[5][6]Analog SDS (solid form)

Core PPE Requirements: Your Last Line of Defense

Engineering controls, such as chemical fume hoods and ventilated enclosures, are the primary method for controlling exposure.[3][10] PPE is used in conjunction with these controls to provide a final barrier of protection.

Eye and Face Protection

Due to the high risk of serious eye irritation, robust protection is mandatory.

  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields.[11]

  • Recommended for all liquid handling : Chemical splash goggles that form a seal around the eyes.

  • Required for splash hazards : When pouring solutions or working with larger quantities, a full-face shield must be worn over chemical splash goggles to protect the entire face.[11]

Hand Protection

Proper glove selection is critical, as the skin is a primary route of exposure for phenolic compounds.[3]

  • Glove Material : Standard nitrile gloves offer poor protection against many chemicals, including phenols.[12] For any work involving this compound, butyl rubber or Viton gloves are recommended for their high resistance.[3] Neoprene gloves may be suitable for short-term work.[3]

  • Double Gloving : A best practice is to wear two pairs of gloves. This provides an additional protective layer and allows for the safe removal of the outer glove immediately upon contamination.[3][11]

  • Inspection and Replacement : Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands, and don a new pair. Thin disposable gloves are for splash protection only and must be changed instantly if contaminated.[3]

Body Protection

Protecting the skin from splashes and aerosol exposure is essential.

  • Laboratory Coat : A flame-resistant (FR) lab coat with long sleeves and a secure closure is the minimum requirement.

  • Chemical Apron : For procedures with a higher splash potential, such as preparing stock solutions or performing extractions, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[3]

  • Personal Clothing : Long pants and fully enclosed, chemical-resistant shoes are mandatory at all times in the laboratory.[3][11]

Respiratory Protection

Inhalation of the powdered compound or aerosols from solutions can cause respiratory tract irritation.[5]

  • Primary Control : All work that may generate dust or aerosols (e.g., weighing, transferring solids, preparing solutions) must be performed inside a certified chemical fume hood, a ventilated balance enclosure, or a glove box.

  • When Required : If engineering controls are not available or are insufficient to maintain exposure below occupational exposure limits (OELs), respiratory protection is required. For potent compounds, a Powered Air-Purifying Respirator (PAPR) with an appropriate particulate filter is often necessary to provide adequate protection.[10]

Operational Workflow: Integrating Safety into Your Protocol

A systematic workflow ensures that safety measures are consistently applied. The following step-by-step process provides a framework for handling this compound from preparation to disposal.

Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase A 1. Hazard Review Review SDS and SOPs B 2. Engineering Control Check Verify fume hood/enclosure certification and function A->B C 3. Assemble PPE Gather all required eye, hand, body, and respiratory protection B->C D 4. Don PPE Follow correct donning sequence (e.g., gown, mask, goggles, gloves) C->D E 5. Conduct Work Perform all manipulations within the engineering control D->E F 6. Decontaminate Surfaces Clean work area and equipment before removing items E->F G 7. Doff PPE Follow correct doffing sequence to avoid self-contamination F->G H 8. Dispose of Waste Segregate contaminated PPE and chemical waste into labeled hazardous waste containers G->H I 9. Personal Hygiene Wash hands thoroughly H->I

Caption: A step-by-step workflow for the safe handling of potent compounds.

Step-by-Step Handling Protocol
  • Preparation :

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure an eyewash station and safety shower are immediately accessible.[6]

    • Prepare all necessary equipment and reagents before bringing the target compound into the hood.

    • Prepare a dedicated, labeled hazardous waste container for solid and liquid waste.

  • Donning PPE :

    • Put on your lab coat, ensuring it is fully buttoned.

    • If required, don your respirator, performing a user seal check.

    • Put on chemical splash goggles and/or a face shield.

    • Put on the inner pair of chemically resistant gloves.

    • Put on the outer pair of chemically resistant gloves, pulling the cuffs over the sleeves of your lab coat.

  • Handling Operations :

    • Weighing : Use a ventilated balance enclosure or perform weighing inside the chemical fume hood to contain dust.

    • Transfers : Conduct all transfers of solids and liquids deep within the fume hood to minimize the escape of dust or vapors.

    • Cleanup : Immediately clean any spills using appropriate procedures and materials. Do not use a dry sweeping method, which can aerosolize powders.[13]

  • Decontamination and Doffing PPE :

    • Before leaving the work area, decontaminate the exterior of the outer gloves.

    • Remove PPE in an order that minimizes cross-contamination:

      • Remove the outer pair of gloves.

      • Remove the face shield and/or goggles.

      • Remove the lab coat or apron, turning it inside out as you remove it.

      • Remove the inner pair of gloves.

      • If used, remove the respirator.

    • Place all disposable PPE directly into the designated hazardous waste container.

  • Disposal Plan :

    • All materials that have come into contact with this compound, including pipette tips, wipes, and PPE, must be considered hazardous waste.

    • Dispose of all chemical and contaminated solid waste in accordance with institutional, local, and federal regulations.[6][14] Do not pour any waste down the drain.[9]

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 20 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6][9]

  • Skin Contact : Rapid decontamination is crucial. Immediately remove all contaminated clothing while under a safety shower. Rinse the affected area with water for at least 30 minutes.[9] For phenol exposures, treatment with polyethylene glycol (PEG 300 or 400) is highly recommended.[3] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5][6]

  • Ingestion : Do NOT induce vomiting. Clean the mouth with water. Seek immediate medical attention.[3][6]

By adhering to these stringent PPE and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • THE DO'S AND DON'TS for the SAFE USE of PHENOL. Phenol Pro,

  • Appendix P - Phenol First Aid Guide and PPE. Cornell University Environment, Health and Safety,

  • Highly Potent Compounds. VxP Pharma,

  • Handling Processing Of Potent Compounds A Holistic Approach. Bioprocess Online,

  • Personal Protective Equipment (PPE). University of Washington Environmental Health & Safety,

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA),

  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Reddit,

  • Insights Potent compounds: 7 things that every EHS professional should know. Affygility Solutions,

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters,

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School,

  • SAFETY DATA SHEET - 4-[4-(Trifluoromethoxy)phenoxy]piperidine. Fisher Scientific,

  • Material Safety Data Sheet - MCPE Phenoxy Herbicide. Winfield Solutions, LLC,

  • Personal Protective Equipment Requirements for Laboratories. University of California, Berkeley Environmental Health and Safety,

  • Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA),

  • SAFETY DATA SHEET - 4-[4-(Trifluoromethoxy)phenoxy]piperidine. Fisher Scientific,

  • Safety Data Sheet - 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane. Angene Chemical,

  • SAFETY DATA SHEET - 1,4-Bis(4-phenoxyphenoxy)benzene. TCI Chemicals,

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI,

  • Safety Data Sheet. CymitQuimica,

  • ICSC 0577 - TRIFLUOROMETHANE. International Labour Organization,

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency,

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.